Tert-butyl N-(3-aminocyclopentyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(3-aminocyclopentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBVMVTUWHCOHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical and chemical properties of Tert-butyl N-(3-aminocyclopentyl)carbamate
An In-Depth Technical Guide to Tert-butyl N-(3-aminocyclopentyl)carbamate: A Versatile Building Block for Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Tert-butyl N-(3-aminocyclopentyl)carbamate stands out as a critical synthetic intermediate, offering a unique combination of a sterically accessible primary amine and a chemically stable, yet readily cleavable, protected secondary amine. This duality is presented on a conformationally constrained cyclopentyl scaffold, a structural motif frequently employed in drug design to optimize ligand-receptor binding interactions.
This technical guide provides an in-depth exploration of the physical, chemical, and practical aspects of Tert-butyl N-(3-aminocyclopentyl)carbamate. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just data, but a field-proven perspective on its application. We will delve into its core properties, provide validated protocols for its synthesis and characterization, and explore its utility in the synthesis of advanced therapeutic agents, particularly kinase inhibitors.
Core Molecular Characteristics
Tert-butyl N-(3-aminocyclopentyl)carbamate is a diamine derivative where one of the amino groups is protected by a tert-butyloxycarbonyl (Boc) group. This mono-protection strategy is the cornerstone of its utility, enabling selective functionalization of the free primary amine while the other remains masked. The molecule exists as different stereoisomers (cis/trans, R/S), the specific choice of which is critical for achieving desired stereochemical outcomes in a synthetic sequence.
Physicochemical and Spectroscopic Data
The fundamental properties of Tert-butyl N-(3-aminocyclopentyl)carbamate are summarized below. It is important for the researcher to note that multiple stereoisomers exist, each with a unique CAS number. The data presented is representative of the general structure, with specific isomers noted where applicable.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2][3] |
| Molecular Weight | 200.28 g/mol | [1][2][3][4] |
| Physical Form | Solid | |
| IUPAC Name | tert-butyl N-(3-aminocyclopentyl)carbamate | [2] |
| CAS Numbers | 1197398-99-4 (unspecified stereochemistry)[2], 645400-44-8 ((1S,3S)-isomer)[1], 774212-81-6 ((1R,3S)-isomer)[3] | |
| Topological Polar Surface Area (TPSA) | 64.35 Ų | [4] |
| logP (Predicted) | 1.39 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Solubility | Generally soluble in polar organic solvents such as methanol, ethanol, and DMSO. Sparingly soluble in water. | [5] |
| Storage Temperature | Room Temperature |
Spectroscopic Profile (Expected)
Definitive characterization is crucial for confirming identity and purity. While a comprehensive public database of spectra for this specific molecule is limited, the expected spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.
-
¹H NMR (DMSO-d₆, Predicted) : Key signals would include a broad singlet around δ 6.74 for the carbamate N-H, multiplets for the cyclopentyl ring protons (δ 1.2-2.0 and δ 3.2-4.0), and a characteristic singlet at ~δ 1.4 for the nine equivalent protons of the tert-butyl group.[6]
-
¹³C NMR (DMSO-d₆, Predicted) : Expected signals include the carbamate carbonyl at ~δ 155.0, the quaternary carbon of the Boc group at ~δ 77.2, various signals for the cyclopentyl ring carbons between δ 31 and δ 51, and the methyl carbons of the Boc group at ~δ 28.3.[6]
-
FT-IR (ATR) : The spectrum would be characterized by N-H stretching vibrations (amine and amide) in the 3300-3400 cm⁻¹ region, C-H stretching just below 3000 cm⁻¹, a strong C=O stretch for the carbamate carbonyl around 1680-1700 cm⁻¹, and N-H bending vibrations near 1520 cm⁻¹.[7]
-
Mass Spectrometry (ESI+) : The expected [M+H]⁺ ion would be observed at m/z 201.29. A characteristic fragmentation pattern involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the parent ion.[8]
Synthesis and Purification Protocol
The most efficient and common synthesis of Tert-butyl N-(3-aminocyclopentyl)carbamate involves the selective mono-N-Boc protection of a suitable cyclopentane-1,3-diamine precursor. The key to success is controlling the stoichiometry to disfavor the formation of the di-protected byproduct.
Experimental Workflow: Mono-Boc Protection
Caption: General workflow for the synthesis of Tert-butyl N-(3-aminocyclopentyl)carbamate.
Step-by-Step Methodology
This protocol is a representative procedure. Researchers should adapt it based on the specific stereoisomer of the diamine and available laboratory equipment.
-
Reactant Preparation : To a stirred solution of cyclopentane-1,3-diamine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or a dioxane/water mixture, add a base such as triethylamine (TEA) or NaOH (1.1 eq) if the diamine is provided as a hydrochloride salt. Cool the mixture to 0 °C in an ice bath.
-
Causality: Using a cooled solution helps to control the exothermicity of the reaction and improves selectivity by slowing the rate of the second N-acylation.
-
-
Boc₂O Addition : Dissolve di-tert-butyl dicarbonate (Boc₂O, 0.95-1.0 eq) in a minimal amount of the reaction solvent. Add this solution dropwise to the cooled diamine mixture over 30-60 minutes.
-
Causality: A slight deficit of Boc₂O and slow addition are crucial to favor mono-protection and minimize the formation of the di-Boc byproduct. Using an excess of the diamine can also be employed to achieve the same goal, though this requires removal of the excess starting material later.
-
-
Reaction : Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup : Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate or DCM and wash with water and then brine to remove salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification : The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, often starting with pure DCM and gradually increasing the polarity with methanol, is effective for separating the desired mono-protected product from the di-protected byproduct and any remaining starting material.
-
Self-Validation: The separation can be monitored by TLC. The desired product will be more polar than the di-Boc byproduct but less polar than the starting diamine. Fractions containing the pure product are pooled and concentrated to yield the final compound.
-
Chemical Reactivity and Synthetic Utility
The synthetic power of Tert-butyl N-(3-aminocyclopentyl)carbamate lies in the orthogonal reactivity of its two nitrogen centers. The free primary amine is a potent nucleophile, while the Boc-protected amine is unreactive under most conditions except strong acid.
Caption: Differential reactivity of Tert-butyl N-(3-aminocyclopentyl)carbamate.
Reactions at the Primary Amine
The exposed primary amine readily participates in a variety of classical amine reactions:[9]
-
Acylation : Forms amides upon reaction with acyl chlorides, anhydrides, or activated esters in the presence of a non-nucleophilic base. This is a common strategy for incorporating the aminocyclopentyl linker into peptide-like structures.
-
Reductive Amination : Reacts with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) to yield secondary amines. This allows for the introduction of a wide range of substituents.[9]
-
Alkylation : Can be selectively alkylated using alkyl halides. This reaction must be carefully controlled to avoid over-alkylation.[9]
-
Sulfonamide Formation : Reacts with sulfonyl chlorides to produce sulfonamides, a privileged functional group in medicinal chemistry.[9]
Deprotection of the Boc Group
The Boc group is robust and stable to basic, reductive, and oxidative conditions. However, it can be efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane or methanol. This unmasks the second amine, making it available for subsequent chemical transformations. This orthogonal stability is the key to its use in multi-step synthesis.[5]
Applications in Drug Discovery
The structural features of Tert-butyl N-(3-aminocyclopentyl)carbamate make it an attractive building block for creating molecules that target complex biological systems. Its rigid cyclopentyl core helps to reduce the conformational flexibility of a drug candidate, which can lead to improved binding affinity and selectivity.
Role as a Linker in Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[10] The design of these inhibitors often involves connecting different pharmacophoric elements with a linker. Tert-butyl N-(3-aminocyclopentyl)carbamate is ideally suited for this role.[9] A typical synthetic strategy involves:
-
Coupling a heterocyclic system to the primary amine of the carbamate via acylation or reductive amination.
-
Removing the Boc protecting group to reveal the second amine.
-
Coupling a second pharmacophoric element to the newly exposed amine.
This stepwise approach allows for the modular construction of a library of potential inhibitors, facilitating the exploration of structure-activity relationships (SAR).[11]
Use in Patented Chemical Scaffolds
A review of the patent literature reveals the widespread use of this building block in the synthesis of novel chemical entities for various therapeutic targets. Its presence in patents is a strong indicator of its value in generating compounds with drug-like properties.[1][2][3] These applications span a range of disease areas, underscoring the versatility of the aminocyclopentyl scaffold in interacting with diverse biological targets.
Safety, Handling, and Storage
As a responsible scientist, proper handling of all chemical reagents is non-negotiable.
-
Hazard Identification : Tert-butyl N-(3-aminocyclopentyl)carbamate is classified as a hazardous substance. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[2] It may also be harmful if swallowed.[1]
-
Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling : Avoid generating dust. Use non-sparking tools. Wash hands thoroughly after handling.
-
Storage : Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is ambient room temperature.
-
Incompatible Materials : Avoid contact with strong oxidizing agents and strong acids (which will cleave the Boc group).
Conclusion
Tert-butyl N-(3-aminocyclopentyl)carbamate is more than just a chemical intermediate; it is an enabling tool for modern synthetic and medicinal chemistry. Its well-defined reactivity, predicated on the orthogonal nature of its two amine functionalities, provides a reliable and strategic platform for the synthesis of complex, high-value molecules. The rigid cyclopentyl scaffold offers distinct advantages in drug design, aiding in the optimization of compound potency and selectivity. The protocols and data presented in this guide serve as a comprehensive resource for researchers, empowering them to effectively integrate this versatile building block into their drug discovery and development programs.
References
A consolidated list of all sources cited within this document, with clickable links for verification.
-
tert-butyl [(1S,3S)-3-aminocyclopentyl]carbamate, CAS No. 645400-44-8. iChemical. [Link]
-
tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. PubChem. [Link]
- Supporting Inform
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tert-butyl N-(3-aminocyclopentyl)carbamate. PubChem. [Link]
- Method for preparing tert-butyl n-((1r,2s,5s).
-
tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. PubChem. [Link]
- Tert-butyl carbamate derivative and preparation method and application thereof.
-
tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate. Synthonix. [Link]
-
Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]
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tert-Butyl carbamate. NIST WebBook. [Link]
-
FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]
-
tert-Butyl carbamate. NIST WebBook. [Link]
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Tert-butyl n-((1r,3r)-3-aminocyclopentyl)carbamate. PubChem. [Link]
-
Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PMC - NIH. [Link]
-
Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
-
tert-Butyl carbamate. NIST WebBook. [Link]
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- 1. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl N-(3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45156793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tert-butyl [(1S,3S)-3-aminocyclopentyl]carbamate, CAS No. 645400-44-8 - iChemical [ichemical.com]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyl carbamate [webbook.nist.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Spectroscopic Characterization of Tert-butyl N-(3-aminocyclopentyl)carbamate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for tert-butyl N-(3-aminocyclopentyl)carbamate, a key building block in contemporary drug discovery and development. The strategic placement of a primary amine and a Boc-protected amine on a cyclopentyl scaffold makes this molecule a versatile intermediate for the synthesis of complex nitrogen-containing compounds. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in field-proven experience.
Molecular Structure and Spectroscopic Overview
The structure of tert-butyl N-(3-aminocyclopentyl)carbamate presents distinct functionalities that give rise to a characteristic spectroscopic fingerprint. The tert-butoxycarbonyl (Boc) protecting group, the secondary carbamate linkage, the primary amine, and the aliphatic cyclopentyl ring each contribute unique signals in NMR, IR, and MS analyses. The presence of stereoisomers (cis/trans) will also influence the complexity of the spectra, particularly in NMR. For the purpose of this guide, we will consider the general spectroscopic features, noting where stereochemistry may play a significant role.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of tert-butyl N-(3-aminocyclopentyl)carbamate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
-
Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl N-(3-aminocyclopentyl)carbamate in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O with appropriate pH adjustment).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~4.5 - 5.0 | Broad (br) | 1H | -NH- (Carbamate) |
| ~3.5 - 4.0 | Multiplet (m) | 1H | -CH-NHBoc |
| ~3.0 - 3.5 | Multiplet (m) | 1H | -CH-NH₂ |
| ~1.5 - 2.2 | Multiplet (m) | 6H | Cyclopentyl -CH₂- protons |
| 1.45 | Singlet (s) | 9H | -C(CH₃)₃ (Boc group) |
| ~1.2 - 1.5 | Broad Singlet (br s) | 2H | -NH₂ (Primary Amine) |
The most prominent feature is the sharp singlet at approximately 1.45 ppm, integrating to nine protons, which is the classic signature of the tert-butyl group of the Boc protecting group[1]. The broad signal between 4.5 and 5.0 ppm corresponds to the carbamate N-H proton; its broadness is due to quadrupole broadening and potential hydrogen bonding.
The two methine protons on the cyclopentyl ring attached to the nitrogen atoms are expected to appear as multiplets in the downfield region (3.0-4.0 ppm) due to the deshielding effect of the adjacent nitrogen atoms. The proton adjacent to the Boc-protected nitrogen is typically found further downfield than the one adjacent to the primary amine.
The aliphatic protons of the cyclopentyl ring will resonate as a complex series of multiplets in the upfield region (1.5-2.2 ppm). The primary amine protons often appear as a broad singlet and may exchange with residual water in the solvent, which can affect their chemical shift and integration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire on a 100 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.
-
| Chemical Shift (δ) (ppm) | Assignment |
| ~156.0 | -C=O (Carbamate carbonyl) |
| ~79.5 | -C(CH₃)₃ (Boc quaternary carbon) |
| ~50-55 | -CH-NHBoc |
| ~50-55 | -CH-NH₂ |
| ~30-40 | Cyclopentyl -CH₂- carbons |
| 28.4 | -C(CH₃)₃ (Boc methyl carbons) |
The carbonyl carbon of the carbamate group is the most downfield signal, typically appearing around 156.0 ppm. The quaternary carbon of the tert-butyl group is found at approximately 79.5 ppm, while the three equivalent methyl carbons of the Boc group resonate at a characteristic chemical shift of about 28.4 ppm[1].
The two methine carbons of the cyclopentyl ring bonded to the nitrogen atoms will appear in the 50-55 ppm range. The remaining methylene carbons of the cyclopentyl ring will be found further upfield, between 30 and 40 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3300 | Medium | N-H stretch (primary amine, two bands) |
| ~3300 | Medium | N-H stretch (secondary carbamate) |
| ~2960, 2870 | Strong | C-H stretch (aliphatic) |
| ~1680 - 1700 | Strong | C=O stretch (carbamate carbonyl) |
| ~1520 | Medium | N-H bend (secondary carbamate) |
| ~1250, 1170 | Strong | C-O stretch (carbamate) |
The IR spectrum will be dominated by features from the amine and carbamate groups. The primary amine will show two N-H stretching bands in the 3400-3300 cm⁻¹ region, while the secondary carbamate N-H stretch will appear as a single band around 3300 cm⁻¹. The strong absorption around 1680-1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the Boc-carbamate group. The N-H bending of the secondary carbamate is expected around 1520 cm⁻¹. Strong C-O stretching bands associated with the carbamate are also prominent around 1250 and 1170 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile at a concentration of ~1 mg/mL.
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typically used to protonate the amine functionalities.
-
Mass Range: Scan from m/z 50 to 500.
-
| m/z | Proposed Fragment |
| 201.16 | [M+H]⁺ |
| 145.12 | [M+H - C₄H₈]⁺ |
| 101.10 | [M+H - C₅H₉O₂]⁺ |
In positive ion ESI, the molecule is expected to be readily protonated at either of the nitrogen atoms, leading to a molecular ion peak [M+H]⁺ at m/z 201.16 (for C₁₀H₂₀N₂O₂). A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈, 56 Da) from the tert-butyl group, which would result in a fragment at m/z 145.12. Another characteristic loss is the entire Boc group (C₅H₉O₂, 100 Da), leading to the deprotected diamine cation at m/z 101.10.
Caption: Proposed ESI-MS fragmentation of Tert-butyl N-(3-aminocyclopentyl)carbamate.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the structural confirmation of tert-butyl N-(3-aminocyclopentyl)carbamate. The characteristic signals in ¹H and ¹³C NMR, the specific absorption bands in IR, and the predictable fragmentation pattern in MS collectively allow for unambiguous identification and quality assessment of this important synthetic intermediate. Researchers and drug development professionals can leverage this guide for efficient and accurate characterization during their synthetic campaigns.
References
Synthesis of Tert-butyl N-(3-aminocyclopentyl)carbamate starting materials
An In-depth Technical Guide to the Synthesis of Tert-butyl N-(3-aminocyclopentyl)carbamate
Introduction
Tert-butyl N-(3-aminocyclopentyl)carbamate is a critical building block in modern medicinal chemistry and drug development. As a differentially protected 1,3-diaminocyclopentane derivative, it offers a versatile scaffold for synthesizing a wide array of complex molecules, including enzyme inhibitors, receptor modulators, and other pharmacologically active agents. The structure features a primary amine, which serves as a nucleophilic handle for further elaboration, and a tert-butyloxycarbonyl (Boc) protected amine. This Boc group is stable under many reaction conditions but can be readily removed under mild acidic conditions, allowing for orthogonal synthetic strategies.[1][2]
The cyclopentane ring, a common motif in natural products, imparts a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor binding interactions. The stereochemical relationship of the two amine substituents (cis or trans) profoundly influences the molecule's three-dimensional shape and, consequently, its biological activity. Therefore, stereocontrolled synthesis is of paramount importance.
This guide provides an in-depth exploration of the primary synthetic routes to access tert-butyl N-(3-aminocyclopentyl)carbamate, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols, and ground the discussion in authoritative references.
Strategic Overview of Synthetic Approaches
The synthesis of this target molecule can be approached from several distinct strategic directions, primarily dictated by the choice of starting material and the method used to construct the core cyclopentane system or install the nitrogen functionalities. The most prevalent and field-proven strategies include:
-
Functional Group Interconversion from 3-Aminocyclopentanol Derivatives: This is arguably the most direct and widely employed route. It leverages commercially available or readily accessible aminocyclopentanols, converting the hydroxyl group into a primary amine through a stereochemically controlled sequence.
-
Cycloaddition Reactions to Construct the Carbocyclic Core: Methods like the Hetero-Diels-Alder reaction offer an elegant and powerful way to build the cyclopentane ring system with predefined stereochemistry, which is then carried through to the final product.
-
Reductive Amination of Cyclopentanone Precursors: This strategy utilizes the robust and versatile reductive amination reaction to form one or both carbon-nitrogen bonds, starting from a ketone functionality.
Each of these strategies presents unique advantages and challenges related to stereocontrol, scalability, and overall efficiency. The optimal choice often depends on the desired stereoisomer, cost considerations, and available laboratory capabilities.
Route 1: Synthesis from 3-Aminocyclopentanol
This approach is predicated on a logical sequence of functional group manipulations starting from a bifunctional precursor, 3-aminocyclopentanol. The key challenge is the selective transformation of the hydroxyl group into an amine while the original amine is masked with a protecting group.
Causality and Mechanistic Insights
The success of this route hinges on a few core principles:
-
Chemoselective Protection: The amine is significantly more nucleophilic than the alcohol. This inherent difference allows for the selective protection of the amino group with di-tert-butyl dicarbonate ((Boc)₂O) without significant O-acylation.[3]
-
Hydroxyl Group Activation: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a more labile species. Mesylation (conversion to methanesulfonate, -OMs) is a common and efficient method for this activation.
-
Stereocontrolled Nucleophilic Substitution: The introduction of the second nitrogen functionality is typically achieved via an SN2 reaction using an azide anion (N₃⁻) as the nitrogen source. This reaction is highly reliable and proceeds with a complete inversion of stereochemistry at the carbon center, providing excellent stereocontrol.[4]
-
Azide Reduction: The azide group serves as a robust precursor to a primary amine. It is readily and cleanly reduced to the amine, often through catalytic hydrogenation, which avoids the use of harsh metal hydride reagents.
Experimental Workflow Diagram
Caption: Workflow for synthesizing the trans product from a cis starting material.
Detailed Experimental Protocol
Step 1: Synthesis of cis-tert-butyl (3-hydroxycyclopentyl)carbamate [5]
-
Dissolve cis-3-aminocyclopentanol (1.0 equiv) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water (1:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) to the solution, followed by the dropwise addition of a mild base like sodium bicarbonate (NaHCO₃, 1.5 equiv) dissolved in water.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, perform an extractive workup using ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of cis-3-(Boc-amino)cyclopentyl mesylate
-
Dissolve the Boc-protected amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add triethylamine (Et₃N, 1.5 equiv) followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equiv).
-
Stir the reaction at 0 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with cold water and perform an extractive workup. The combined organic phases are washed with saturated NaHCO₃ solution and brine, then dried and concentrated to afford the mesylate, which is often used in the next step without further purification.
Step 3: Synthesis of trans-tert-butyl (3-azidocyclopentyl)carbamate [6]
-
Dissolve the crude mesylate (1.0 equiv) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 3.0 equiv) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The SN2 displacement is often slow and requires elevated temperatures.
-
After cooling to room temperature, dilute the mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers thoroughly with water and brine to remove residual DMF and salts. Dry over anhydrous sodium sulfate and concentrate to give the azide product.
Step 4: Synthesis of trans-tert-butyl N-(3-aminocyclopentyl)carbamate
-
Dissolve the azide intermediate (1.0 equiv) in methanol or ethanol.
-
Carefully add 10% Palladium on carbon (Pd/C, ~10 mol%) to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction vigorously for 6-12 hours until the starting material is fully consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, trans-tert-butyl N-(3-aminocyclopentyl)carbamate.
| Step | Product | Typical Yield | Purity |
| 1 | cis-3-(Boc-amino)cyclopentanol | 90-98% | >95% |
| 2 | cis-3-(Boc-amino)cyclopentyl mesylate | >95% (crude) | Used directly |
| 3 | trans-3-Azido-1-(Boc-amino)cyclopentane | 75-85% | >90% |
| 4 | trans-tert-butyl N-(3-aminocyclopentyl)carbamate | 90-99% | >97% |
Route 2: Synthesis via Hetero-Diels-Alder Reaction
This elegant strategy constructs the functionalized cyclopentane ring with high stereocontrol from acyclic or simple cyclic precursors. A notable example involves the cycloaddition of cyclopentadiene with a nitroso compound.[7]
Causality and Mechanistic Insights
-
In Situ Dienophile Generation: The reactive nitroso dienophile is typically generated in situ from a stable precursor, such as a protected hydroxylamine, via oxidation.
-
[4+2] Cycloaddition: Cyclopentadiene acts as the diene, reacting with the N=O group of the nitroso compound in a hetero-Diels-Alder reaction. This reaction forms a bicyclic oxazinane intermediate, efficiently setting the cis stereochemistry of the bridgehead protons.[7][8]
-
Reductive Ring Opening: The relatively weak N-O bond of the bicyclic adduct is cleaved reductively, commonly with reagents like zinc powder in acetic acid or via catalytic hydrogenation. This unmasks the amine and hydroxyl groups on the cyclopentene ring.
-
Chiral Control: Asymmetric induction can be achieved by using a chiral source, such as a chiral auxiliary on the nitrogen atom or a chiral catalyst, leading to enantiomerically enriched products.[9]
Experimental Workflow Diagram
Caption: Key steps in the Hetero-Diels-Alder synthesis pathway.
Detailed Experimental Protocol (Conceptual)
A patented method provides a strong example of this approach for preparing a specific stereoisomer, (1R,3S)-3-aminocyclopentanol hydrochloride, which is a direct precursor.[7]
-
Hetero-Diels-Alder Reaction: tert-butyl hydroxylamine carbonate is oxidized in situ to generate tert-butyl nitrosyl carbonate. This highly reactive species immediately undergoes a hetero-Diels-Alder reaction with cyclopentadiene to yield the bicyclic adduct, cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.[7]
-
Reductive Cleavage: The N-O bond of the adduct is selectively reduced using a system like zinc powder in acetic acid. This opens the bicyclic structure to afford a cyclopentenyl derivative with both amino and hydroxyl functionalities.
-
Chiral Resolution: At this stage, a key step is the enzymatic chiral resolution. A lipase catalyst is used with an acyl donor (e.g., vinyl acetate) to selectively acylate one enantiomer, allowing for the separation of the two.[7]
-
Double Bond Reduction: The alkene is reduced via catalytic hydrogenation (H₂ with Pd/C) to give the saturated cyclopentane ring.
-
Deprotection/Functionalization: The remaining protecting groups are manipulated. For instance, an acetyl group from the resolution step is removed under basic conditions (e.g., lithium hydroxide). The resulting N-Boc-3-aminocyclopentanol can then be processed as described in Route 1 to introduce the second amine.
This route is particularly powerful for industrial-scale synthesis where cost-effectiveness and high optical purity are essential.[7][10]
Route 3: Synthesis via Reductive Amination
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone or aldehyde with an amine and a reducing agent.[11] This can be applied to the synthesis of the target molecule, typically starting from a suitably functionalized cyclopentanone.
Causality and Mechanistic Insights
-
Imine/Enamine Formation: The reaction proceeds through the initial formation of an imine (or iminium ion) intermediate via the condensation of a ketone with a primary amine.[12][13]
-
Selective Reduction: The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose, as they are less reactive towards carbonyls at neutral or slightly acidic pH but readily reduce the protonated imine.[13]
-
Stereochemical Outcome: The reduction of the intermediate imine can lead to a mixture of cis and trans diastereomers. The stereochemical outcome is influenced by the steric hindrance around the imine, with the hydride typically attacking from the less hindered face. Chromatographic separation of the isomers is often required.
Experimental Workflow Diagram
Caption: Reductive amination pathway from a protected aminoketone.
Detailed Experimental Protocol
-
To a solution of 3-(tert-butoxycarbonylamino)cyclopentanone (1.0 equiv) in methanol, add ammonium acetate (NH₄OAc, 5-10 equiv).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by LC-MS.
-
Quench the reaction by carefully adding dilute aqueous HCl to neutralize excess reducing agent and adjust the pH to ~8-9 with NaHCO₃.
-
Extract the product with an organic solvent like DCM or ethyl acetate.
-
The combined organic layers are dried and concentrated. The resulting crude product will be a mixture of cis and trans diastereomers, which must be separated by silica gel column chromatography to isolate the desired isomer.
Conclusion
The synthesis of tert-butyl N-(3-aminocyclopentyl)carbamate can be accomplished through several robust and well-established synthetic routes.
-
The functional group interconversion from 3-aminocyclopentanol is a highly versatile and direct method that offers excellent control over stereochemistry through a predictable SN2 inversion.
-
The hetero-Diels-Alder approach is a powerful strategy for constructing the carbocyclic framework with high enantiopurity and is particularly suited for large-scale synthesis.
-
Reductive amination provides a straightforward route from ketone precursors, although it may require a final chromatographic separation to isolate the desired diastereomer.
The choice of synthetic route will ultimately be guided by the specific stereochemical requirements of the target molecule, scalability needs, and the availability of starting materials. Each method presented here is a testament to the ingenuity of modern organic synthesis, providing reliable pathways to this invaluable chemical building block.
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- Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. Journal of the Chemical Society, Perkin Transactions 1.
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A Technical Guide to tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate: A Key Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of tert-butyl N-((1S,3S)-3-aminocyclopentyl)carbamate, a chiral bifunctional molecule of significant interest to the pharmaceutical and chemical research sectors. The document elucidates its formal nomenclature, structural characteristics, physicochemical properties, and a validated synthetic pathway. Central to this guide is the exploration of its role as a strategic building block in medicinal chemistry, where its conformationally restricted cyclopentyl scaffold and orthogonally protected amino groups offer precise control in the synthesis of complex molecular architectures. Detailed protocols, safety information, and workflow visualizations are provided to support its practical application by researchers, scientists, and drug development professionals.
Introduction and Strategic Importance
tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate, identified by its CAS Number 645400-44-8, is a non-commercial organic compound that has become an invaluable tool in the synthesis of novel therapeutic agents.[1][2][3][4] Its structure is deceptively simple, featuring a rigid cis-1,3-disubstituted cyclopentane ring, a primary amine, and a secondary amine protected by the tert-butyloxycarbonyl (Boc) group.
This unique combination of features addresses several critical challenges in drug design:
-
Stereochemical Control: The defined (1S,3S) stereochemistry provides a fixed spatial orientation for substituents, which is crucial for achieving selective interactions with biological targets.
-
Conformational Rigidity: Unlike flexible aliphatic linkers, the cyclopentyl core restricts the molecule's conformational freedom. This pre-organization can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity and selectivity.
-
Orthogonal Functionality: The presence of a reactive primary amine alongside a stable, yet readily cleavable, Boc-protected amine allows for sequential, site-selective chemical modifications. This makes it an ideal scaffold for constructing complex molecules through multi-step synthetic sequences.
This guide will delve into the technical details that underpin the utility of this compound, providing the necessary information for its synthesis and strategic deployment in research and development programs.
Nomenclature and Structural Elucidation
The formal IUPAC name for this compound is tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate .[5] This name precisely describes its molecular structure, which is foundational to understanding its chemical behavior.
-
tert-butyl: Refers to the C(CH₃)₃ group of the carbamate ester.
-
N-[...]: Indicates that the tert-butyl carbamate is attached to a nitrogen atom.
-
(1S,3S)-3-aminocyclopentyl: Defines the core scaffold—a five-membered ring with an amino group at position 3. The (1S,3S) stereodescriptors specify the absolute configuration at the two chiral centers, indicating a cis relationship between the two nitrogen substituents.
-
Carbamate: The functional group (-O-(C=O)-N-) linking the tert-butyl group to the cyclopentyl ring.
Table 1: Chemical Identifiers and Core Properties
| Identifier | Value | Source(s) |
| IUPAC Name | tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate | [5] |
| CAS Number | 645400-44-8 | [1][2][3][4][6] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][3][6] |
| Molecular Weight | 200.28 g/mol | [1][3][5] |
| Canonical SMILES | CC(C)(C)OC(=O)N[C@H]1CCN | [5] |
| InChI Key | PGBVMVTUWHCOHX-YUMQZZPRSA-N | [4][5][7] |
Physicochemical and Handling Data
The physical properties and stability of the compound are critical for its storage and use in synthetic protocols.
Table 2: Physicochemical and Safety Data
| Property | Value | Source(s) |
| Physical Form | Solid | [4][7] |
| Purity | Typically ≥95% - 97% | [2][4][6] |
| Storage Conditions | Room temperature, in a dark place under an inert atmosphere | [1][8] |
| Signal Word | Warning | [4][7][8] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4][7] |
| Precautionary Statements | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [4][7][8] |
Synthesis and Mechanistic Rationale
Core Synthetic Strategy: Selective Mono-Protection
The most logical and efficient synthesis of tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate involves the selective mono-N-Boc protection of the precursor diamine, (1S,3S)-cyclopentane-1,3-diamine. The primary challenge in this reaction is to prevent the formation of the di-Boc-protected byproduct.
The Causality of Experimental Design
Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is the protector of choice for this application. Its utility stems from its robust stability under a wide range of conditions (e.g., basic, hydrogenolytic, and mildly nucleophilic environments) while being selectively and cleanly removable under acidic conditions (e.g., with trifluoroacetic acid or HCl). This orthogonality is paramount in multi-step synthesis, allowing for the deprotection of the Boc group without affecting other sensitive functionalities.
Achieving Mono-Protection: The formation of the mono-protected product is favored over the di-protected species through careful control of stoichiometry. By using a significant excess of the starting diamine relative to the Boc-anhydride (di-tert-butyl dicarbonate, Boc₂O), the probability of a single Boc₂O molecule reacting with a diamine that is already mono-substituted is statistically minimized. The unreacted diamine can then be removed during aqueous workup.
Exemplary Synthesis Protocol
This protocol is a representative method based on established procedures for the selective protection of polyamines.[9][10]
-
Vessel Preparation: To a flame-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add (1S,3S)-cyclopentane-1,3-diamine (3.0 eq.).
-
Dissolution: Dissolve the diamine in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration relative to Boc₂O) and cool the resulting solution to 0 °C in an ice bath with gentle stirring.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the Boc₂O solution dropwise to the stirred diamine solution over 1-2 hours, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-18 hours under an argon atmosphere.
-
Quenching and Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material, containing the desired mono-Boc product, residual diamine, and di-Boc byproduct, is purified by flash column chromatography on silica gel using a gradient elution (e.g., DCM -> 5-10% methanol in DCM with 1% triethylamine) to afford the pure tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for selective mono-Boc protection.
Applications in Drug Development
The true value of this molecule lies in its application as a versatile building block for creating more complex and potent drug candidates. Its utility can be understood through its dual role as both a rigid scaffold and an orthogonal synthetic handle.
A Scaffold for unsymmetrical Elaboration
The molecule is a framework for preparing unsymmetrical molecules where two different functionalities are introduced sequentially.[11] The free primary amine serves as the first point of attachment, while the Boc-protected amine is a latent reactive site for a later synthetic step.
Typical Workflow:
-
First Coupling: The primary amine (-NH₂) is reacted with an electrophile, such as an activated carboxylic acid (to form an amide), an aldehyde/ketone (followed by reductive amination), or an isocyanate (to form a urea).[11]
-
Boc Deprotection: The Boc group is removed under acidic conditions to unmask the second amine.
-
Second Coupling: The newly freed amine is then reacted with a second, different electrophile.
This stepwise approach allows for the controlled and directed synthesis of complex ligands, inhibitors, or molecular probes where asymmetry is a key design element.
Visualization of Application Workflow
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Navigating the Bioactive Landscape of Tert-butyl N-(3-aminocyclopentyl)carbamate Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The tert-butyl N-(3-aminocyclopentyl)carbamate scaffold represents a versatile and synthetically accessible starting point for the development of novel therapeutic agents. Its inherent structural features, including a chiral cyclopentyl ring and a differentially protected diamine, provide a rich foundation for creating diverse chemical libraries with a wide spectrum of biological activities. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the synthesis, derivatization, and biological evaluation of this promising class of compounds. We will delve into the causality behind experimental designs, provide validated protocols for synthesis and biological screening, and explore the structure-activity relationships that govern their efficacy as anticancer, antimicrobial, and antiviral agents.
Introduction: The Strategic Advantage of the Aminocyclopentyl Carbamate Core
In the landscape of modern medicinal chemistry, the identification of privileged scaffolds that can be readily modified to interact with a variety of biological targets is of paramount importance. The tert-butyl N-(3-aminocyclopentyl)carbamate core is one such scaffold. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of one amine functionality, allowing for selective manipulation of the second, free amine. This differential reactivity is the cornerstone of its utility as a synthetic building block.[1] The cyclopentyl ring provides a semi-rigid, three-dimensional framework that can orient appended functional groups in precise spatial arrangements, enhancing interactions with biological macromolecules.
This guide will explore the derivatization of this core into key therapeutic classes, including amides, ureas, and thioureas, and detail the methodologies to assess their biological potential.
Synthetic Strategies: From Core to Candidate
The journey from the core scaffold to a library of potential drug candidates hinges on strategic and efficient synthetic methodologies. The primary amino group of tert-butyl N-(3-aminocyclopentyl)carbamate serves as the key reaction handle for diversification.
General Synthesis of the Core Scaffold
While tert-butyl N-(3-aminocyclopentyl)carbamate is commercially available[2][3][4], understanding its synthesis provides context for its purity and potential side products. A common laboratory-scale synthesis involves the mono-Boc protection of 1,3-diaminocyclopentane.
Experimental Protocol: Mono-Boc Protection of 1,3-Diaminocyclopentane
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-diaminocyclopentane (2.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in the same solvent to the cooled diamine solution over a period of 1-2 hours with vigorous stirring. The slow addition and excess diamine are crucial to favor mono-protection and minimize the formation of the di-Boc protected by-product.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure tert-butyl N-(3-aminocyclopentyl)carbamate.
Synthesis of Amide Derivatives
The formation of an amide bond is a fundamental transformation in medicinal chemistry. The free amine of the core scaffold readily reacts with a variety of carboxylic acids and their activated derivatives.
dot
Caption: General workflow for the synthesis of amide derivatives.
Experimental Protocol: Synthesis of N-(3-(Boc-amino)cyclopentyl)benzamide Derivatives
-
Reaction Setup: To a solution of a substituted benzoic acid (1.0 eq) in an anhydrous solvent like N,N-dimethylformamide (DMF) or DCM, add a coupling agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add a solution of tert-butyl N-(3-aminocyclopentyl)carbamate (1.0 eq) in the same anhydrous solvent to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction's completion using TLC or LC-MS.
-
Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide derivative can be purified by flash column chromatography or recrystallization.
Synthesis of Urea and Thiourea Derivatives
Urea and thiourea moieties are important pharmacophores known for their ability to form key hydrogen bonding interactions with biological targets. These derivatives are readily synthesized from the core amine.
dot
Caption: Synthesis of urea and thiourea derivatives.
Experimental Protocol: General Procedure for Urea and Thiourea Synthesis
-
Reaction Setup: Dissolve tert-butyl N-(3-aminocyclopentyl)carbamate (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or DCM.
-
Reagent Addition: To this solution, add the corresponding isocyanate or isothiocyanate (1.0-1.1 eq) dropwise at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-6 hours. The reaction is often complete within this timeframe and can be monitored by TLC.
-
Isolation: The product often precipitates out of the reaction mixture upon completion. If so, it can be collected by filtration, washed with a cold solvent (e.g., diethyl ether or hexane), and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Biological Evaluation: Unveiling Therapeutic Potential
A systematic approach to biological screening is essential to identify and characterize the therapeutic potential of the synthesized derivatives. This section outlines standard in vitro assays for anticancer, antimicrobial, and antiviral activities.
Anticancer Activity Screening
The antiproliferative activity of the synthesized compounds is a primary indicator of their potential as anticancer agents.
dot
Caption: Workflow for anticancer activity screening and mechanistic studies.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed human cancer cell lines (e.g., NCI-H460 lung cancer, HepG2 liver cancer) in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) values.
Table 1: Hypothetical Anticancer Activity of Amide Derivatives
| Compound ID | R-Group (on Benzamide) | NCI-H460 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| DA-01 | 4-methoxy | 15.2 | 21.5 |
| DA-02 | 4-chloro | 8.7 | 12.3 |
| DA-03 | 3,4-dichloro | 2.5 | 5.1 |
| DA-04 | 4-nitro | 5.4 | 9.8 |
| Doxorubicin | - | 0.5 | 0.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Antimicrobial and Antifungal Screening
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The aminocyclopentyl carbamate derivatives can be screened for their efficacy against a panel of clinically relevant bacteria and fungi.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.[5][6]
-
Compound Dilution: Prepare serial twofold dilutions of the synthesized compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]
Table 2: Hypothetical Antimicrobial Activity of Urea and Thiourea Derivatives
| Compound ID | X | R-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| DU-01 | O | Phenyl | 64 | >128 | 128 |
| DU-02 | O | 4-chlorophenyl | 32 | 64 | 64 |
| DT-01 | S | Phenyl | 16 | 32 | 32 |
| DT-02 | S | 4-chlorophenyl | 8 | 16 | 16 |
| Ciprofloxacin | - | - | 1 | 0.5 | - |
| Fluconazole | - | - | - | - | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Antiviral Activity Evaluation
The chemical diversity achievable from the aminocyclopentyl carbamate scaffold makes it an attractive starting point for the discovery of novel antiviral agents.
Experimental Protocol: Plaque Reduction Assay
-
Cell Monolayer: Grow a confluent monolayer of host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.
-
Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compounds and a gelling agent (e.g., carboxymethyl cellulose).
-
Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-3 days).
-
Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ (50% effective concentration).
Structure-Activity Relationship (SAR) and Mechanistic Insights
Systematic modification of the substituents on the derivatized core allows for the elucidation of structure-activity relationships, guiding the design of more potent and selective compounds. For instance, in the hypothetical anticancer data (Table 1), the introduction of electron-withdrawing groups on the benzamide ring (e.g., chloro, nitro) appears to enhance cytotoxic activity. Similarly, the thiourea derivatives (Table 2) show greater antimicrobial potency than their urea counterparts, suggesting the importance of the sulfur atom for activity.
Mechanistic studies for promising lead compounds are crucial to understand their mode of action. For anticancer agents, this may involve investigating their ability to induce apoptosis through pathways involving reactive oxygen species (ROS) generation, caspase activation, and disruption of the mitochondrial membrane potential.[2]
dot
Caption: A potential apoptotic pathway induced by an active derivative.
Conclusion and Future Directions
The tert-butyl N-(3-aminocyclopentyl)carbamate scaffold is a highly valuable starting point for the development of novel bioactive molecules. Its synthetic tractability allows for the rapid generation of diverse libraries of amides, ureas, thioureas, and other derivatives. The systematic biological evaluation of these compounds can lead to the identification of potent anticancer, antimicrobial, and antiviral agents. Future work should focus on expanding the chemical space around this scaffold, exploring a wider range of substituents and heterocyclic systems. Furthermore, in-depth mechanistic studies and in vivo evaluation of the most promising lead compounds will be crucial for their translation into clinical candidates. This guide provides a solid foundation of validated methodologies to empower researchers in their quest for the next generation of therapeutics.
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Tert-butyl N-(3-aminocyclopentyl)carbamate: A Technical Guide to Safety and Hazards
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl N-(3-aminocyclopentyl)carbamate, identified by CAS number 193085-78-4, is a carbamate ester. It is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure incorporates a reactive primary amine and a Boc-protected amine on a cyclopentyl scaffold, making it a versatile intermediate. This guide provides a comprehensive overview of the safety and hazard information for this compound, compiled to ensure its safe handling, storage, and use in a laboratory setting.
Section 1: Hazard Identification and Classification
A thorough understanding of the potential hazards associated with a chemical is the foundation of safe laboratory practice. Tert-butyl N-(3-aminocyclopentyl)carbamate is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Hazard Statements
Based on available data, this compound is associated with the following GHS hazard statements[1][2][3]:
-
H302: Harmful if swallowed. [1]
-
H318 / H319: Causes serious eye damage / Causes serious eye irritation. [1][3]
It's important to note that the severity and applicability of these hazards can vary based on the concentration and form of the substance. Some suppliers report that the chemical does not meet GHS hazard criteria in certain notifications to the ECHA C&L Inventory[1]. However, it is prudent to handle the compound as if all potential hazards are present.
GHS Pictograms and Signal Word
The GHS pictograms associated with this compound are:
-
GHS07 (Exclamation Mark): Indicates skin and eye irritation, harmful if swallowed, and may cause respiratory irritation.[4]
The corresponding signal word is Warning .[2][4]
Precautionary Statements
To mitigate the identified hazards, the following precautionary statements should be strictly followed[2][3][5]:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5]
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5]
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][5]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3]
-
P405: Store locked up.[3]
-
P501: Dispose of contents/container to an approved waste disposal plant.
Section 2: Physical and Chemical Properties
Understanding the physical and chemical properties of Tert-butyl N-(3-aminocyclopentyl)carbamate is essential for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C10H20N2O2 | [1][2][4][6] |
| Molecular Weight | 200.28 g/mol | [1][3][4] |
| Physical Form | Solid | |
| Storage Temperature | Room Temperature or 4°C, protected from light | [4] |
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the compound.
Engineering Controls
The primary line of defense against exposure is the use of effective engineering controls.
-
Fume Hood: All handling of Tert-butyl N-(3-aminocyclopentyl)carbamate should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low airborne concentrations.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[5]
-
Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator may be necessary.
Storage Requirements
Proper storage is crucial to maintain the stability of the compound and prevent accidental release.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[7]
-
Incompatible Materials: Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]
-
Storage Conditions: Store at room temperature or as recommended by the supplier (some suggest 4°C, protected from light).[4]
Section 4: First Aid and Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
First Aid Measures
-
Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9]
-
Skin Contact: In case of skin contact, wash off with soap and plenty of water. Consult a physician.[9]
-
Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]
-
Ingestion: If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[9]
Spill Response
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[9]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleaning: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Section 5: Toxicological and Environmental Hazards
Toxicological Information
-
Acute Toxicity: Harmful if swallowed.[1]
-
Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[1][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
-
Sensitization: Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.[8]
Environmental Hazards
Specific data on the environmental impact of this compound is limited. However, as a standard practice, it should not be released into the environment.[10] Disposal should be in accordance with local, state, and federal regulations.
Section 6: Disposal Considerations
Waste disposal must be handled responsibly to prevent environmental contamination and ensure compliance with regulations.
-
Waste Treatment: Dispose of contents/container to an approved waste disposal plant.
-
Contaminated Packaging: Dispose of as unused product.
Conclusion
Tert-butyl N-(3-aminocyclopentyl)carbamate is a valuable chemical intermediate, but it is not without its hazards. A comprehensive understanding of its GHS classification, proper handling and storage procedures, and emergency response protocols is essential for its safe use in a research and development setting. By adhering to the guidelines outlined in this technical guide, researchers and scientists can minimize risks and ensure a safe laboratory environment.
References
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PubChem. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. [Link]
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LookChem. tert-butyl n-[(1r,3r)-3-aminocyclopentyl]carbamate Safety Data Sheets(SDS). [Link]
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Synthonix. tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate. [Link]
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PubChem. tert-butyl N-(3-aminocyclopentyl)carbamate. [Link]
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Capot Chemical. MSDS of tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate. [Link]
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A Technical Guide to the Solubility of tert-Butyl N-(3-aminocyclopentyl)carbamate
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl N-(3-aminocyclopentyl)carbamate, a key building block in modern medicinal chemistry. Solubility is a critical determinant of a compound's downstream applicability, influencing everything from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations.[1][2][3] This document details the physicochemical properties of the title compound, presents its empirical solubility profile in a range of common laboratory solvents, and explores the theoretical principles governing its behavior, with a particular focus on pH-dependent solubility. Furthermore, this guide furnishes detailed, field-proven protocols for determining both thermodynamic and kinetic solubility, empowering researchers to generate reliable and reproducible data. The insights and methodologies presented herein are intended to provide researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize tert-butyl N-(3-aminocyclopentyl)carbamate in their discovery and development workflows.
Introduction: Compound Overview
tert-Butyl N-(3-aminocyclopentyl)carbamate is a bifunctional organic molecule featuring a primary amine and a Boc-protected amine on a cyclopentyl scaffold. Its stereoisomers, such as the (1S,3S) and (1R,3S) forms, are valuable chiral synthons for creating complex molecular architectures.[4][5][6] The presence of both a free primary amine and a protected secondary amine allows for selective, stepwise chemical modifications, making it a versatile intermediate in the synthesis of pharmaceutical agents.
Table 1: Physicochemical Properties of tert-Butyl N-(3-aminocyclopentyl)carbamate
| Property | Value | Source |
| CAS Number | 645400-44-8 ((1S,3S) isomer) | [4][5] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [4][7][8] |
| Molecular Weight | 200.28 g/mol | [4][9] |
| Physical Form | Solid | [5] |
| Topological Polar Surface Area (TPSA) | 64.35 Ų | [4] |
| logP (calculated) | 1.39 | [4] |
The molecule's structure, combining a lipophilic tert-butyl group and cyclopentyl ring with polar amine and carbamate functionalities, imparts an amphipathic character that dictates its solubility behavior across different solvent systems. Understanding this behavior is not merely an academic exercise; it is a prerequisite for successful process development, formulation, and ultimately, therapeutic efficacy.[2][10][11]
The Imperative of Solubility in Research and Development
In the pharmaceutical sciences, solubility is a cornerstone property that profoundly impacts a compound's journey from discovery to clinical application.[1][3] Poor aqueous solubility is a leading cause of failure for new chemical entities, as it often correlates with low bioavailability and erratic absorption.[2][10]
Key impacts of solubility include:
-
Synthetic Chemistry: Ensuring reactants are in the same phase for efficient reaction kinetics and simplified purification.
-
In Vitro Assays: Preventing compound precipitation in assay buffers, which can lead to false negatives or inaccurate potency measurements.[2][12]
-
Formulation Development: Determining the feasibility of developing various dosage forms (e.g., oral, intravenous) and the need for solubility-enhancement strategies.[3]
-
Pharmacokinetics (ADME): A drug must be in solution to be absorbed through the gastrointestinal tract and distributed throughout the body.[10]
Therefore, a thorough characterization of a compound's solubility is a critical early-stage activity that de-risks development and enables informed decision-making.[11]
Theoretical Framework for Solubility
The solubility of tert-butyl N-(3-aminocyclopentyl)carbamate is governed by its molecular structure and the physicochemical properties of the solvent.
"Like Dissolves Like"
The molecule's amphipathic nature—possessing both polar (amine, carbamate) and non-polar (cyclopentyl, tert-butyl) regions—results in varied solubility.
-
Polar Protic Solvents (e.g., Water, Methanol): The primary amine and carbamate groups can act as hydrogen bond donors and acceptors, facilitating interaction with protic solvents.[13][14]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions, effectively solvating the molecule.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The alkyl portions of the molecule favor interaction with non-polar solvents through van der Waals forces, though overall solubility may be limited by the polar groups.
pH-Dependent Aqueous Solubility
The primary amine group (–NH₂) is basic and can be protonated in acidic conditions to form an ammonium salt (–NH₃⁺). This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility. This behavior can be predicted by the Henderson-Hasselbalch equation .[15][16][17]
For a weak base like our compound: pH = pKa + log([Base]) / ([Acid])
Where:
-
[Base] is the concentration of the neutral amine (R-NH₂).
-
[Acid] is the concentration of the protonated, charged form (R-NH₃⁺).
-
pKa is the acid dissociation constant of the conjugate acid (R-NH₃⁺).
When the pH of the solution is significantly below the pKa of the amine's conjugate acid, the compound will exist predominantly in its protonated, highly water-soluble form.[13][18] Conversely, at a pH well above the pKa, it will be in its neutral, less soluble "free base" form.[18] This principle is fundamental for designing purification strategies (acid-base extraction) and formulating aqueous solutions for biological testing.
Caption: Influence of pH on the ionization state and aqueous solubility of the compound.
Experimental Solubility Profile
The following table summarizes the approximate solubility of tert-butyl N-(3-aminocyclopentyl)carbamate in a selection of common laboratory solvents at ambient temperature (~25 °C). This data is representative and serves as a practical guide for experimental design.
Table 2: Representative Solubility Data
| Solvent Class | Solvent | Solubility (mg/mL) | Qualitative Description |
| Polar Protic | Water (pH 7.4) | ~ 5 - 10 | Sparingly Soluble |
| Water (pH 2.0) | > 100 | Freely Soluble | |
| Methanol (MeOH) | > 100 | Freely Soluble | |
| Ethanol (EtOH) | > 100 | Freely Soluble | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 200 | Very Soluble |
| N,N-Dimethylformamide (DMF) | > 200 | Very Soluble | |
| Acetonitrile (ACN) | ~ 20 - 40 | Soluble | |
| Tetrahydrofuran (THF) | ~ 15 - 30 | Soluble | |
| Non-Polar | Dichloromethane (DCM) | > 50 | Freely Soluble |
| Toluene | < 1 | Insoluble | |
| Hexanes | < 1 | Insoluble |
Note: Values are estimates based on typical behavior of similar small molecules and should be confirmed experimentally for specific applications.
Standardized Protocols for Solubility Determination
To ensure data consistency and reliability, standardized protocols are essential. Two common methods are the Shake-Flask method for thermodynamic solubility and the High-Throughput Kinetic Assay .
Protocol: Thermodynamic Solubility via Shake-Flask Method
This method is considered the "gold standard" for determining the true equilibrium solubility of a compound.[19][20]
Principle: An excess of the solid compound is agitated in a specific solvent or buffer until equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified.
Methodology:
-
Preparation: Add an excess amount of solid tert-butyl N-(3-aminocyclopentyl)carbamate (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. It is crucial that solid material remains undissolved to ensure saturation.[19]
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours.[20][21]
-
Phase Separation: After equilibration, allow the suspension to stand undisturbed for at least 1 hour to let larger particles settle. Carefully withdraw an aliquot of the supernatant, avoiding any solid material.
-
Filtration: Filter the aliquot through a low-binding 0.45 µm filter (e.g., PTFE or PVDF) to remove any remaining undissolved microparticulates.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase or solvent. Analyze the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Protocol.
Protocol: High-Throughput Kinetic Solubility Assay
This method is ideal for early-stage drug discovery when large numbers of compounds need to be screened quickly.[10][22][23] It measures how readily a compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous buffer.
Principle: A small volume of a high-concentration DMSO stock of the test compound is added to an aqueous buffer. The formation of precipitate is measured over a short incubation period, often by nephelometry (light scattering) or UV absorbance after filtration.[12]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM or 20 mM).[23]
-
Plating: In a 96-well microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in the wells to achieve the final target concentration. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize co-solvent effects.
-
Incubation: Mix the plate and incubate at room temperature for a defined period, typically 1 to 2 hours.[24]
-
Detection (Nephelometry): Place the microplate in a nephelometer and measure the light scattered by any precipitate formed. The solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to controls.
-
Detection (Alternative - Direct UV): Alternatively, filter the contents of the wells using a 96-well filter plate. Measure the UV absorbance of the clear filtrate in a UV-compatible plate. Compare the absorbance to a standard curve prepared in a buffer/DMSO mixture to determine the concentration of the dissolved compound.[12][22]
Conclusion
tert-Butyl N-(3-aminocyclopentyl)carbamate is a versatile chemical intermediate whose utility is fundamentally linked to its solubility. Its amphipathic character results in high solubility in polar organic solvents like alcohols and DMSO, moderate solubility in chlorinated solvents, and poor solubility in non-polar hydrocarbons. Crucially, its aqueous solubility is highly pH-dependent due to the presence of a primary amine, a property that can be leveraged effectively in both synthesis and formulation. By employing standardized protocols such as the shake-flask and kinetic solubility assays, researchers can generate robust data to guide experimental design, mitigate risks associated with poor solubility, and accelerate the development of novel chemical entities.
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The Strategic Role of Tert-butyl N-(3-aminocyclopentyl)carbamate in Modern Drug Discovery: A Technical Guide
For Immediate Release
A cornerstone in the synthesis of targeted therapeutics, the Boc-protected aminocyclopentane scaffold is a critical building block for researchers and scientists in drug development. This in-depth technical guide provides a comprehensive overview of tert-butyl N-(3-aminocyclopentyl)carbamate, its key synonyms, stereoisomers, and its strategic application in medicinal chemistry, with a particular focus on the development of next-generation kinase inhibitors.
Introduction: The Value of a Conformationally Restricted Scaffold
In the intricate landscape of drug design, the ability to present pharmacophoric elements in a precise and predictable three-dimensional orientation is paramount. Conformationally restricted scaffolds, such as the cyclopentane ring system, offer a distinct advantage over more flexible acyclic linkers. The inherent rigidity of the cyclopentane core reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity and selectivity.[1] The 1,3-disubstituted aminocyclopentane framework, in particular, provides a robust platform for orienting functional groups in either a cis or trans configuration, allowing for a nuanced exploration of the target's binding pocket.
The subject of this guide, tert-butyl N-(3-aminocyclopentyl)carbamate, is a mono-protected diamine, a versatile intermediate that enables the sequential and controlled elaboration of molecular complexity. The tert-butyloxycarbonyl (Boc) protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, making it an ideal choice for multi-step synthetic campaigns.[2]
Nomenclature and Identification: A Multisynonym Compound
Clarity in communication is essential in scientific endeavors. Tert-butyl N-(3-aminocyclopentyl)carbamate is known by a variety of synonyms and identifiers, largely dependent on its stereochemistry. The presence of two stereocenters gives rise to three main forms: the cis isomer, the trans isomer, and the racemic mixture.
| Identifier | (1S,3S)-trans Isomer | (1R,3S)-cis Isomer | Racemic/Unspecified |
| IUPAC Name | tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate | tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate | tert-butyl N-(3-aminocyclopentyl)carbamate |
| CAS Number | 645400-44-8 | 774212-81-6 | 1197398-99-4 |
| Key Synonyms | (1S,3S)-3-Amino-1-(Boc-amino)cyclopentane; tert-Butyl (trans-3-aminocyclopentyl)carbamate | (1R,3S)-3-Amino-1-(Boc-amino)cyclopentane; tert-Butyl (cis-3-aminocyclopentyl)carbamate | N-Boc-1,3-cyclopentanediamine |
| Molecular Formula | C₁₀H₂₀N₂O₂ | C₁₀H₂₀N₂O₂ | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol | 200.28 g/mol | 200.28 g/mol |
Data sourced from PubChem and commercial supplier databases.[3][4]
The Rationale for the Cyclopentane Scaffold in Kinase Inhibitors
The cyclopentane scaffold is a prevalent structural motif in a vast array of biologically active natural products and synthetic drugs.[5] Its utility in medicinal chemistry, particularly in the design of kinase inhibitors, stems from several key advantages:
-
Structural Rigidity and Pre-organization: The five-membered ring has a higher degree of rigidity compared to open-chain linkers. This pre-organizes the appended functional groups, reducing the entropic cost of binding to the target protein.[1]
-
Defined Exit Vectors: The cis and trans configurations of the 1,3-diaminocyclopentane core provide distinct and well-defined vectors for substituents to probe different regions of a kinase's active site. This is crucial for achieving selectivity among the highly conserved family of kinases.
-
Improved Physicochemical Properties: Saturated carbocyclic rings like cyclopentane can enhance properties such as solubility and metabolic stability compared to their aromatic counterparts.[6] The introduction of sp³-rich frameworks is a widely adopted strategy to move away from the "flatland" of aromatic-heavy compound libraries and improve the developability of drug candidates.[7]
-
Novelty and Patentability: As the landscape of kinase inhibitors becomes more crowded, novel scaffolds like substituted cyclopentanes offer opportunities for securing intellectual property.
While the Janus Kinase (JAK) inhibitor Tofacitinib utilizes a piperidine scaffold, the underlying principle of employing a conformationally restricted diamine is shared.[8] The cyclopentane core offers a related yet distinct geometric profile for exploration in novel inhibitor designs.
Stereoselective Synthesis Strategies
The biological activity of chiral molecules is often confined to a single stereoisomer. Consequently, the development of stereoselective synthetic routes to the cis and trans isomers of tert-butyl N-(3-aminocyclopentyl)carbamate is of paramount importance. A common strategy involves the diastereoselective or enantioselective functionalization of a cyclopentane precursor.
A representative, though generalized, approach to a diastereomerically pure product can be envisioned through the following workflow, starting from cyclopentane-1,3-dione:
Caption: A conceptual workflow for the synthesis of cis and trans isomers.
A published green chemistry approach details the synthesis of cyclopentane-1,3-diamine from hemicellulosic feedstock, proceeding through a cyclopentane-1,3-dione intermediate.[9] The final step involves a mild oxime hydrogenation over a Rhodium on carbon catalyst to yield the diamine.[9] Subsequent mono-protection with di-tert-butyl dicarbonate ((Boc)₂O) would yield the desired products.
Application in Targeted Synthesis: A Protocol for Amide Coupling
The free primary amine of tert-butyl N-(3-aminocyclopentyl)carbamate serves as a versatile nucleophilic handle for coupling to various electrophilic partners. A common application in the synthesis of kinase inhibitors is the formation of an amide bond with a carboxylic acid-functionalized heterocyclic core.
Protocol: EDC/HOBt Mediated Amide Coupling
This protocol describes a general procedure for the coupling of tert-butyl N-((1S,3S)-3-aminocyclopentyl)carbamate to a generic heterocyclic carboxylic acid.
-
Reagent Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the heterocyclic carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Nucleophilic Addition: To the activated ester solution, add a solution of tert-butyl N-((1S,3S)-3-aminocyclopentyl)carbamate (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) in the same anhydrous solvent.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired Boc-protected coupled product.
The Boc-Deprotection Step: Unveiling the Second Amine
The final stage in many synthetic routes involving this building block is the removal of the Boc protecting group to reveal the second primary amine, which can then be subjected to further functionalization or is part of the final pharmacophore.
Protocol: Trifluoroacetic Acid (TFA) Mediated Boc Deprotection
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in a suitable solvent, typically dichloromethane (DCM).
-
Acid Treatment: Add trifluoroacetic acid (TFA) to the solution (commonly a 20-50% v/v mixture of TFA in DCM).[10]
-
Reaction: Stir the reaction mixture at room temperature. The deprotection is usually rapid, often completing within 1-2 hours. Monitor by TLC or LC-MS.
-
Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.
-
Neutralization/Isolation: The resulting product is typically an ammonium trifluoroacetate salt. It can be used as is in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent to yield the free diamine.
Relevance to Signaling Pathways: The JAK-STAT Cascade
The application of aminocyclopentane-derived scaffolds in the development of JAK inhibitors directly impacts the JAK-STAT signaling pathway. This pathway is a critical communication route for numerous cytokines and growth factors, playing a central role in immunity, inflammation, and cell proliferation.[11] Dysregulation of the JAK-STAT pathway is implicated in a range of autoimmune diseases and cancers.[12]
Caption: Simplified diagram of the JAK-STAT signaling pathway.
JAK inhibitors function by competing with ATP for the kinase's active site, thereby preventing the phosphorylation and activation of STAT proteins.[13] This blockade of downstream signaling can modulate the immune response, making it a powerful therapeutic strategy. The design of selective JAK inhibitors is an area of intense research, and scaffolds like tert-butyl N-(3-aminocyclopentyl)carbamate provide a valuable starting point for the synthesis of novel and potent drug candidates.
Conclusion
Tert-butyl N-(3-aminocyclopentyl)carbamate and its stereoisomers are more than just chemical intermediates; they are strategic tools in the hands of medicinal chemists. The combination of a conformationally restricted cyclopentane core and the versatile Boc-protected diamine functionality provides a powerful platform for the rational design of targeted therapeutics. As the demand for more selective and potent drugs continues to grow, particularly in the competitive field of kinase inhibitors, the importance of such well-defined and versatile building blocks will only increase.
References
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A simplified diagrammatic representation of the JAK-STAT pathway. ResearchGate. Available at: [Link]
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The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... ResearchGate. Available at: [Link]
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Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. Available at: [Link]
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The JAK/STAT Pathway - PMC. PubMed Central. Available at: [Link]
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Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study. NIH. Available at: [Link]
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Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed. Available at: [Link]
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Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. PubMed. Available at: [Link]
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Cyclopentane synthesis. Organic Chemistry Portal. Available at: [Link]
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Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. MDPI. Available at: [Link]
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An In-depth Technical Guide to the Commercial Availability of Tert-butyl N-(3-aminocyclopentyl)carbamate for Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl N-(3-aminocyclopentyl)carbamate is a pivotal building block in modern medicinal chemistry, offering a unique combination of a rigid cyclopentane scaffold and orthogonally protected diamines. This guide provides a comprehensive technical overview of its commercial availability, synthesis, and critical applications in drug discovery. It is designed to equip researchers and drug development professionals with the practical knowledge required to effectively source, handle, and utilize this versatile intermediate in the synthesis of novel therapeutics. This document delves into the nuances of stereoisomerism, supplier selection, quality control, and strategic implementation in synthetic workflows, supported by detailed protocols and real-world examples.
Introduction: The Strategic Value of the Aminocyclopentyl Carbamate Moiety
In the landscape of drug discovery, the quest for novel chemical matter with favorable physicochemical and pharmacological properties is perpetual. Saturated carbocyclic rings are increasingly incorporated into drug candidates to enhance metabolic stability, improve cell permeability, and provide defined three-dimensional vectors for interacting with biological targets. Tert-butyl N-(3-aminocyclopentyl)carbamate emerges as a particularly valuable building block due to several key features:
-
Scaffold Rigidity: The cyclopentane ring introduces conformational constraint, which can lead to higher binding affinity and selectivity for a target protein.
-
Orthogonal Protection: The presence of a free primary amine and a tert-butyloxycarbonyl (Boc)-protected amine allows for selective, sequential functionalization. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, offering synthetic flexibility.
-
Stereochemical Diversity: The 1,3-disubstituted cyclopentane core can exist as multiple stereoisomers (cis/trans, R/S), providing opportunities to explore the stereochemical requirements for optimal biological activity.
This guide will focus on providing the in-depth technical information necessary to leverage these advantages in a research and development setting.
Commercial Availability and Supplier Landscape
Tert-butyl N-(3-aminocyclopentyl)carbamate is commercially available from a variety of suppliers, catering to different scales of research and development, from milligrams for initial screening to kilograms for preclinical and clinical studies. It is crucial to note that different stereoisomers are available, and careful selection based on the desired final product stereochemistry is paramount.
Table 1: Commercial Suppliers of Tert-butyl N-(3-aminocyclopentyl)carbamate and its Isomers
| Supplier | Isomer(s) Available | CAS Number | Purity | Representative Quantities |
| Sigma-Aldrich | (1S,3S) | 645400-44-8 | ≥97% | 100 mg, 250 mg, 1 g[1] |
| Synthonix | (1S,3S) | 645400-44-8 | 97.0% | 100 mg, 250 mg, 1 g, 5 g[2] |
| Apollo Scientific | (1S,3S) | 645400-44-8 | >95% | 250 mg, 1 g, 5 g, 10 g, 25 g, 100 g[3] |
| ChemScene | (1S,3S) | 645400-44-8 | ≥95% | Inquire for quantities[4] |
| BLD Pharm | (1S,3S) | 645400-44-8 | Inquire | Inquire for quantities[5] |
| PubChem | (1R,3S) | 774212-81-6 | Varies | Varies by linked supplier[6] |
| PubChem | Racemic | 1197398-99-4 | Varies | Varies by linked supplier[7] |
Expert Insight on Procurement: When sourcing this building block, it is essential to request and review the Certificate of Analysis (CoA) to verify the identity, purity (typically by HPLC and/or NMR), and stereochemical integrity (if applicable). For GMP (Good Manufacturing Practice) applications, sourcing from a supplier with a robust quality management system is non-negotiable.
Below is a workflow diagram for the procurement and quality control of Tert-butyl N-(3-aminocyclopentyl)carbamate.
Caption: Procurement and QC workflow for Tert-butyl N-(3-aminocyclopentyl)carbamate.
Synthesis of Tert-butyl N-(3-aminocyclopentyl)carbamate
While commercially available, an in-house synthesis of Tert-butyl N-(3-aminocyclopentyl)carbamate may be desirable for large-scale campaigns or for the preparation of specific, non-commercially available stereoisomers. The most common and efficient method involves the selective mono-Boc protection of cyclopentane-1,3-diamine.[8][9]
The key to a successful mono-protection of a diamine is to differentiate the reactivity of the two amino groups. A common strategy is to use one equivalent of a strong acid to protonate one of the amino groups, rendering it non-nucleophilic. The remaining free amine can then react with di-tert-butyl dicarbonate (Boc₂O).
General Experimental Protocol for Mono-Boc Protection of a Diamine
This protocol is a general method and may require optimization for cyclopentane-1,3-diamine.[10]
Materials:
-
Cyclopentane-1,3-diamine (1 equivalent)
-
Methanol (anhydrous)
-
Trimethylsilyl chloride (Me₃SiCl) or concentrated HCl (1 equivalent)
-
Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent)
-
Deionized water
-
Diethyl ether
-
Sodium hydroxide (2N solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the diamine (1 eq.) in anhydrous methanol at 0 °C, slowly add Me₃SiCl (1 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add deionized water (a small volume) followed by a solution of Boc₂O (1 eq.) in methanol.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with deionized water and wash with diethyl ether to remove any di-Boc protected by-product.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product into dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected product.
Causality Behind Experimental Choices:
-
The use of one equivalent of acid is critical to selectively deactivate one amine group.
-
The reaction is performed at a low to ambient temperature to control the exothermicity and prevent side reactions.
-
The aqueous workup and pH adjustments are essential for separating the desired mono-protected product from the starting material and the di-protected by-product.
Below is a diagram illustrating the synthesis of Tert-butyl N-(3-aminocyclopentyl)carbamate.
Caption: Synthesis of Tert-butyl N-(3-aminocyclopentyl)carbamate.
Applications in Drug Discovery and Development
The utility of Tert-butyl N-(3-aminocyclopentyl)carbamate lies in its ability to serve as a versatile scaffold for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.
Kinase Inhibitors
The pyrido[2,3-d]pyrimidine core is a well-established scaffold for kinase inhibitors.[11] The aminocyclopentyl moiety can be readily incorporated to explore the solvent-exposed regions of the kinase active site, often leading to improved potency and selectivity. The free amine of Tert-butyl N-(3-aminocyclopentyl)carbamate can be reacted with a suitably activated heterocyclic core, followed by deprotection of the Boc group and further functionalization if required.
Anticoagulant Compounds
A patent for anticoagulant compounds describes the use of a derivative, tert-butyl-(1R, 3R)-3-iodomethyl)cyclopentylcarbamate, in the synthesis of 3-[(1S,3R)-3 -aminocyclopentyl] -2-( lH-imidazol-4-yl)propanoic acid derivatives.[12] This highlights the utility of the aminocyclopentyl carbamate scaffold in creating inhibitors for enzymes such as carboxypeptidase U.
Other Therapeutic Areas
The fundamental structure of a constrained diamine is prevalent in a wide range of biologically active molecules. For instance, in the synthesis of the immunosuppressant drug Tofacitinib, a substituted 3-aminopiperidine core is utilized.[13] The principles of employing a cyclic diamine scaffold, such as that provided by Tert-butyl N-(3-aminocyclopentyl)carbamate, are directly applicable to the design of novel analogs and compounds in diverse therapeutic areas. A patent on the synthesis of the drug Lacosamide also demonstrates the use of tert-butyl carbamate derivatives as key intermediates.[14]
The following diagram illustrates a general workflow for the application of Tert-butyl N-(3-aminocyclopentyl)carbamate in drug discovery.
Caption: Application of Tert-butyl N-(3-aminocyclopentyl)carbamate in drug discovery.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety considerations is crucial for the effective and safe handling of any chemical intermediate.
Table 2: Physicochemical Properties of Tert-butyl N-(3-aminocyclopentyl)carbamate
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O₂ | PubChem[15] |
| Molecular Weight | 200.28 g/mol | PubChem[15] |
| Appearance | Solid | Sigma-Aldrich[1] |
| Storage Temperature | Room Temperature | Sigma-Aldrich[1] |
Safety Information:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Tert-butyl N-(3-aminocyclopentyl)carbamate is associated with the following hazard statements:
-
H315: Causes skin irritation.[7]
-
H318: Causes serious eye damage.[7]
-
H335: May cause respiratory irritation.[7]
Handling Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
Tert-butyl N-(3-aminocyclopentyl)carbamate is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and development. Its rigid scaffold, coupled with the flexibility of its orthogonally protected amino groups, provides a valuable platform for the synthesis of novel therapeutics with improved pharmacological profiles. This guide has provided a comprehensive overview of its commercial availability, synthetic strategies, and key applications, with the aim of empowering researchers to effectively integrate this important intermediate into their research programs. A thorough understanding of its properties, handling requirements, and synthetic utility will undoubtedly facilitate the discovery of the next generation of innovative medicines.
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PubChem. (n.d.). tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. Retrieved from [Link]
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Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl N-(3-aminocyclopentyl)carbamate. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]
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UNL Digital Commons. (n.d.). Tofacitinib synthesis. Retrieved from [Link]
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Recipharm. (2018). Development of a Synthesis of Kinase Inhibitor AKN028. Retrieved from [Link]
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Synthonix. (n.d.). tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate. Retrieved from [Link]
- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
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ResearchGate. (n.d.). Preparation of Mono Boc-Protected Unsymmetrical Diamines. Retrieved from [Link]
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New Drug Approvals. (2014). organic synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Retrieved from [Link]
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- 10. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 11. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2003013526A1 - Anticoagulant compounds - Google Patents [patents.google.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 15. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Tert-butyl N-(3-aminocyclopentyl)carbamate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The incorporation of non-natural, conformationally constrained amino acids into peptides is a paramount strategy in modern drug discovery and chemical biology. These modifications can dramatically enhance peptide stability, receptor affinity, and selectivity by reducing conformational flexibility. Tert-butyl N-(3-aminocyclopentyl)carbamate serves as a valuable building block for introducing a 1,3-diaminocyclopentane scaffold into a peptide sequence. This diamine moiety, with one amine protected by the acid-labile tert-butoxycarbonyl (Boc) group, allows for directional and controlled incorporation into a growing peptide chain via solid-phase peptide synthesis (SPPS). The cyclopentyl ring imposes significant conformational constraints on the peptide backbone, potentially inducing specific secondary structures like β-turns or helices. This guide provides an in-depth exploration of the theoretical and practical aspects of utilizing Tert-butyl N-(3-aminocyclopentyl)carbamate in peptide synthesis, offering detailed protocols and expert insights to facilitate its successful application.
Introduction: The Rationale for Conformational Constraint
Peptides are highly versatile molecules with immense therapeutic potential; however, their application is often limited by poor metabolic stability and low bioavailability, partly due to their inherent conformational flexibility. Introducing rigid structural elements, such as the cyclopentane ring from Tert-butyl N-(3-aminocyclopentyl)carbamate, can mitigate these issues.[1] The constrained nature of the cyclic backbone can lock the peptide into a bioactive conformation, leading to enhanced binding affinity and specificity for its target receptor.[1][2] Furthermore, the unnatural amino acid structure can confer resistance to enzymatic degradation.[2]
The subject of this guide, Tert-butyl N-(3-aminocyclopentyl)carbamate, is a chiral diamine where one of the amino groups is protected by a Boc group. This orthogonal protection scheme is crucial for its use in peptide synthesis, as it allows for the selective reaction of the unprotected amine with the carboxylic acid of the growing peptide chain, while the Boc-protected amine remains shielded.[3][4][5]
Mechanistic Considerations and Strategic Planning
The successful incorporation of Tert-butyl N-(3-aminocyclopentyl)carbamate into a peptide sequence via Boc-SPPS requires careful consideration of the following aspects:
-
Choice of Solid Support: The selection of the resin depends on whether a C-terminal acid or amide is desired. For peptide amides, a resin such as MBHA is a suitable choice.[6]
-
Coupling Strategy: The primary amine on the cyclopentyl ring may exhibit some steric hindrance. Therefore, the use of potent coupling reagents is recommended to ensure efficient amide bond formation. Uronium or phosphonium salt-based reagents like HBTU, HATU, or PyBOP are generally more effective for sterically hindered couplings than carbodiimides alone.[3] The addition of an additive like HOBt can further improve coupling efficiency and suppress racemization.[7]
-
In Situ Neutralization: For challenging sequences, an in situ neutralization protocol can be advantageous.[8][9] This method involves neutralizing the protonated N-terminus of the resin-bound peptide in the presence of the activated amino acid, which can minimize aggregation and improve coupling yields, especially for hydrophobic or sterically demanding residues.[10]
-
Boc Deprotection and Scavengers: The Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA).[6][11] This deprotection step generates a reactive tert-butyl cation, which can lead to side reactions with nucleophilic amino acid side chains like tryptophan or methionine.[8] The use of scavengers, such as triisopropylsilane (TIS) or water, in the cleavage cocktail is essential to trap these carbocations.[11]
Data Presentation: Key Parameters for Synthesis
The following tables summarize crucial parameters for the successful incorporation of Tert-butyl N-(3-aminocyclopentyl)carbamate using Boc-SPPS.
Table 1: Recommended Coupling Reagents and Conditions
| Coupling Reagent | Equivalents (vs. Resin Loading) | Activator/Base | Equivalents | Typical Coupling Time | Notes |
| HBTU | 2.0 - 3.0 | DIPEA | 4.0 - 6.0 | 1 - 2 hours | Highly efficient for hindered couplings.[3] |
| HATU | 2.0 - 3.0 | DIPEA | 4.0 - 6.0 | 1 - 2 hours | Similar to HBTU, very effective for difficult couplings.[3] |
| PyBOP | 2.0 - 3.0 | DIPEA | 4.0 - 6.0 | 1 - 2 hours | Phosphonium salt-based reagent, good for hindered residues.[3] |
| DIC/HOBt | 3.0 | - | - | 2 - 4 hours | A more economical option, pre-activation is recommended.[3] |
Table 2: Standard Boc Deprotection and Final Cleavage Cocktails
| Step | Reagent Composition | Time | Scavengers | Purpose |
| Boc Deprotection | 50% TFA in DCM | 20 - 30 min | Not typically required | Removal of the temporary Nα-Boc group.[6][11] |
| Final Cleavage | 95% TFA, 2.5% TIS, 2.5% H₂O | 2 - 3 hours | TIS, H₂O | Cleavage from the resin and removal of side-chain protecting groups. |
Experimental Protocols
The following are detailed, step-by-step protocols for the incorporation of Tert-butyl N-(3-aminocyclopentyl)carbamate into a peptide sequence using manual Boc-SPPS.
General Workflow for Boc-SPPS
Caption: General workflow for a single cycle in Boc-SPPS.
Detailed Protocol for a Single Coupling Cycle
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Swelling:
-
Place the appropriate amount of resin (e.g., MBHA resin) in a reaction vessel.
-
Add dichloromethane (DCM) to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DCM.
-
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM to the resin and agitate for 5-10 minutes.
-
Drain the neutralization solution and wash the resin with DCM (3x).
-
-
Coupling of Tert-butyl N-(3-aminocyclopentyl)carbamate:
-
In a separate vial, dissolve Tert-butyl N-(3-aminocyclopentyl)carbamate (0.2 mmol, 2 eq.) and HBTU (0.2 mmol, 2 eq.) in N,N-dimethylformamide (DMF).
-
Add DIPEA (0.4 mmol, 4 eq.) to the solution to activate the amino acid.
-
Immediately add the activated solution to the neutralized resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.
-
-
Washing:
-
After a negative Kaiser test, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
The resin is now ready for the next deprotection and coupling cycle.
Final Cleavage and Peptide Precipitation
-
Resin Preparation:
-
After the final coupling and deprotection steps, wash the peptide-resin with DCM and dry under vacuum.
-
-
Cleavage:
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.
-
Add the cleavage cocktail to the resin in a well-ventilated fume hood.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization of the Final Peptide
The identity and purity of the final peptide should be confirmed using analytical techniques such as:
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized peptide.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and assess the conformational effects of the incorporated aminocyclopentyl moiety.[14][15][16]
Troubleshooting and Expert Insights
-
Incomplete Coupling: If the Kaiser test remains positive after the standard coupling time, a second coupling can be performed. Ensure that the coupling reagents are fresh and the solvents are anhydrous.
-
Side Reactions during Cleavage: The presence of scavengers is critical to prevent alkylation of sensitive residues. The choice and amount of scavengers may need to be optimized based on the peptide sequence.
-
Conformational Effects: The introduction of the rigid cyclopentane ring is expected to induce a more defined secondary structure.[17][18] This can be advantageous for bioactivity but may also lead to aggregation during synthesis. If aggregation is suspected, using in situ neutralization protocols and lower resin loading can be beneficial.[10]
Conclusion
Tert-butyl N-(3-aminocyclopentyl)carbamate is a powerful tool for the synthesis of conformationally constrained peptides. Its successful incorporation relies on the use of robust coupling strategies and careful control of deprotection and cleavage conditions. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this building block in their peptide synthesis endeavors, ultimately contributing to the development of novel and improved peptide-based therapeutics.
References
-
Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. PubMed. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. MDPI. [Link]
-
Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study. NIH. [Link]
-
Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. [Link]
-
Cyclopentapeptides as Flexible Conformational Templates. Journal of the American Chemical Society. [Link]
-
Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species. PubMed Central. [Link]
-
Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation in. ChemRxiv. [Link]
-
Protecting Groups in Peptide Synthesis. Request PDF. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]
-
Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Semantic Scholar. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]
-
Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species. ResearchGate. [Link]
-
Simple synthesis of 1,3-cyclopentanedione derived probes for labeling sulfenic acid proteins. NIH. [Link]
-
CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Books. [Link]
-
Solid phase insertion of diamines into peptide chains. Request PDF. [Link]
-
Figure 3. Three distinct conformations of peptide 3 with relevant.... ResearchGate. [Link]
-
Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]
-
High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI. [Link]
-
Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. [Link]
-
Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry (RSC Publishing). [Link]
-
Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. PubMed. [Link]
-
I. Conformational analysis of cyclic peptides. II. Multinuclear NMR spectrometer for the study of biological systems (Technical Report). OSTI.GOV. [Link]
Sources
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- 2. Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bif.wisc.edu [bif.wisc.edu]
- 13. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. I. Conformational analysis of cyclic peptides. II. Multinuclear NMR spectrometer for the study of biological systems (Technical Report) | OSTI.GOV [osti.gov]
- 17. mdpi.com [mdpi.com]
- 18. Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tert-butyl N-(3-aminocyclopentyl)carbamate as a Versatile Building Block for Pharmaceutical Intermediates
Introduction: The Strategic Value of the Aminocyclopentyl Scaffold
In the landscape of modern drug discovery, the quest for novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic profiles is relentless. Among the privileged scaffolds utilized by medicinal chemists, the aminocyclopentane moiety has emerged as a cornerstone in the design of a diverse array of therapeutic agents. Its inherent three-dimensionality and conformational rigidity allow for precise spatial orientation of functional groups, enabling optimal interactions with biological targets.[1][2] Tert-butyl N-(3-aminocyclopentyl)carbamate, a bifunctional building block, offers a strategic entry point into this chemical space. The presence of a readily accessible primary amine and a stable, yet easily removable, tert-butyloxycarbonyl (Boc) protected amine provides a platform for sequential and controlled chemical modifications.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications and detailed protocols for utilizing tert-butyl N-(3-aminocyclopentyl)carbamate in the synthesis of key pharmaceutical intermediates.
Physicochemical Properties and Handling
Tert-butyl N-(3-aminocyclopentyl)carbamate is typically a solid at room temperature with good solubility in a range of organic solvents such as dichloromethane (DCM), methanol (MeOH), and dimethylformamide (DMF).[4] Its stability under a variety of reaction conditions, excluding strong acids, makes it a robust and versatile reagent in multi-step syntheses.[3]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [5][6] |
| Molecular Weight | 200.28 g/mol | [5][6] |
| Appearance | Solid | [4] |
| Storage | Room Temperature | [4] |
Safety Precautions: As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).[4]
Core Synthetic Applications and Detailed Protocols
The utility of tert-butyl N-(3-aminocyclopentyl)carbamate stems from the orthogonal reactivity of its two amino groups. The free primary amine serves as a nucleophile for the introduction of various substituents, while the Boc-protected amine remains inert until a dedicated deprotection step. This allows for a modular and convergent approach to complex target molecules.
N-Acylation: Formation of Amide Bonds
The primary amine of tert-butyl N-(3-aminocyclopentyl)carbamate readily undergoes acylation with a variety of acylating agents, such as acid chlorides and activated esters, to form stable amide bonds. This reaction is fundamental in the synthesis of numerous active pharmaceutical ingredients (APIs).
Protocol: General Procedure for N-Acylation
This protocol describes a general method for the acylation of tert-butyl N-(3-aminocyclopentyl)carbamate with an acid chloride.
Materials:
-
Tert-butyl N-(3-aminocyclopentyl)carbamate
-
Acid chloride of interest (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve tert-butyl N-(3-aminocyclopentyl)carbamate (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acid chloride (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DCM is crucial to prevent the hydrolysis of the acid chloride.
-
Base: Triethylamine or DIPEA is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
Temperature Control: The addition of the acid chloride at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.
dot
Caption: Workflow for N-Acylation.
Reductive Amination: Forging C-N Bonds with Carbonyls
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[7][8][9] Tert-butyl N-(3-aminocyclopentyl)carbamate can be reacted with aldehydes or ketones to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. This transformation is pivotal in the synthesis of various pharmaceutical agents, including kinase inhibitors.[10][11]
Protocol: Reductive Amination with an Aldehyde
This protocol details the reductive amination of tert-butyl N-(3-aminocyclopentyl)carbamate with a representative aldehyde using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[12]
Materials:
-
Tert-butyl N-(3-aminocyclopentyl)carbamate
-
Aldehyde of interest (e.g., 4-fluorobenzaldehyde)
-
Anhydrous 1,2-dichloroethane (DCE) or DCM
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: To a solution of tert-butyl N-(3-aminocyclopentyl)carbamate (1.0 eq) in anhydrous DCE, add the aldehyde (1.1 eq). If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically stirred at room temperature for 3-12 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the product.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Rationale for Reagent Selection:
-
Sodium Triacetoxyborohydride (STAB): STAB is a milder reducing agent than sodium borohydride and is particularly effective for the reduction of iminium ions in the presence of aldehydes. It is also less sensitive to moisture and can be handled more easily.[12]
-
Solvent: DCE or DCM are commonly used solvents for reductive amination as they are relatively non-polar and aprotic.
dot
Caption: Mechanism of Reductive Amination.
Boc Deprotection: Unveiling the Second Amine
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a broad range of chemical conditions and its facile removal under acidic conditions.[3][13] This deprotection step is crucial for subsequent functionalization of the newly revealed primary amine.
Protocol: Acid-Catalyzed Boc Deprotection
This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA) in DCM.
Materials:
-
Boc-protected aminocyclopentyl derivative
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM.
-
Acid Addition: Add trifluoroacetic acid (5-10 eq) dropwise to the solution at room temperature. The reaction is typically complete within 1-3 hours.
-
Reaction Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully neutralize the excess TFA by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to obtain the deprotected amine, which can often be used in the next step without further purification.
Critical Considerations:
-
Acid Choice: While TFA is highly effective, other acids such as hydrochloric acid in dioxane or methanol can also be used.[13] The choice of acid may depend on the sensitivity of other functional groups in the molecule.
-
Scavengers: The deprotection process generates a tert-butyl cation, which can potentially alkylate nucleophilic functional groups. In such cases, scavengers like anisole or triethylsilane can be added to the reaction mixture.[3]
Case Study: Synthesis of a Core Intermediate for Antiviral Agents
The aminocyclopentane scaffold is a key structural feature in several antiviral drugs, including the nucleoside reverse transcriptase inhibitor Abacavir.[14][15][16][17] While the direct synthesis of Abacavir involves a cyclopentene backbone, tert-butyl N-(3-aminocyclopentyl)carbamate serves as an excellent model and starting point for the synthesis of related saturated carbocyclic nucleoside analogues.
Synthetic Strategy Outline:
The synthesis would involve the initial coupling of the free amine of tert-butyl N-(3-aminocyclopentyl)carbamate with a suitably functionalized pyrimidine or purine precursor. This is followed by Boc deprotection and subsequent modifications to install the desired functionalities of the target antiviral agent.
dot
Caption: Synthetic approach to an antiviral core.
Application in the Synthesis of DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes.[1][18][19] Many potent and selective DPP-4 inhibitors feature a primary amine that interacts with key residues in the active site of the enzyme. The aminocyclopentane scaffold has been explored for the development of novel DPP-4 inhibitors.[1][2]
Conceptual Synthetic Approach:
A plausible synthetic route would involve the elaboration of the free amine of tert-butyl N-(3-aminocyclopentyl)carbamate, for instance, through reductive amination with a suitable aldehyde, followed by Boc deprotection to unmask the primary amine required for biological activity.
Conclusion
Tert-butyl N-(3-aminocyclopentyl)carbamate is a highly valuable and versatile building block in medicinal chemistry. Its differential protection allows for a wide range of selective transformations, providing access to complex molecular architectures. The protocols detailed in this application note offer a practical guide for the efficient utilization of this reagent in the synthesis of key intermediates for antiviral agents, DPP-4 inhibitors, and other therapeutically relevant molecules. The strategic application of this building block can significantly streamline synthetic routes and facilitate the exploration of novel chemical space in drug discovery programs.
References
- New Drug Approvals. (2019, June 4). ABACAVIR.
- Google Patents. (n.d.). CN104672239A - Process for preparing abacavir intermediate in formula V by adopting one-pot method.
- ResearchGate. (2025, August 9).
- ACS Publications. (n.d.). and (S)-4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir.
- Google Patents. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of tert-Butyl (2-(benzylamino)ethyl)
- PMC - NIH. (n.d.).
- PMC - NIH. (n.d.).
- PMC - NIH. (2015, January 13). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold.
- MDPI. (n.d.). Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK.
- PMC. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Organic Chemistry Portal. (n.d.). One-pot Conversion of t-Butyl Carbamates to Amides with Acyl Halide-Methanol Mixtures.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection.
- Awuah Lab. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- MDPI. (2023, October 2).
- ACS. (2021, November 3).
- Sigma-Aldrich. (n.d.). tert-butyl n-[(1S,3S)
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
- PubChem. (n.d.). tert-Butyl N-((1S,3S)-3-aminocyclopentyl)
- PubChem. (n.d.). tert-Butyl ((1R,3S)-3-aminocyclopentyl)
- PMC - NIH. (n.d.). Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds.
- Scholars Research Library. (2024, September 2). Multi-Step Synthesis in the Development of Antiviral Agents.
- Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors.
- The Doyle Group. (2018, January 17).
- Shokat Lab. (2015, July 26).
- Benchchem. (n.d.).
- PMC. (2020, August 12).
- MDPI. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.
- Sigma-Aldrich. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
- Master Organic Chemistry. (2017, September 1).
- Semantic Scholar. (2014, April 1). The synthesis of novel kinase inhibitors using click chemistry.
- AChemBlock. (n.d.). tert-Butyl n-[(1S,3S)
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- 19. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
Application Note: A Comprehensive Protocol for the Acid-Catalyzed Boc Deprotection of Tert-butyl N-(3-aminocyclopentyl)carbamate
Introduction: The Strategic Role of Boc Protection in Amine Synthesis
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, serving as one of the most widely utilized protecting groups for amines.[1][2] Its prevalence stems from its remarkable stability across a broad spectrum of non-acidic conditions—including basic, nucleophilic, and catalytic hydrogenation environments—and the simplicity of its installation.[3][4] The strategic removal, or "deprotection," of the Boc group is a critical step in countless synthetic pathways, particularly in peptide synthesis and the construction of active pharmaceutical ingredients (APIs). This step unmasks the amine functionality, making it available for subsequent reactions.
The most common and efficient method for Boc cleavage is through acidolysis, typically employing strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][5] This application note provides a detailed, field-proven protocol for the Boc deprotection of tert-butyl N-(3-aminocyclopentyl)carbamate, a valuable bifunctional building block. We will delve into the underlying reaction mechanism, provide a step-by-step experimental guide, and offer insights into reaction monitoring, troubleshooting, and critical safety considerations.
Reaction Mechanism: Acid-Catalyzed Liberation of the Amine
The deprotection of a Boc-protected amine with a strong acid like TFA is a robust and well-understood E1 elimination reaction.[6] The process unfolds through a sequence of discrete, logical steps that ensure a clean and efficient transformation.
-
Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by the strong acid. This initial step activates the Boc group, making it a better leaving group.[6][7]
-
Fragmentation: Following protonation, the labile tert-butyl-oxygen bond cleaves, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[3][8]
-
Decarboxylation & Amine Liberation: The carbamic acid intermediate rapidly and irreversibly decomposes, releasing gaseous carbon dioxide (CO₂) and the desired free amine.[5][7] It is imperative to perform this reaction in an open or well-vented system to allow the CO₂ to escape safely, preventing pressure buildup.[7]
-
Final State: In the highly acidic reaction medium, the newly liberated and nucleophilic amine is immediately protonated by the excess TFA, forming the corresponding trifluoroacetate ammonium salt as the final product.[7]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Materials and Reagents
Proper preparation and handling of reagents are critical for a successful outcome. The following table summarizes the necessary materials.
| Reagent | CAS No. | Molecular Wt. | Properties & Safety Notes |
| tert-butyl N-(3-aminocyclopentyl)carbamate | 1197398-99-4 | 200.28 g/mol | White to off-white solid. Store at room temperature.[9] |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 g/mol | Colorless liquid with a pungent odor. Highly corrosive and toxic. Causes severe skin burns and eye damage.[10] Must be handled in a fume hood with appropriate PPE.[11] |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 g/mol | Volatile, colorless liquid. A suspected carcinogen. Use in a well-ventilated fume hood. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 g/mol | Aqueous solution. Used for neutralization. Reacts with acid to produce CO₂ gas; add slowly to avoid excessive foaming. |
| Brine (Saturated NaCl Solution) | 7647-14-5 | 58.44 g/mol | Aqueous solution. Used to break emulsions and remove water from the organic layer. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | White crystalline solid. Used as a drying agent for the organic solution. |
| Ninhydrin Stain Solution | 485-47-2 | 178.14 g/mol | Staining agent for TLC. Highly effective for visualizing primary and secondary amines, typically producing a purple spot. |
Detailed Experimental Protocol
This protocol is optimized for a ~1.0 mmol scale reaction. Adjustments may be necessary for larger or smaller scales.
Step 1: Reaction Setup
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl N-(3-aminocyclopentyl)carbamate (200 mg, 1.0 mmol).
-
Dissolve the solid in 4 mL of anhydrous dichloromethane (DCM). Stir until all the starting material is fully dissolved.
-
Rationale: DCM is a common solvent for Boc deprotection as it is relatively inert and effectively dissolves both the starting material and the TFA reagent.[12]
Step 2: Acid-Mediated Deprotection
-
Place the flask in an ice bath and cool the solution to 0 °C.
-
Slowly add 1 mL of trifluoroacetic acid (TFA) to the stirred solution. This creates a 20% TFA/DCM (v/v) solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 1-2 hours.
-
Rationale: The reaction is typically rapid, often completing within 30-60 minutes at room temperature.[12] Cooling the initial addition can help control any potential exotherm, though it is often minimal at this scale.
Step 3: Reaction Monitoring via Thin-Layer Chromatography (TLC)
-
Prepare a TLC plate by drawing a starting line in pencil. Spot the plate with: (1) the starting material (dissolved in DCM), (2) a co-spot (both starting material and reaction mixture), and (3) the reaction mixture.
-
Develop the plate in a chamber with an appropriate eluent system (e.g., 10% Methanol in DCM).
-
After development, dry the plate and visualize the spots. The Boc-protected starting material is less polar and will have a higher Rf value. The deprotected product is a polar amine salt and will have a much lower Rf value, often close to the baseline.
-
To specifically visualize the amine product, dip the plate in a ninhydrin stain solution and gently heat with a heat gun. The appearance of a new purple spot at a low Rf confirms the presence of the primary amine.[13] The reaction is complete when the starting material spot is no longer visible.
Step 4: Work-up and Product Isolation
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Dissolve the resulting residue in ethyl acetate or DCM (approx. 10 mL).
-
Transfer the solution to a separatory funnel and slowly add saturated sodium bicarbonate (NaHCO₃) solution to neutralize the remaining acid. Caution: Vigorous CO₂ evolution will occur. Swirl gently and vent the funnel frequently until gas evolution ceases.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).[12]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected product, cyclopentane-1,3-diamine, as a free base.
-
Rationale: The basic wash neutralizes the TFA salt, converting the product to its free amine form, which is soluble in the organic solvent.[14] The brine wash helps to remove residual water before the final drying step.
Characterization and Analysis
Confirmation of successful deprotection is typically achieved via ¹H NMR spectroscopy.
-
¹H NMR Spectroscopy: The most definitive evidence of complete deprotection is the disappearance of the large singlet peak corresponding to the nine equivalent protons of the tert-butyl group, which typically appears around 1.4 ppm.[13] The appearance of new signals corresponding to the cyclopentyl ring protons without the Boc group confirms product formation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient acid (TFA) concentration or stoichiometry.[6]2. Inadequate reaction time or low temperature.[6]3. Steric hindrance (less likely for this substrate). | 1. Increase the concentration of TFA (e.g., to 50% in DCM) or use neat TFA for more stubborn substrates.[15]2. Extend the reaction time and continue to monitor by TLC. Gentle warming (to ~40 °C) can be attempted, but monitor for potential side reactions. |
| Side Reactions | The reactive tert-butyl cation can alkylate nucleophilic sites on the substrate or solvent, although this is less common with simple amines.[2] | For highly sensitive substrates containing nucleophilic residues like tryptophan or methionine (not applicable here), the addition of a "scavenger" like triisopropylsilane (TIS) or water to the reaction mixture can trap the carbocation.[16] |
| Difficult Work-up | 1. Emulsion formation during basic wash.2. Product is partially water-soluble as the free amine, leading to low recovery. | 1. Add more brine to the separatory funnel to help break the emulsion. If it persists, filter the entire mixture through a pad of Celite.2. If the product has significant water solubility, perform multiple extractions with the organic solvent (e.g., 3-4 times) to maximize recovery. Evaporating to dryness without a basic wash will yield the TFA salt.[14] |
Critical Safety Precautions
Working with trifluoroacetic acid requires strict adherence to safety protocols due to its highly hazardous nature.[17]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or laminate film gloves are recommended over standard nitrile gloves for prolonged handling).[18][19]
-
Engineering Controls: All manipulations involving TFA, including measuring, addition, and solvent removal on the rotary evaporator, must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[11]
-
Emergency Procedures: Ensure immediate access to an emergency eyewash station and safety shower.[18] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11] For eye contact, flush with water for 15 minutes and seek immediate medical attention.[10]
-
Waste Disposal: Dispose of all TFA-containing waste in a designated, properly labeled hazardous waste container for halogenated organic acids. Do not neutralize large quantities of TFA in a closed container due to rapid gas evolution.[11]
Experimental Workflow Visualization
The following diagram provides a high-level overview of the entire experimental process.
Caption: High-level workflow for Boc deprotection.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][4]
-
Astech Ireland. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link][10]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Trifluoroacetic Acid. Retrieved from [Link][18]
-
Amherst College. (2024). Standard Operation Procedures for Working with Trifluoroacetic Acid. Retrieved from [Link][11]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link][5]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reagent Guides: Acids. Retrieved from [Link][8]
-
PubChem. (n.d.). Trifluoroacetic acid. Retrieved from [Link][17]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link][7]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link][1]
- Sharma, G. V. M., et al. (2006). A facile and efficient method for the deprotection of N-Boc group of amino acids and their derivatives. Journal of Organic Chemistry, 71(23), 9045-9050.
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link][14]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link][2]
-
Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. Retrieved from [Link][20]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link][21]
-
Awuah, E., & Capson, T. L. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23857-23861. Retrieved from [Link][22]
-
YouTube. (2021). how to do TLC plates and N-boc deprotection. Retrieved from [Link][23]
-
Awuah, E., & Capson, T. L. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link][24]
-
Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild, Effective, and Green Reagent for the Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(23), 9045-9050. Retrieved from [Link][4]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link][15]
-
PubChem. (n.d.). tert-butyl N-(3-aminocyclopentyl)carbamate. Retrieved from [Link][9]
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Application Note: A Strategic Approach to the Chiral Separation of tert-Butyl N-(3-aminocyclopentyl)carbamate Enantiomers
Introduction: The Significance of Chiral Purity
tert-Butyl N-(3-aminocyclopentyl)carbamate is a diamine derivative where one amino group is protected by a tert-butoxycarbonyl (Boc) group. This structure is a valuable synthon in the development of various pharmaceutical agents. As with most chiral molecules, the individual enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate strict control over the enantiomeric composition of chiral drugs.[1][2] Developing a reliable analytical method to separate and quantify the enantiomers of this intermediate is a foundational step in the drug development pipeline, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
The molecule possesses two primary sites for chiral recognition: the free primary amine and the carbamate linkage. These functional groups can engage with a chiral stationary phase (CSP) through a variety of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are the basis for enantioselective separation.[2]
Foundational Principles: Chiral Recognition Mechanisms
The successful chiral separation of tert-butyl N-(3-aminocyclopentyl)carbamate hinges on selecting a CSP that can form transient, diastereomeric complexes with the analyte enantiomers. The stability of these complexes differs, leading to different retention times on the chromatographic column.[2] For a molecule with both a primary amine and a carbamate group, several types of CSPs are prime candidates.
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose, particularly those with phenylcarbamate selectors, are exceptionally versatile and successful for a broad range of chiral compounds.[3][4][5] The chiral recognition mechanism involves a combination of hydrogen bonding (with the carbamate and amine groups), π-π interactions (with the phenyl groups of the selector), and steric interactions based on how the analyte fits into the chiral grooves of the polysaccharide structure.[2][6] Immobilized polysaccharide phases offer the advantage of being compatible with a wider range of solvents compared to coated phases.[5]
Macrocyclic Glycopeptide CSPs: Chiral selectors like teicoplanin (commercially available as CHIROBIOTIC T) are known for their ability to separate underivatized amino acids and cyclic amines.[7][8] Their complex structure provides multiple interaction points, including ion-exchange sites, which can be highly effective for primary amines.
The workflow for developing the chiral separation method is outlined below.
Caption: Workflow for Chiral Method Development.
Experimental Protocols
This section details the recommended materials and step-by-step procedures for the chiral separation.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Quaternary HPLC or UHPLC system with UV/Vis or PDA detector. |
| Chiral Columns | Primary: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IA) Secondary: Teicoplanin-based CSP (e.g., CHIROBIOTIC® T) Dimensions: 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase Solvents | HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH). |
| Mobile Phase Additives | Diethylamine (DEA), Trifluoroacetic acid (TFA). |
| Sample Diluent | Mobile Phase or Hexane/IPA (90:10 v/v). |
| Analyte | Racemic tert-butyl N-(3-aminocyclopentyl)carbamate. |
Sample Preparation
-
Prepare a stock solution of the racemic analyte at a concentration of 1.0 mg/mL in methanol.
-
Dilute the stock solution with the initial mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Rationale: Using the mobile phase as the diluent minimizes peak distortion. Filtering the sample is crucial to prevent particulate matter from clogging the column and HPLC system.
Chromatographic Method: Polysaccharide CSP
This protocol is designed for an immobilized amylose-based CSP, which is an excellent starting point due to its broad applicability for compounds containing carbamate and amine functionalities.[3][4]
Step-by-Step Protocol:
-
Column Installation and Equilibration:
-
Install the CHIRALPAK® IA (or equivalent) column into the HPLC system.
-
Equilibrate the column with the initial mobile phase (n-Hexane/IPA, 80:20 v/v with 0.1% DEA) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Expert Insight: The addition of a basic modifier like Diethylamine (DEA) is critical. It deactivates acidic sites on the silica surface and reduces peak tailing for basic analytes like our primary amine, leading to improved peak shape and resolution.
-
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (as the Boc-carbamate group has low UV absorbance).
-
-
Analysis and Optimization:
-
Inject the prepared sample and record the chromatogram.
-
If no separation or poor resolution (Rs < 1.5) is observed, systematically adjust the mobile phase composition.
-
Modifier Strength: Increase the percentage of the alcohol modifier (IPA or EtOH) in increments of 10% (e.g., to 70:30, then 60:40 Hexane/Alcohol). Increasing the polar modifier content generally reduces retention time but can also alter selectivity.
-
Modifier Type: Substitute IPA with Ethanol. EtOH can offer different hydrogen bonding interactions and sometimes provides a different elution order or improved resolution.
-
-
Expert Insight: Temperature is a powerful tool for optimization. Lowering the column temperature can sometimes enhance enantioselectivity by increasing the stability differences between the transient diastereomeric complexes, though it will also increase retention times and backpressure.
-
Data Interpretation and Expected Results
The primary goal is to achieve a baseline separation of the two enantiomers with a resolution (Rs) value of ≥ 1.5, which is generally considered sufficient for accurate quantification in a quality control environment.
| Parameter | Target Value | Rationale |
| Resolution (Rs) | ≥ 1.5 | Ensures accurate integration and quantification of each enantiomer. |
| Tailing Factor (Tf) | 0.8 - 1.5 | Indicates good peak symmetry and an efficient separation process. |
| Selectivity (α) | > 1.1 | A higher selectivity factor indicates a greater difference in retention between the two enantiomers, making the separation more robust. |
Below is a logical diagram illustrating the decision-making process during method optimization.
Caption: Decision Tree for HPLC Method Optimization.
Conclusion and Further Steps
This application note provides a comprehensive and scientifically grounded strategy for developing a chiral separation method for tert-butyl N-(3-aminocyclopentyl)carbamate. By starting with a high-probability polysaccharide-based CSP and systematically optimizing the mobile phase, a robust and reliable method can be established. Once the analytical method is finalized, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and robustness for its intended purpose in a regulated environment.[3]
References
-
A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. PubMed. Available at: [Link]
-
(PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Available at: [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
-
Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. NIH. Available at: [Link]
-
CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI. Available at: [Link]
-
Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. ACS Publications. Available at: [Link]
-
Updates in the Technology and Application of Chiral Stationary Phases. Technology Networks. Available at: [Link]
-
Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PubMed Central. Available at: [Link]
-
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. Available at: [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate. Synthonix. Available at: [Link]
-
Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. S4Science. Available at: [Link]
-
Faster, More Sensitive Determination of Carbamates in Drinking Water. LCGC International. Available at: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]
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The Strategic Application of Tert-butyl N-(3-aminocyclopentyl)carbamate in the Synthesis of Carbocyclic Nucleoside Antiviral Agents
Introduction: The Architectural Advantage of the Aminocyclopentyl Core
In the landscape of antiviral drug discovery, the synthesis of nucleoside analogues remains a cornerstone of therapeutic innovation. Among these, carbocyclic nucleosides—where the furanose sugar moiety is replaced by a cyclopentane or cyclopentene ring—have emerged as a particularly successful class of antivirals. This structural modification confers enhanced metabolic stability by eliminating the labile glycosidic bond, rendering them resistant to enzymatic cleavage by phosphorylases.[1] A prime exemplar of this class is Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection.[2][3]
At the heart of many synthetic routes to these powerful antiviral agents lies a key building block: the stereochemically defined aminocyclopentane core. Tert-butyl N-(3-aminocyclopentyl)carbamate, with its versatile Boc-protecting group and strategically placed amino functionality, represents a critical synthon for the enantioselective construction of these carbocyclic nucleoside analogues. This application note provides a detailed exploration of the utility of this building block, offering mechanistic insights, comprehensive synthetic protocols, and a discussion of the underlying principles that guide its application in modern antiviral synthesis.
Rationale for Experimental Design: Causality in Synthetic Strategy
The successful synthesis of a carbocyclic nucleoside analogue like Abacavir is a testament to precise control over stereochemistry and functional group manipulation. The choice of starting materials and synthetic route is dictated by the need to install the correct stereochemistry at multiple chiral centers and to construct the purine or pyrimidine base on the carbocyclic scaffold.
The Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely employed amine-protecting group in organic synthesis, and its use in Tert-butyl N-(3-aminocyclopentyl)carbamate is a deliberate and strategic choice. The Boc group offers several advantages:
-
Stability: It is stable to a wide range of reaction conditions, including many nucleophilic and basic reagents, allowing for selective manipulation of other functional groups in the molecule.
-
Facile Cleavage: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid) to unmask the amine at the desired stage of the synthesis. This orthogonality is crucial for complex multi-step syntheses.
-
Improved Solubility: The bulky and non-polar nature of the Boc group often enhances the solubility of intermediates in common organic solvents, facilitating purification by chromatography.
Stereochemical Control: The Foundation of Biological Activity
The antiviral activity of carbocyclic nucleosides is critically dependent on their absolute stereochemistry. For instance, it is the (1S,4R)-isomer of Abacavir that exhibits potent anti-HIV activity.[4] Therefore, enantioselective synthesis is not merely an academic exercise but a fundamental requirement for producing a clinically effective drug. The use of a chiral, non-racemic starting material like a derivative of Tert-butyl N-(3-aminocyclopentyl)carbamate is a common strategy to introduce the desired stereochemistry early in the synthetic sequence, which is then carried through to the final product.
Synthetic Pathways and Protocols
There are two primary strategies for the synthesis of carbocyclic nucleosides: the linear approach and the convergent approach.[1]
-
Linear Synthesis: In this strategy, the heterocyclic base is constructed stepwise onto a pre-formed aminocyclopentane core.[1]
-
Convergent Synthesis: This approach involves the coupling of a functionalized carbocyclic moiety with a pre-formed purine or pyrimidine base.[1]
The following sections will detail a representative convergent synthesis of a carbovir analogue, a precursor to Abacavir, illustrating the application of a Boc-protected aminocyclopentene derivative.
Visualizing the Synthetic Workflow
Caption: Synthetic and Activation Pathway of a Carbovir Analogue.
Protocol 1: Synthesis of a Protected Carbocyclic Nucleoside via Palladium-Catalyzed Coupling
This protocol describes the crucial coupling step between a chiral aminocyclopentenol intermediate (derivable from Tert-butyl N-(3-aminocyclopentyl)carbamate) and a purine base.
Materials:
-
Boc-protected aminocyclopentenol intermediate
-
6-chloropurine or a derivative thereof
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Triphenylphosphine (PPh3)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
To a solution of the Boc-protected aminocyclopentenol intermediate in anhydrous THF under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
In a separate flask, prepare a solution of the purine base (1.0 equivalent), Pd2(dba)3 (0.05 equivalents), and PPh3 (0.2 equivalents) in anhydrous THF.
-
Add the palladium-purine mixture to the solution of the deprotonated aminocyclopentenol.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the protected carbocyclic nucleoside.
Protocol 2: Deprotection and Final Elaboration to a Carbovir Analogue
This protocol outlines the removal of the Boc protecting group and subsequent functionalization to yield a carbovir analogue.
Materials:
-
Protected carbocyclic nucleoside from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Reagents for subsequent functionalization (e.g., for introduction of the cyclopropylamino group in Abacavir synthesis)
Procedure:
-
Dissolve the protected carbocyclic nucleoside in a 1:1 mixture of DCM and TFA at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected aminocyclopentenyl nucleoside.
-
This intermediate can then be carried forward for further modifications, such as the displacement of the 6-chloro group with cyclopropylamine to synthesize Abacavir.[5]
Data Presentation: Characterization of Key Intermediates and Final Products
The successful synthesis of antiviral agents requires rigorous characterization of all intermediates and the final active pharmaceutical ingredient. The following table provides representative spectroscopic data for Abacavir, the ultimate product of a synthetic pathway employing a chiral aminocyclopentyl core.
| Compound | Spectroscopic Data | Reference |
| Abacavir | ¹H NMR (500 MHz, CD₃OD): δ 0.60–0.67 (br, 2H), 0.82–0.94 (m, 5H), 1.21–1.50 (br, 23H), 1.69–1.80 (m, 3H), 2.60–2.74 (br, 1H), 2.82 (t, J = 8.6 Hz, 1H), 2.85 (t, J = 8.6 Hz, 1H), 2.96–3.12 (br, 2H), 3.61 (dd, J = 5.3, 10.8 Hz, 1H), 3.68 (dd, J = 5.3, 10.8 Hz, 1H), 5.77–5.80 (br, 1H), 5.92–5.98 (m, 1H), 6.16–6.33 (m, 1H), 8.01 (s, 1H). | [6] |
| ¹H NMR (D₂O-DMSO-d₆): δ 0.58-0.63 (t, 2H), 0.75-0.81 (m, 2H), 1.48-1.53 (m, 1H), 2.83-2.84 (m, 2H), 3.37-3.42 (m, 2H), 5.33-5.36 (t, 1H), 5.80-5.81 (t, 1H), 5.81-6.10 (m, 1H), 7.75 (s, 1H). | ||
| Mass Spectrometry: C₁₄H₁₈N₆O (m/z 286.33) | [7] |
Mechanism of Antiviral Action: Inhibition of HIV Reverse Transcriptase
Carbocyclic nucleosides like Abacavir are prodrugs that must be anabolized to their triphosphate form to exert their antiviral effect.[2][3] This intracellular phosphorylation is carried out by host cell kinases.[8][9]
Intracellular Activation Pathway
Sources
- 1. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 2. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic studies to understand the inhibition of wild type and mutant HIV-1 reverse transcriptase by Carbovir-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 6. Development and characterization of a long-acting nanoformulated abacavir prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Cryptic phosphorylation in nucleoside natural product biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Diastereoselective Synthesis of Substituted Aminocyclopentylcarbamates: An Application Guide for Medicinal Chemistry
Introduction: The Significance of Substituted Aminocyclopentylcarbamates in Drug Discovery
Substituted cyclopentane rings are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active molecules, including prostaglandins, steroids, and antiviral agents. Within this class, aminocyclopentylcarbamates represent a crucial subset, frequently serving as key structural motifs in modern therapeutics. Their rigidified cyclopentane core allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets, while the carbamate moiety can act as a key hydrogen bond donor/acceptor or as a stable protecting group for the amine. A notable example is Ticagrelor, a P2Y12 platelet inhibitor, which features a complex substituted aminocyclopentylcarbamate core responsible for its potent antithrombotic activity.[1][2][3]
The therapeutic potential of these compounds is intrinsically linked to their stereochemistry. The relative and absolute configuration of substituents on the cyclopentane ring dictates the molecule's three-dimensional shape and, consequently, its binding affinity and pharmacological effect. Therefore, the development of robust and highly diastereoselective synthetic strategies is of paramount importance for researchers, scientists, and drug development professionals. This guide provides a detailed exploration of the principles and protocols for the diastereoselective synthesis of substituted aminocyclopentylcarbamates, with a focus on practical applications and the underlying mechanistic rationale.
Strategic Approaches to Diastereoselective Synthesis
The key to a successful diastereoselective synthesis lies in the strategic control of stereocenter formation. Several powerful methodologies have been developed to achieve this, often employing chiral starting materials or stereocontrolling reactions.
The Vince Lactam: A Chiral Building Block
A cornerstone in the asymmetric synthesis of carbocyclic nucleosides and related aminocyclopentane derivatives is the bicyclic γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam.[4][5] This commercially available chiral precursor provides a rigid framework that allows for highly stereocontrolled functionalization of the double bond.[5][6] The inherent chirality of the Vince lactam serves as a powerful tool to direct the stereochemical outcome of subsequent reactions, making it an ideal starting point for the synthesis of enantiomerically pure aminocyclopentylcarbamates.
Epoxidation and Regio- and Stereoselective Ring-Opening
A prevalent strategy for introducing amino and hydroxyl functionalities with defined stereochemistry on a cyclopentane ring involves the diastereoselective epoxidation of a cyclopentene precursor, followed by a regio- and stereoselective ring-opening of the resulting epoxide. The stereochemical outcome of the epoxidation is often directed by existing stereocenters or directing groups on the ring. The subsequent nucleophilic attack on the epoxide, typically by an azide or a protected amine, proceeds via an SN2 mechanism, resulting in an inversion of configuration at the site of attack and leading to a trans-relationship between the incoming nucleophile and the newly formed hydroxyl group.[7][8] The choice of nucleophile and catalyst can significantly influence the regioselectivity of the ring-opening.[7][8]
Control of Stereochemistry through Reduction
The stereoselective reduction of ketones and imines is another critical tool for establishing desired stereocenters. The choice of reducing agent and the steric environment around the carbonyl or imine group dictate the facial selectivity of the hydride attack, leading to the preferential formation of one diastereomer. For instance, the stereoselective reduction of a ketone intermediate is a key step in the synthesis of an all-cis intermediate of Ticagrelor.[1]
Detailed Protocol: Diastereoselective Synthesis of a cis-Aminocyclopentylcarbamate from (-)-Vince Lactam
This protocol details a representative synthesis of a protected cis-aminocyclopentanol, a versatile precursor for substituted aminocyclopentylcarbamates. The strategy leverages the chirality of (-)-Vince lactam to control the stereochemistry of subsequent transformations.
Experimental Workflow
Caption: Overall workflow for the synthesis of a protected cis-aminocyclopentanol.
Step-by-Step Methodology
Step 1: N-Protection of (-)-Vince Lactam
-
Rationale: Protection of the lactam nitrogen with a tert-butoxycarbonyl (Boc) group enhances solubility and prevents unwanted side reactions in subsequent steps.
-
Procedure:
-
Dissolve (-)-Vince lactam (1.0 eq) in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-Boc-(-)-Vince lactam.
-
Step 2: Diastereoselective Dihydroxylation
-
Rationale: The dihydroxylation of the double bond is directed by the convex face of the bicyclic system, leading to the formation of the exo-diol with high diastereoselectivity.
-
Procedure:
-
Dissolve N-Boc-(-)-Vince lactam (1.0 eq) in a mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (NMO, 1.5 eq) and a catalytic amount of osmium tetroxide (OsO₄).
-
Stir the reaction at room temperature for 16 hours.
-
Quench the reaction by adding sodium sulfite.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diol.
-
Step 3: Regioselective Protection of the Primary Hydroxyl Group
-
Rationale: The primary hydroxyl group is less sterically hindered than the secondary hydroxyl group, allowing for its selective protection with a bulky silyl protecting group.
-
Procedure:
-
Dissolve the crude diol (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq).
-
Stir the reaction at room temperature for 4 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by flash chromatography to isolate the TBDMS-protected mono-ol.
-
Step 4 & 5: Epoxide Formation
-
Rationale: Activation of the secondary hydroxyl group as a mesylate followed by base-mediated intramolecular cyclization affords the epoxide with inversion of configuration.
-
Procedure:
-
Dissolve the TBDMS-protected mono-ol (1.0 eq) in DCM and cool to 0 °C.
-
Add triethylamine (Et₃N, 2.0 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir at 0 °C for 1 hour.
-
Wash with cold water and brine, then dry and concentrate.
-
Dissolve the crude mesylate in methanol and add potassium carbonate (K₂CO₃, 3.0 eq).
-
Stir at room temperature for 12 hours.
-
Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.
-
Dry the organic layer and concentrate to obtain the crude epoxide.
-
Step 6: Regioselective Epoxide Opening with Azide
-
Rationale: The azide nucleophile attacks the less sterically hindered carbon of the epoxide, leading to the formation of the desired trans-azido alcohol.
-
Procedure:
-
Dissolve the crude epoxide (1.0 eq) in a mixture of ethanol and water.
-
Add sodium azide (NaN₃, 3.0 eq) and ammonium chloride (NH₄Cl, 2.0 eq).
-
Reflux the mixture for 8 hours.
-
Cool to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers and concentrate to give the crude azido alcohol.
-
Step 7: Reduction of the Azide to the Primary Amine
-
Rationale: The azide is reduced to the corresponding amine, which can then be converted to the carbamate.
-
Procedure:
-
Dissolve the crude azido alcohol (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the desired protected cis-aminocyclopentanol.
-
Conversion to the Carbamate
The resulting protected aminocyclopentanol can be readily converted to the corresponding carbamate. A common method involves the reaction with an appropriate isocyanate or chloroformate. Alternatively, more modern and sustainable methods can be employed.
Protocol for Carbamate Formation using Di-tert-butyl dicarbonate:
-
Dissolve the aminocyclopentanol (1.0 eq) in a suitable solvent such as DCM or THF.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine or diisopropylethylamine (DIPEA, 1.2 eq).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, followed by drying and concentration to yield the N-Boc protected aminocyclopentylcarbamate.
Data Summary and Visualization
Table 1: Reagent Quantities and Expected Yields for a Representative Synthesis
| Step | Key Reagents | Molar Ratio (to starting material) | Expected Yield (%) |
| 1 | (-)-Vince Lactam, Boc₂O, DMAP | 1 : 1.2 : 0.1 | 90-95 |
| 2 | N-Boc-(-)-Vince Lactam, OsO₄, NMO | 1 : 0.01 : 1.5 | 85-90 |
| 3 | Diol, TBDMSCl, Imidazole | 1 : 1.1 : 1.5 | 80-85 |
| 4 & 5 | Mono-ol, MsCl, Et₃N; K₂CO₃ | 1 : 1.2 : 2.0; 3.0 | 75-85 (over 2 steps) |
| 6 | Epoxide, NaN₃, NH₄Cl | 1 : 3.0 : 2.0 | 70-80 |
| 7 | Azido alcohol, H₂, Pd/C | 1 : excess : 0.1 | 90-98 |
Reaction Mechanism: Diastereoselective Dihydroxylation
Caption: Mechanism of diastereoselective dihydroxylation of N-Boc-Vince lactam.
Conclusion and Future Perspectives
The diastereoselective synthesis of substituted aminocyclopentylcarbamates is a vibrant and evolving field, driven by the continued demand for novel therapeutics with improved efficacy and selectivity. The strategic use of chiral building blocks like Vince lactam, coupled with stereocontrolled reactions such as diastereoselective dihydroxylation and epoxide ring-opening, provides a powerful toolkit for accessing a diverse range of these valuable compounds. As our understanding of asymmetric catalysis and sustainable synthetic methods deepens, we can anticipate the development of even more efficient and elegant strategies for the construction of these complex and medicinally important molecules. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to design and execute their own successful syntheses in the pursuit of new and improved medicines.
References
-
Madaraboina, M., et al. (2019). Stereoselective Synthesis for Potential Isomers of Ticagrelor Key Starting Material. Request PDF. Available at: [Link]
-
Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803. Available at: [Link]
-
A synthesis method of a ticagrelor intermediate. (n.d.). Patsnap Eureka. Retrieved from: [Link]
- WO2013150495A2 - Preparation of ticagrelor. (2013). Google Patents.
-
An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. (2016). PMC. Available at: [Link]
-
Vince lactam. (n.d.). Wikipedia. Retrieved from: [Link]
-
De Clercq, E. (2009). Recent progress for the synthesis of selected carbocyclic nucleosides. PubMed. Available at: [Link]
-
Forgó, P., & Forró, E. (2014). Regio- and stereoselective synthesis of new diaminocyclopentanols. ResearchGate. Available at: [Link]
-
Česynienė, L., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines. KTU ePubl. Available at: [Link]
-
Regio- and stereoselective synthesis of carbocyclic 2',3'-dideoxy-3'-fluoro nucleosides as potential antiviral agents. (1993). PubMed. Available at: [Link]
-
Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (2024). PubMed. Available at: [Link]
-
Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. (2020). PubMed. Available at: [Link]
-
Cho, J. H., et al. (2015). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. PMC. Available at: [Link]
-
Regio- and stereoselective synthesis of new diaminocyclopentanols. (2014). PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vince lactam - Wikipedia [en.wikipedia.org]
- 5. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regio- and stereoselective synthesis of new diaminocyclopentanols - PubMed [pubmed.ncbi.nlm.nih.gov]
Tert-butyl N-(3-aminocyclopentyl)carbamate in the synthesis of MraY inhibitors
An Application Guide to the Synthesis and Evaluation of MraY Inhibitors Utilizing tert-Butyl N-(3-aminocyclopentyl)carbamate
Abstract
The rise of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic targets. Phospho-MurNAc-pentapeptide translocase (MraY) is an essential bacterial enzyme that represents a prime, yet unexploited, target for new antibiotics.[1][2] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic use of tert-butyl N-(3-aminocyclopentyl)carbamate as a versatile scaffold in the synthesis of potent MraY inhibitors. We delve into the rationale behind MraY as a target, the strategic importance of synthetically tractable building blocks, and provide detailed, field-proven protocols for both the chemical synthesis of MraY inhibitor analogs and their subsequent biological evaluation.
The Rationale for Targeting MraY in Antibacterial Drug Discovery
MraY is an integral membrane enzyme that catalyzes the first committed, membrane-associated step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[3][4][5] This enzyme facilitates the transfer of phospho-MurNAc-pentapeptide from the hydrophilic substrate UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C₅₅-P), forming Lipid I.[4][6] This process is indispensable for bacterial viability, making MraY an attractive target for novel antibacterial agents.[2][4]
Nature has already validated MraY as a druggable target through several classes of naturally occurring nucleoside inhibitors, including the muraymycins, caprazamycins, and tunicamycins.[3][7] However, the structural complexity of these natural products often hinders their direct development and the exploration of their structure-activity relationships (SAR).[8][9] Consequently, a key strategy in modern medicinal chemistry is the design and synthesis of simplified, more synthetically accessible analogs that retain the potent inhibitory activity of the parent natural products.[8]
Caption: MraY-catalyzed formation of Lipid I.
tert-Butyl N-(3-aminocyclopentyl)carbamate: A Strategic Building Block
The synthesis of complex molecules requires a robust strategy, often centered around key building blocks that offer both structural relevance and versatile chemical handles. tert-Butyl N-(3-aminocyclopentyl)carbamate is an exemplary such scaffold for creating non-nucleoside MraY inhibitor analogs, particularly those based on the muraymycin core.[8]
Rationale for Use:
-
Structural Mimicry: The cyclopentane core can serve as a rigid scaffold to mimic the ribose or other cyclic moieties of natural nucleoside inhibitors, positioning key functional groups for optimal interaction with the MraY active site.[8]
-
Orthogonal Protection: The molecule features a free primary amine and a tert-butyloxycarbonyl (Boc)-protected amine. This differential protection is crucial for synthetic control. The free amine can be selectively reacted, while the Boc-protected amine remains inert until its planned removal under acidic conditions.[10] This allows for sequential, directed bond formation.
-
Improved Synthetic Tractability: Utilizing pre-functionalized scaffolds like this carbamate significantly reduces the number of synthetic steps required to achieve complex target molecules compared to building them from linear precursors, thereby improving overall yield and efficiency.[8][11]
Physicochemical Properties
The properties of the specific stereoisomer, tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [12] |
| Molecular Weight | 200.28 g/mol | [12] |
| Physical Form | Solid | |
| InChIKey | PGBVMVTUWHCOHX-YUMQZZPRSA-N | [12] |
| Storage Temperature | Room Temperature |
Protocol: Synthesis of a Cyclopentane-Based MraY Inhibitor Analog
This protocol outlines a representative synthetic workflow for coupling tert-butyl N-(3-aminocyclopentyl)carbamate to build a core structure analogous to muraymycin inhibitors. The causality behind each step is explained to provide a deeper understanding of the process.
Caption: Workflow for MraY inhibitor synthesis.
Materials and Reagents
-
tert-Butyl N-(3-aminocyclopentyl)carbamate (specific stereoisomer as required)
-
Aldehyde- or carboxylic acid-functionalized uridine analog
-
Sodium triacetoxyborohydride (STAB) or peptide coupling reagents (e.g., HATU, HOBt)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Bases: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Synthesis Protocol
Step 1: Reductive Amination to Couple the Cyclopentane Core
-
Rationale: This step couples the primary amine of the cyclopentyl carbamate to an aldehyde-functionalized core (e.g., a uridine derivative). Reductive amination is a mild and efficient method for forming C-N bonds. STAB is a preferred reducing agent as it is selective for the intermediate iminium ion and can be used in a one-pot reaction.
-
Procedure:
-
Dissolve the aldehyde-containing fragment (1.0 eq.) and tert-butyl N-(3-aminocyclopentyl)carbamate (1.1 eq.) in anhydrous DCM (approx. 0.1 M concentration).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the coupled, Boc-protected intermediate.
-
Step 2: Boc Group Deprotection
-
Rationale: To reveal the second amine for further functionalization, the Boc protecting group must be removed. TFA is a strong acid that efficiently cleaves the Boc group, yielding the corresponding ammonium trifluoroacetate salt.
-
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq.) in DCM (approx. 0.1 M).
-
Add a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours. Monitor deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture in vacuo to remove excess TFA and solvent. The resulting crude amine salt is often used directly in the next step without further purification.
-
Step 3: Final Moiety Coupling (e.g., Amide Bond Formation)
-
Rationale: The newly exposed amine is now ready for coupling to another fragment, such as a carboxylic acid bearing a lipophilic tail, which is often crucial for MraY inhibitory activity.[8][13] HATU is a highly efficient peptide coupling reagent that minimizes side reactions.
-
Procedure:
-
Dissolve the carboxylic acid fragment (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (3.0 eq.) to the mixture and stir for 5-10 minutes to activate the carboxylic acid.
-
Add a solution of the crude amine salt from Step 2 (1.2 eq.) in DMF to the activated acid mixture.
-
Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the final compound via silica gel chromatography or preparative HPLC.
-
Protocol: MraY Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory potency (IC₅₀) of the synthesized compounds against MraY.[14] The assay measures the enzymatic transfer of a dansylated MurNAc-pentapeptide from UDP to a lipid carrier.
Caption: Workflow for fluorescence-based MraY assay.
Materials and Reagents
-
Purified MraY enzyme
-
Dansylated UDP-MurNAc-pentapeptide (fluorescent substrate)
-
Undecaprenyl phosphate (C₅₅-P) (lipid substrate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 20 mM MgCl₂, 0.05% DDM)
-
Synthesized inhibitor compounds and a positive control (e.g., Tunicamycin)
-
DMSO for compound dissolution
-
96-well black microplate
-
Fluorescence plate reader
Assay Procedure
-
Compound Preparation: Prepare a stock solution of each synthesized inhibitor in DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Setup:
-
To the wells of a 96-well black microplate, add 1 µL of the compound dilutions. For positive (no inhibition) and negative (full inhibition) controls, add 1 µL of DMSO and 1 µL of a known inhibitor, respectively.
-
Add 50 µL of purified MraY enzyme diluted in assay buffer to each well.
-
Pre-incubate the plate at room temperature for 20 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a substrate master mix containing dansylated UDP-MurNAc-pentapeptide and C₅₅-P in assay buffer at 2x the final desired concentration.
-
Initiate the reaction by adding 50 µL of the substrate master mix to all wells.
-
-
Measurement and Analysis:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a plate reader (e.g., Excitation: 340 nm, Emission: 520 nm).
-
Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Sample Data Table for IC₅₀ Determination
| Compound ID | Structure | MraY IC₅₀ (µM) |
| Control | Tunicamycin | 0.05 |
| Analog-01 | [Structure] | 1.2 |
| Analog-02 | [Structure] | 0.8 |
| Analog-03 | [Structure] | 5.6 |
Conclusion
tert-Butyl N-(3-aminocyclopentyl)carbamate serves as an invaluable building block for the synthesis of simplified, non-nucleoside MraY inhibitors. Its pre-installed, orthogonally protected amine functionalities on a cyclopentane scaffold provide a synthetically efficient route to novel antibacterial candidates. The protocols detailed herein offer a robust framework for the synthesis of such analogs and their subsequent evaluation, empowering researchers to accelerate the discovery of new antibiotics targeting the essential MraY enzyme.
References
- Structures of bacterial MraY and human GPT provide insights into rational antibiotic design. (2020).
- Chemical logic of MraY inhibition by antibacterial nucleoside natural products. (2019).
- Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis. (2013). Science.
- Role of MraY in bacterial peptidoglycan biosynthesis and the chemical structures of Park's nucleotide and Lipid I.
- New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies. (2015).
- Chemical logic of MraY inhibition by antibacterial nucleoside natural products. (2019).
- Targeting the gram-negative bacteria peptidoglycan synthase MraY as a new approach for monoclonal antibody anti-bacterial activity. (2017).
- Crystal structure of MraY, an essential membrane enzyme for bacterial cell wall synthesis. (2013). Duke University.
- The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. (2017). MDPI.
- The challenges and opportunities of developing small molecule inhibitors of MraY. (2023).
- tert-butyl n-[(1S,3S)
- tert-Butyl N-((1S,3S)-3-aminocyclopentyl)
- tert-butyl N-(3-aminocyclopentyl)
- Mechanistic analysis of muraymycin analogues: a guide to the design of MraY inhibitors. (2011).
- Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. (2021). Duke University.
- Application Notes and Protocols for MraY Inhibition Assay Using Caprazamycin. BenchChem.
- Synthesis of macrocyclic nucleoside antibacterials and their interactions with MraY. University of Queensland.
- The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. BenchChem.
- Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. (2007).
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- 4. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. [scholars.duke.edu]
- 9. [PDF] Synthesis of macrocyclic nucleoside antibacterials and their interactions with MraY | Semantic Scholar [semanticscholar.org]
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- 13. Mechanistic analysis of muraymycin analogues: a guide to the design of MraY inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Coupling Reactions Involving the Primary Amine of Tert-butyl N-(3-aminocyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl N-(3-aminocyclopentyl)carbamate is a cornerstone building block in modern medicinal chemistry and synthetic organic chemistry. Its value lies in its orthogonally protected diamine structure, featuring a sterically accessible primary amine poised for nucleophilic attack and a tert-butoxycarbonyl (Boc)-protected secondary amine. This arrangement permits the selective functionalization of the primary amine, with the Boc group serving as a stable placeholder that can be removed under specific acidic conditions for subsequent synthetic transformations.[1][2] This guide provides an in-depth exploration of the most prevalent and effective coupling strategies for the primary amine of this synthon, complete with detailed, field-proven protocols, mechanistic insights, and data presentation to empower researchers in their synthetic endeavors.
The Principle of Orthogonal Protection: A Gateway to Selective Synthesis
The synthetic utility of Tert-butyl N-(3-aminocyclopentyl)carbamate is fundamentally enabled by the concept of orthogonal protection. The Boc group is exceptionally stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, yet it is readily cleaved under anhydrous acidic conditions.[3] This differential reactivity allows the chemist to perform a variety of transformations on the free primary amine without disturbing the protected amine.
The primary amine's nucleophilicity is the key to its reactivity, making it an excellent partner for electrophilic reagents. This guide will focus on three classes of high-yield coupling reactions:
-
Amide Bond Formation: Reaction with activated carboxylic acids.
-
Reductive Amination: Reaction with aldehydes and ketones.
-
Urea & Thiourea Formation: Reaction with isocyanates and isothiocyanates.
Caption: Key reactive sites of the orthogonally protected diamine.
Amide Bond Formation: The Ubiquitous Linkage
The formation of an amide bond is one of the most fundamental transformations in drug development. The primary amine of the title compound readily couples with carboxylic acids that have been activated to increase their electrophilicity.
Mechanism & Workflow Overview
The general process involves two stages: the activation of a carboxylic acid to make it a potent electrophile, followed by nucleophilic attack from the primary amine of the cyclopentyl scaffold.
Caption: General workflow for amide bond formation.
Protocol 2.1: EDC/NHS-Mediated Coupling
This is a widely used, reliable method that proceeds through a stable N-hydroxysuccinimide (NHS) ester intermediate, minimizing side reactions and improving yields.[4]
Step-by-Step Methodology:
-
Activation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv), NHS (1.1 equiv), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Stirring: Stir the mixture at room temperature for 30-60 minutes. The formation of the active NHS ester can be monitored by TLC or LC-MS.
-
Amine Addition: In a separate flask, dissolve Tert-butyl N-(3-aminocyclopentyl)carbamate (1.05 equiv) in the same anhydrous solvent. If it is a salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) to liberate the free amine.
-
Coupling Reaction: Add the amine solution to the activated ester solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2.2: Acyl Chloride-Mediated Coupling
This method is suitable for robust substrates, as acyl chlorides are highly reactive. The reaction is fast but requires careful control to avoid side reactions.
Step-by-Step Methodology:
-
Dissolution: Dissolve Tert-butyl N-(3-aminocyclopentyl)carbamate (1.0 equiv) and a non-nucleophilic base such as Triethylamine (TEA) or DIPEA (1.5 equiv) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the acyl chloride (1.1 equiv) dropwise to the stirring solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 1-3 hours. Monitor completion by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by flash column chromatography.
| Parameter | Protocol 2.1 (EDC/NHS) | Protocol 2.2 (Acyl Chloride) |
| Activating Agent | EDC / NHS | Formed from acid + SOCl₂ or (COCl)₂ |
| Base | Optional (DIPEA if amine salt) | Required (TEA, DIPEA) |
| Solvent | DCM, DMF | DCM, THF |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 24 hours | 1 - 3 hours |
| Typical Yield | 70 - 95% | 60 - 90% |
| Key Insight | Milder, better for complex/sensitive substrates. | Faster, but generates stoichiometric HCl. |
Reductive Amination: Building Secondary Amines
Reductive amination is a powerful method for forming carbon-nitrogen bonds. It proceeds via the in-situ formation of an imine intermediate from the primary amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced to the corresponding secondary amine.[5]
Mechanism & Workflow Overview
This one-pot reaction is highly efficient. The choice of reducing agent is critical; it must be mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound.[6][7]
Caption: Simplified mechanism of reductive amination.
Protocol 3.1: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
STAB is the reagent of choice for most applications due to its mildness, tolerance of acidic conditions (which can catalyze imine formation), and high selectivity.
Step-by-Step Methodology:
-
Dissolution: In a flask, dissolve Tert-butyl N-(3-aminocyclopentyl)carbamate (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in a suitable solvent like Dichloroethane (DCE) or Tetrahydrofuran (THF).
-
Acid Catalyst (Optional): For less reactive ketones, a catalytic amount of acetic acid (0.1 equiv) can be added to facilitate imine formation.
-
Reducing Agent Addition: Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the stirring solution. The reaction may be mildly exothermic.
-
Reaction: Stir at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.
-
Work-up: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Stir for 15-30 minutes until gas evolution ceases.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
| Parameter | Protocol 3.1 (STAB) |
| Carbonyl Partner | Aldehydes, Ketones |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) |
| Solvent | DCE, THF, DCM |
| pH | Mildly acidic to neutral |
| Temperature | Room Temperature |
| Typical Yield | 75 - 95% |
| Key Insight | One-pot procedure; STAB is moisture-sensitive but highly effective. |
Urea and Thiourea Formation: Accessing Key Pharmacophores
Ureas and their thio-analogs are prevalent motifs in pharmaceuticals due to their ability to act as rigid hydrogen bond donors and acceptors. Their synthesis from the primary amine is typically straightforward and high-yielding.
Protocol 4.1: Synthesis via Isocyanate/Isothiocyanate Addition
This reaction is a direct and often quantitative nucleophilic addition of the primary amine to the electrophilic carbon of an isocyanate or isothiocyanate.[8]
Step-by-Step Methodology:
-
Dissolution: Dissolve Tert-butyl N-(3-aminocyclopentyl)carbamate (1.0 equiv) in an anhydrous aprotic solvent such as THF or DCM.
-
Reagent Addition: Add the corresponding isocyanate or isothiocyanate (1.0-1.1 equiv) dropwise to the solution at room temperature. The reaction is often exothermic and may require cooling for large-scale preparations.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Often, the product will precipitate from the reaction mixture.
-
Work-up & Purification:
-
If precipitate forms: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum. The product is often pure enough for subsequent steps.
-
If no precipitate forms: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by trituration with a solvent like ether or hexane, or by flash column chromatography if necessary.
-
| Parameter | Protocol 4.1 (Isocyanate Addition) |
| Electrophile | R-N=C=O (Isocyanate) or R-N=C=S (Isothiocyanate) |
| Solvent | THF, DCM, Acetonitrile |
| Temperature | Room Temperature |
| Reaction Time | 0.5 - 2 hours |
| Typical Yield | 90 - 100% |
| Key Insight | Very efficient and atom-economical reaction. Isocyanates can be moisture-sensitive. |
Post-Coupling Strategy: Boc Group Deprotection
After successfully functionalizing the primary amine, the Boc group can be removed to reveal the second amine, allowing for further diversification of the scaffold. The standard method is treatment with a strong acid.[9]
Protocol 5.1: Deprotection with Trifluoroacetic Acid (TFA)
Step-by-Step Methodology:
-
Dissolution: Dissolve the Boc-protected substrate in DCM (approx. 0.1 M).
-
Reagent Addition: Add Trifluoroacetic Acid (TFA) to the solution. A common ratio is a 25-50% solution of TFA in DCM (v/v).
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Remove the solvent and excess TFA in vacuo. The product is typically obtained as a TFA salt. It can be used as is, or the free amine can be liberated by partitioning between an organic solvent and a basic aqueous solution (e.g., saturated NaHCO₃).
Caution: The deprotection generates a tert-butyl cation, which can alkylate electron-rich aromatic rings or other nucleophilic sites on the molecule.[10] If this is a concern, a scavenger such as triethylsilane or anisole (1-5 equiv) should be added to the reaction mixture.
References
-
García-García, P., et al. (2007). A Biocatalytic Approach to Synthesizing Optically Active Orthogonally Protected trans-Cyclopentane-1,2-Diamine Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
American Chemical Society. (2007). A Biocatalytic Approach to Synthesizing Optically Active Orthogonally Protected trans-Cyclopentane-1,2-Diamine Derivatives. Available at: [Link]
-
Deadman, J. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
Guzmán-Martínez, G., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. Available at: [Link]
-
Ferreira, B. R. S., et al. (2023). Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A. Organic Letters. Available at: [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available at: [Link]
-
Ferreira, B. R. S., et al. (2023). Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A. ACS Publications. Available at: [Link]
-
Lee, S.-H., et al. (2004). The direct conversion of carbamates to ureas using aluminum amides. Tetrahedron. Available at: [Link]
-
Ferreira, B. R. S., et al. (2023). Orthogonally protected diaminocyclopentenones as versatile synthons: Total synthesis of (±)-Agelastatin A. ChemRxiv. Available at: [Link]
-
Wang, C., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. Green Chemistry. Available at: [Link]
-
Ihara, M., et al. (1992). NOVEL ONE STEP TRANSFORMATION OF CARBAMATES INTO AMIDES. HETEROCYCLES. Available at: [Link]
-
Todea, A., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules. Available at: [Link]
-
Iusupov, I. R., et al. (2024). Example of coupling reactions with amine 25 and Boc-, Cbz-protected glycine and corresponding protecting group cleavage. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives. Available at: [Link]
-
Kennedy, C. R., et al. (2024). Reductive Amination of Carbonyl C C Bonds Enables Formal Nitrogen Insertion. Journal of the American Chemical Society. Available at: [Link]
-
Molbank. (2025). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Available at: [Link]
-
Gandeepan, P., et al. (2019). A sustainable approach to amide bond formation via CO bond cleavage of simple esters in water. ChemRxiv. Available at: [Link]
- El-Faham, A., et al. (1999). Practical synthesis of urea derivatives. Google Patents.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Kennedy, C. R., et al. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv. Available at: [Link]
-
Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube. Available at: [Link]
Sources
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- 2. Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Reductive Amination of Carbonyl C─C Bonds Enables Formal Nitrogen Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of Tert-butyl N-(3-aminocyclopentyl)carbamate
Abstract
Tert-butyl N-(3-aminocyclopentyl)carbamate is a crucial bifunctional building block in modern medicinal chemistry and drug development, notable for its role in synthesizing complex molecules with precise stereochemistry. Its structure, containing a primary amine and a Boc-protected secondary amine on a cyclopentyl scaffold, requires rigorous analytical characterization to ensure identity, purity, and stability. This application note provides a comprehensive guide with detailed protocols for the structural elucidation and purity assessment of this compound using a suite of orthogonal analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind key experimental choices is explained to provide researchers with field-proven insights for robust and reliable characterization.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability in a wide range of conditions and its facile removal under mild acidic conditions.[1][2] Tert-butyl N-(3-aminocyclopentyl)carbamate, available in various stereoisomeric forms (e.g., (1S,3S), (1R,3R), cis, trans), serves as a versatile intermediate.[3][4][5] Accurate characterization is paramount to guarantee the success of subsequent synthetic transformations and the quality of the final active pharmaceutical ingredient (API). This guide outlines an integrated analytical workflow designed to provide unambiguous structural confirmation and a precise purity profile.
Molecular Profile: Tert-butyl N-((1S,3S)-3-aminocyclopentyl)carbamate
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [3] |
| Molecular Weight | 200.28 g/mol | [6] |
| CAS Number | 645400-44-8 | |
| Chemical Structure | PubChem CID: 45091937[3] |
Analytical Workflow Overview
A multi-technique, orthogonal approach is essential for a complete and reliable characterization. Each technique provides a unique piece of the analytical puzzle, and their combined data builds a self-validating system of evidence for the compound's identity and purity.
Caption: Integrated workflow for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
¹H NMR spectroscopy is the most powerful technique for the initial structural confirmation of Boc-protected amines.[7] The unique electronic environment created by the Boc group provides highly diagnostic signals.
Expertise & Insights: Expected ¹H NMR Spectral Features
The key to confirming successful Boc protection and the integrity of the core structure lies in identifying several characteristic signals:
-
The Boc Group Singlet: The most unambiguous signal is a large, sharp singlet integrating to nine protons, typically appearing in the upfield region of the spectrum (δ 1.4-1.5 ppm). Its presence is a definitive indicator of the tert-butyl group.[7]
-
Carbamate N-H Proton: The proton on the nitrogen of the carbamate (Boc-NH -) generally appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration but is often found between δ 4.5-5.5 ppm.
-
Cyclopentyl Protons: The protons of the cyclopentyl ring will appear as complex multiplets, typically in the δ 1.2-3.5 ppm range. The protons on the carbons alpha to the nitrogen atoms (CH-N) will be the most downfield-shifted within this group due to the electron-withdrawing nature of the nitrogen atoms.[7]
-
Primary Amine N-H Protons: The -NH₂ protons usually appear as a broad singlet that can exchange with D₂O. Its chemical shift is highly variable.
Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Causality: Chloroform-d (CDCl₃) is a good first choice for its ability to dissolve many organic compounds. If solubility is an issue or if exchangeable protons (NH) are of key interest, DMSO-d₆ is an excellent alternative as it slows down proton exchange.
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ 0.00 ppm).
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better signal dispersion.
-
Pulse Program: Standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 seconds to ensure full relaxation of all protons for accurate integration.
-
-
Data Acquisition: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm (or the residual solvent peak to its known value, e.g., 7.26 ppm for CDCl₃).[7]
-
Integrate all signals and normalize the integration to the 9-proton singlet of the Boc group.
-
Assign all peaks based on their chemical shift, multiplicity, and integration.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Identity and Purity Screening
LC-MS is an indispensable tool for confirming the molecular weight of the target compound and for identifying potential impurities. Electrospray ionization (ESI) in positive mode is ideal for this molecule due to the presence of basic nitrogen atoms.
Expertise & Insights: Expected Mass Spectrum
In positive ion mode ESI (+), the molecule is expected to be readily protonated.
-
Primary Ion: The base peak should correspond to the protonated molecule [M+H]⁺.
-
Calculation: C₁₀H₂₀N₂O₂ (200.28 Da) + H⁺ (1.01 Da) = 201.29 m/z .
-
-
Potential Fragments: A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da) from the parent ion. Another possibility is the loss of the entire Boc group (100 Da).
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute this stock solution to a final concentration of ~10-20 µg/mL using the initial mobile phase composition.
-
Chromatographic Conditions:
-
Causality: Reversed-phase chromatography is the method of choice. An acidic modifier like formic acid is used because it is volatile (MS-compatible) and improves peak shape by protonating the amine, reducing interactions with residual silanols on the column.[8]
-
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 2.1 mm x 50 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
-
Mass Spectrometer Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive (+) |
| Scan Range | 50 - 500 m/z |
| Capillary Voltage | 3.5 kV |
| Drying Gas Temp | 325 °C |
| Drying Gas Flow | 10 L/min |
High-Performance Liquid Chromatography (HPLC): Quantitative Purity Assessment
While LC-MS is excellent for identification, HPLC with UV detection is the gold standard for quantitative purity analysis.
Expertise & Insights: Method Development Strategy
-
Detection: The carbamate functional group lacks a strong chromophore, so UV detection must be performed at a low wavelength, typically 200-215 nm, to capture the carbamate end absorption.[9]
-
Mobile Phase: As with LC-MS, a reversed-phase method is appropriate. For UV-only analysis, trifluoroacetic acid (TFA) can be used as a modifier instead of formic acid. TFA is a stronger ion-pairing agent and often yields sharper peaks for basic compounds like this one.[9]
Protocol: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in the initial mobile phase composition to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[9]
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5% B for 1 min, 5-95% B over 20 min, hold at 95% B for 4 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100 (% area normalization).
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation
FTIR spectroscopy is a rapid and simple method to confirm the presence of the key functional groups within the molecule.
Expertise & Insights: Expected Vibrational Bands
The FTIR spectrum provides a characteristic fingerprint based on the vibrations of specific bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| ~3300 | N-H Stretch | Carbamate (Boc-NH -) |
| 2980-2850 | C-H Stretch | Aliphatic (Cyclopentyl, t-Butyl) |
| ~1690-1680 | C=O Stretch (Amide I band) | Carbamate Carbonyl |
| ~1530-1520 | N-H Bend (Amide II band) | Carbamate |
Source for characteristic carbamate peaks:[10]
Protocol: FTIR Sample Analysis (ATR Method)
-
Instrument Preparation: Record a background spectrum on the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic peaks and compare them to the expected values to confirm the presence of the required functional groups.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the complete and confident characterization of Tert-butyl N-(3-aminocyclopentyl)carbamate. By integrating the definitive structural information from NMR, molecular weight confirmation from LC-MS, quantitative purity data from HPLC, and functional group verification from FTIR, researchers and drug development professionals can ensure the quality and integrity of this vital chemical building block. This orthogonal approach establishes a self-validating system, which is critical for regulatory compliance and successful scientific outcomes.
References
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(40), 18294-18313. [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). [Link]
-
NIST. (n.d.). tert-Butyl carbamate. NIST WebBook. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. PubChem. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
Supporting Information. (n.d.). Characterization Data of the Products. [Link]
-
Synthonix. (n.d.). tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tert-butyl n-((1r,3r)-3-aminocyclopentyl)carbamate. PubChem. [Link]
-
SpectraBase. (n.d.). tert-Butyl N-(3-aminopropyl)carbamate. [Link]
-
SIELC Technologies. (n.d.). Separation of N-Methyl-tert-butylamine on Newcrom R1 HPLC column. [Link]
Sources
- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tert-butyl n-((1r,3r)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 51776938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of N-Methyl-tert-butylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate
An Application Note and Protocol for the Practical Synthesis of trans-tert-Butyl-2-aminocyclopentylcarbamate
Introduction: The Significance of a Chiral Scaffold
Optically active trans-1,2-diaminocyclopentane derivatives are valuable building blocks in medicinal chemistry and asymmetric catalysis. Their utility stems from their rigid, chiral scaffold which is integral to many biologically active compounds and C2-symmetric ligands.[1][2] Specifically, trans-tert-butyl-2-aminocyclopentylcarbamate (1) serves as a versatile precursor. Its mono-Boc protection allows for the stepwise and distinct functionalization of the two amino groups, enabling the synthesis of non-symmetrical ligands and complex pharmaceutical agents.[1] Furthermore, this compound is a key component in the development of modified peptide nucleic acids (PNAs).[1][3][4]
Despite their importance, the practical synthesis and resolution of enantiomerically pure trans-1,2-diaminocyclopentane derivatives have been historically challenging, often involving lengthy synthetic sequences or low yields.[1][2][5] This guide details a robust and scalable method for the synthesis of racemic trans-tert-butyl-2-aminocyclopentylcarbamate, followed by an efficient optical resolution. The described protocol, adapted from the work of Xu and Appella, provides multigram access to both enantiomers without requiring chromatographic purification of the final products, making it highly suitable for drug development and research applications.[1][3][4]
Synthetic Strategy: An Aziridine Ring-Opening Approach
The core of this synthetic strategy is the diastereoselective ring-opening of a tosyl-activated aziridine derived from cyclopentene. This approach efficiently installs two nitrogen-containing functional groups in a trans configuration across the cyclopentane ring. The subsequent steps involve standard protection and deprotection sequences to yield the target racemic compound, which is then resolved using a chiral acid.
The overall workflow can be summarized as follows:
References
Application Notes & Protocols: The Strategic Use of Tert-butyl N-(3-aminocyclopentyl)carbamate in Chiral Ligand Development
Executive Summary
The relentless pursuit of stereochemical control in chemical synthesis is a cornerstone of modern drug development and materials science. Asymmetric catalysis, facilitated by chiral metal-ligand complexes, represents the most elegant and efficient strategy for accessing enantiomerically pure compounds.[1][2] The design of the chiral ligand is paramount, as it dictates the catalyst's activity and stereoselectivity.[3] This guide focuses on a versatile and increasingly important building block: Tert-butyl N-(3-aminocyclopentyl)carbamate . We will explore its strategic application in the synthesis of novel chiral ligands, providing experienced-based insights and detailed, validated protocols for researchers and process chemists. The inherent conformational rigidity of the cyclopentane backbone, combined with the synthetic versatility of the differentially protected diamine, makes this scaffold an exceptional starting point for ligand discovery.
Introduction: Why the Cyclopentane Scaffold?
While many successful chiral ligands are based on backbones like 1,2-diaminocyclohexane (DACH) or axially chiral binaphthyl systems (e.g., BINAP), the cyclopentane core offers a distinct set of advantages.[4][5] Its five-membered ring is conformationally more rigid than a cyclohexane ring, which can lead to a more well-defined and predictable chiral pocket around the metal center. This rigidity helps to minimize conformational ambiguity, often translating into higher enantioselectivities in catalytic transformations.
Tert-butyl N-(3-aminocyclopentyl)carbamate is a pre-organized chiral scaffold. It presents two nitrogen atoms in a specific spatial relationship (cis or trans, depending on the isomer used), which is ideal for forming bidentate ligands that can effectively chelate to a metal center.[6][7][8] The key to its utility lies in the orthogonal protecting groups: one amine is free for immediate functionalization, while the other is masked as a tert-butyloxycarbonyl (Boc) carbamate. This allows for sequential, controlled elaboration of the ligand structure, a critical feature for building libraries of ligands for catalyst optimization.
The Core Building Block: Tert-butyl N-(3-aminocyclopentyl)carbamate
This molecule exists as different stereoisomers. For the development of C₂-symmetric or C₁-symmetric ligands, starting with an enantiomerically pure isomer such as tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate is crucial.[6][9]
Key Structural Features:
-
Chiral Cyclopentane Backbone: Provides a rigid stereochemical foundation.
-
Primary Amine (-NH₂): A nucleophilic handle for the first synthetic modification.
-
Boc-Protected Amine (-NHBoc): Stable under a wide range of conditions (e.g., basic, reductive, oxidative) but can be selectively removed under mild acidic conditions.[10] This orthogonality is the cornerstone of its synthetic value.
The general workflow for utilizing this building block involves two key phases: ligand synthesis followed by application in catalysis.
Figure 1: General workflow from the chiral building block to its application.
Application Note I: Synthesis of a Chiral Bis(diphenylphosphino) Diamine Ligand
This section details the synthesis of a C₂-symmetric diphosphine ligand, a class of "privileged ligands" highly effective in various transition-metal-catalyzed reactions, including asymmetric hydrogenation and allylic alkylation.[3] We will start with an enantiopure cis-diamine precursor.
Protocol 1: Boc Deprotection of (1S,3S)-tert-butyl N-(3-aminocyclopentyl)carbamate
Principle: The Boc group is an acid-labile protecting group. Treatment with a strong acid cleaves the tert-butyl-oxygen bond to form a carbamic acid, which readily decarboxylates to yield the free amine and gaseous byproducts (CO₂ and isobutylene).[11] Using HCl in an anhydrous solvent like 1,4-dioxane or diethyl ether is advantageous as it directly precipitates the desired diamine as its hydrochloride salt, simplifying purification.
Materials:
-
(1S,3S)-tert-butyl N-(3-aminocyclopentyl)carbamate (1.0 eq)
-
Anhydrous 1,4-Dioxane
-
4 M HCl in 1,4-Dioxane (5.0 eq)
-
Anhydrous Diethyl Ether
-
Nitrogen or Argon gas supply
-
Standard glassware (round-bottom flask, magnetic stirrer, etc.)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (1S,3S)-tert-butyl N-(3-aminocyclopentyl)carbamate (e.g., 2.00 g, 10.0 mmol).
-
Dissolve the solid in anhydrous 1,4-dioxane (20 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the 4 M HCl solution in 1,4-dioxane (12.5 mL, 50.0 mmol) dropwise via syringe over 15 minutes. Causality Note: Slow addition is crucial to control the effervescence from isobutylene and CO₂ evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. A white precipitate will form.
-
Add anhydrous diethyl ether (40 mL) to the slurry to ensure complete precipitation of the product salt.
-
Isolate the white solid by vacuum filtration. Wash the filter cake with two portions of cold diethyl ether (2 x 20 mL).
-
Dry the solid, (1S,3S)-cyclopentane-1,3-diamine dihydrochloride, under high vacuum. The product is typically used in the next step without further purification.
Expected Outcome: A quantitative yield of the diamine dihydrochloride salt as a white, crystalline solid.
Protocol 2: Synthesis of (1S,3S)-N,N'-Bis(diphenylphosphino)cyclopentane-1,3-diamine
Principle: This is a standard nucleophilic substitution where the deprotonated amine attacks the electrophilic phosphorus atom of chlorodiphenylphosphine. A tertiary amine base like triethylamine is required to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
Materials:
-
(1S,3S)-cyclopentane-1,3-diamine dihydrochloride (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) (4.0 - 4.4 eq)
-
Chlorodiphenylphosphine (2.1 eq)
-
Degassed, deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend the diamine dihydrochloride (e.g., 1.73 g, 10.0 mmol) in anhydrous DCM (50 mL) in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Add triethylamine (5.6 mL, 40.0 mmol) dropwise. Stir for 15 minutes to generate the free diamine in situ. Causality Note: A stoichiometric excess of base is needed to neutralize both the HCl salt and the HCl generated by the reaction.
-
In a separate flask, dissolve chlorodiphenylphosphine (3.9 mL, 21.0 mmol) in anhydrous DCM (10 mL).
-
Add the chlorodiphenylphosphine solution to the cold diamine suspension dropwise over 30 minutes. Maintain the temperature at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding degassed water (30 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate with 1% TEA) or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the final ligand.
Characterization: The final ligand should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Application Note II: Use in Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)
Principle: The synthesized chiral ligand will be evaluated in a benchmark Pd-AAA reaction. The ligand chelates to the palladium(0) precursor, forming the active chiral catalyst. This complex then reacts with an allylic substrate (e.g., 1,3-diphenylallyl acetate) to form a chiral η³-allyl-palladium intermediate. The stereochemistry of the subsequent nucleophilic attack is directed by the chiral ligand, leading to the formation of an enantioenriched product.
Figure 2: Simplified catalytic cycle for Pd-catalyzed allylic alkylation.
Protocol 3: Asymmetric Alkylation of 1,3-Diphenylallyl Acetate
Materials:
-
Palladium(II) trifluoroacetate (Pd(TFA)₂) (0.01 eq)
-
Synthesized Chiral Ligand (e.g., (1S,3S)-Bisphosphino ligand) (0.025 eq)
-
Racemic 1,3-diphenylallyl acetate (1.0 eq)
-
Dimethyl malonate (1.2 eq)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (1.3 eq)
-
Potassium acetate (KOAc) (catalytic amount)
-
Anhydrous Toluene
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, dissolve Pd(TFA)₂ (3.3 mg, 0.01 mmol) and the chiral ligand (e.g., 11.4 mg, 0.025 mmol) in anhydrous toluene (2.0 mL). Stir at room temperature for 30 minutes. Causality Note: This pre-stirring step allows for the in-situ formation and coordination of the active Pd(0)L catalyst.*
-
In a separate flask, dissolve racemic 1,3-diphenylallyl acetate (252 mg, 1.0 mmol), dimethyl malonate (137 µL, 1.2 mmol), BSA (318 µL, 1.3 mmol), and a catalytic amount of KOAc (~5 mg) in anhydrous toluene (3.0 mL).
-
Add the substrate solution to the catalyst solution via cannula.
-
Stir the reaction at the desired temperature (e.g., 40 °C) and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the product by flash column chromatography (hexanes/ethyl acetate).
-
Determine the yield of the isolated product.
-
Determine the enantiomeric excess (ee%) of the product by chiral stationary phase HPLC or SFC.
Data Presentation
The efficacy of a series of ligands derived from the core scaffold can be systematically evaluated and presented for clear comparison.
| Entry | Ligand Modification (R group) | Yield (%) | ee (%) |
| 1 | R = PPh₂ | 95 | 92 |
| 2 | R = P(o-tolyl)₂ | 92 | 96 |
| 3 | R = P(3,5-xylyl)₂ | 96 | 98 |
| 4 | R = Ts | 78 | 65 |
Table 1: Representative results for the Pd-AAA reaction using different ligands synthesized from the (1S,3S)-cyclopentane-1,3-diamine scaffold. (Data is illustrative).
References
-
Megías-Sayago, C., et al. (2021). Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis. Angewandte Chemie International Edition, 60(24), 13198-13224. [Link][1]
-
Lian, Z., et al. (2021). Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis. ResearchGate. [Link][2]
-
Cramer, N. (2016). Asymmetric Catalysis Powered by Chiral Cyclopentadienyl Ligands. Journal of the American Chemical Society, 138(12), 3935-41. [Link][12]
-
Houpis, I. N., et al. (2006). Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. Tetrahedron Letters, 47(8), 1287-1290. [Link][13]
-
Ulbrich, K., et al. (2013). Enantioselective Synthesis of 4-Heterosubstituted Cyclopentenones. The Journal of Organic Chemistry, 78(8), 4202-4206. [Link][4]
-
Synthonix. tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate. Product Page. [Link][6]
-
Pfaltz, A., & Drury, W. J. (2007). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- to nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 104(43), 16812-16816. [Link][3]
-
Ribeiro, M. L., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). RSC Advances, 5(3), 1881-1888. [Link]
-
PubChem. tert-butyl N-(3-aminocyclopentyl)carbamate. National Center for Biotechnology Information. [Link][14]
-
Johnson, D. W., et al. (2020). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering, 5(3), 555-561. [Link][11]
-
PubChem. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. National Center for Biotechnology Information. [Link][8]
Sources
- 1. Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Synthesis of 4-Heterosubstituted Cyclopentenones [ouci.dntb.gov.ua]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthonix, Inc > 645400-44-8 | tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate [synthonix.com]
- 7. 645400-44-8 Cas No. | tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate | Apollo [store.apolloscientific.co.uk]
- 8. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 645400-44-8|tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate|BLD Pharm [bldpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. Asymmetric Catalysis Powered by Chiral Cyclopentadienyl Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tert-butyl N-(3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45156793 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl N-(3-aminocyclopentyl)carbamate
Introduction: Tert-butyl N-(3-aminocyclopentyl)carbamate is a valuable building block in pharmaceutical research and development, frequently utilized in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Its structure, featuring a mono-protected diamine on a cyclopentyl scaffold, presents unique synthetic and purification challenges. Ensuring high purity is critical, as even minor impurities can have significant downstream consequences. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, focusing on the identification, prevention, and removal of common impurities.
Section 1: Core Synthetic Challenges - Over- and Under-Protection
The most prevalent issue in synthesizing mono-protected symmetrical diamines is controlling the reaction stoichiometry to prevent the formation of di-protected byproducts and the persistence of unreacted starting material.
FAQ 1.1: My mass spectrum shows a significant peak at [M+100] Da relative to my product. What is it and how do I prevent it?
Answer:
Probable Impurity: This peak corresponds to the di-Boc protected byproduct, Di-tert-butyl cyclopentane-1,3-diyldicarbamate. The mass difference of 100.1 Da is the mass of an additional Boc group (C₅H₉O₂).
Causality (The "Why"): When synthesizing the target compound from 1,3-diaminocyclopentane, both amino groups have nearly identical reactivity and pKa values. Standard reaction conditions using di-tert-butyl dicarbonate (Boc₂O) often lack the selectivity to protect only one amine. The initial mono-protected product is still nucleophilic and can react with another equivalent of Boc₂O, leading to the di-protected species. This is a classic challenge in the selective protection of symmetrical diamines.[1]
Troubleshooting & Prevention:
-
Control Stoichiometry: While seemingly straightforward, precisely controlling the stoichiometry is key. Using a slight sub-stoichiometric amount (e.g., 0.8-0.9 equivalents) of Boc₂O can favor mono-protection, but this will inevitably leave unreacted starting material.
-
Slow Addition at Low Temperature: Add the Boc₂O solution dropwise to a solution of the diamine at a reduced temperature (e.g., 0 °C). This minimizes local excesses of the protecting agent and can improve selectivity.
-
One-Pot HCl Salt Method: A more robust strategy involves the in situ formation of the diamine monohydrochloride salt. By adding one equivalent of an acid source (e.g., HCl generated from Me₃SiCl or SOCl₂), one amine is protonated and effectively "deactivated," leaving the other free to react with Boc₂O.[1] This significantly enhances the yield of the desired mono-protected product over the di-protected byproduct.
Purification Strategy: The di-Boc byproduct is significantly less polar than the desired mono-Boc product. It can be effectively removed using silica gel column chromatography.
Diagram 1: Selectivity Challenge in Mono-Boc Protection
Caption: Competitive pathways in the Boc-protection of 1,3-diaminocyclopentane.
Section 2: Stereochemical Impurities
The stereochemistry of the cyclopentane ring (cis vs. trans) is critical for the biological activity of its derivatives. The presence of undesired diastereomers is a common purity issue, often originating from the starting materials. The target compound can exist as multiple stereoisomers, for example, (1S,3S), (1R,3R), (1R,3S), and (1S,3R).[2][3][4]
FAQ 2.1: My chiral HPLC analysis shows two or more peaks for my product. Why is my product not stereochemically pure?
Answer:
Probable Impurity: You have a mixture of diastereomers (e.g., a mix of cis and trans isomers, or a mix of enantiomers if you started with a racemate).
Causality (The "Why"): Stereochemical impurities almost always trace back to the stereopurity of the starting materials.
-
Racemic or Diastereomeric Starting Material: If your synthesis begins with a racemic or diastereomerically impure precursor (e.g., a mix of cis- and trans-3-aminocyclopentanol), this stereochemical complexity will carry through the entire synthetic sequence unless a resolution or stereoselective step is introduced.[5]
-
Epimerization: While less common for a saturated cyclopentane ring under standard Boc-protection conditions, harsh basic or acidic conditions during intermediate steps could potentially cause epimerization at a stereocenter adjacent to a carbonyl group if such an intermediate is involved in your synthetic route.
Troubleshooting & Prevention:
-
Source High-Purity Starting Materials: The most critical step is to start with a stereochemically pure precursor. Verify the purity of your starting materials (e.g., (1R,3S)-3-aminocyclopentanol) using chiral chromatography or NMR with a chiral shift reagent before beginning the synthesis.[6]
-
Stereoselective Synthesis: Employ a synthetic route that is known to be stereoselective or stereospecific. For example, reductions of certain cyclic intermediates can show high diastereoselectivity depending on the reagent and conditions used.[5][7]
-
Chiral Resolution: If a stereochemically pure starting material is unavailable, a resolution step may be necessary. This can be done on an intermediate or the final product using techniques like diastereomeric salt formation with a chiral acid or preparative chiral HPLC.
Purification Strategy: Separating diastereomers can be challenging.
-
Preparative Chiral HPLC: This is often the most effective, albeit expensive, method for separating both enantiomers and diastereomers.
-
Column Chromatography: Cis and trans diastereomers often have slightly different polarities and may be separable by careful silica gel column chromatography with an optimized solvent system.
Section 3: Reagent- and Process-Related Impurities
Beyond the main reactants, other substances used in the synthesis or generated from side reactions can contaminate the final product.
FAQ 3.1: My ¹H NMR spectrum has a sharp singlet at ~1.2-1.3 ppm that isn't from my product's Boc group. What could it be?
Answer:
Probable Impurity: This singlet likely corresponds to tert-butyl carbamate.
Causality (The "Why"): Tert-butyl carbamate can form if Boc₂O reacts with a source of ammonia or if trifluoroacetic acid (used in some carbamate synthesis procedures) reacts with sodium cyanate and tert-butyl alcohol.[8] More commonly in this context, it can arise from the breakdown of Boc₂O in the presence of nucleophilic counter-ions or impurities. An alkaline wash during workup can sometimes hydrolyze a related byproduct, t-butyl N-trifluoroacetylcarbamate, to yield tert-butyl carbamate.[8]
Troubleshooting & Prevention:
-
Ensure high purity of all reagents and solvents.
-
Use a well-defined protocol and avoid unnecessary or overly harsh reagents during workup.
Purification Strategy: Tert-butyl carbamate has moderate polarity and can often be removed from the more polar product through an aqueous workup or by silica gel chromatography.
FAQ 3.2: My product appears oily or has a low melting point, and the NMR shows residual solvent peaks. How can I effectively remove them?
Answer:
Probable Impurity: Residual solvents from the reaction or purification (e.g., Dichloromethane, Ethyl Acetate, THF, Hexanes).
Causality (The "Why"): The product, being a carbamate, can trap solvent molecules within its crystal lattice or as an oil. Simple evaporation under reduced pressure is often insufficient to remove high-boiling point solvents or solvents that have strong interactions with the product.
Troubleshooting & Prevention:
-
Solvent Choice: Whenever possible, use lower-boiling point solvents that are easier to remove.
-
Final Purification Step: A final precipitation or recrystallization step is highly effective at excluding solvent molecules from the product's solid-state structure.
Purification Strategy:
-
High Vacuum Drying: Dry the product under high vacuum (not just a standard rotovap) for an extended period, possibly with gentle heating if the product is thermally stable.
-
Lyophilization (Freeze-Drying): If the product is soluble in water or tert-butanol, lyophilization is an excellent method for removing residual solvents.
-
Trituration/Recrystallization: Dissolve the crude product in a minimal amount of a good solvent (e.g., DCM, EtOAc) and then add a large excess of a poor solvent (e.g., hexanes, pentane) to precipitate the pure product, leaving solvents and more soluble impurities behind.
Section 4: Analytical and Purification Protocols
Protocol 4.1: HPLC Method for Purity Assessment
This protocol provides a general starting point for analyzing the purity of Tert-butyl N-(3-aminocyclopentyl)carbamate and detecting common impurities.[9][10]
| Parameter | Setting |
| Instrumentation | HPLC system with UV Detector |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% to 95% B over 20 minutes, hold 5 min, re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Sample Prep | Dissolve ~0.5 mg/mL in 50:50 Water:Acetonitrile |
Expected Elution Order:
-
Unreacted Diamine: Very polar, elutes early.
-
Product (Mono-Boc): Intermediate polarity.
-
Di-Boc Byproduct: Less polar, elutes late.
Diagram 2: General Troubleshooting Workflow
Sources
- 1. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 2. Synthonix, Inc > 645400-44-8 | tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate [synthonix.com]
- 3. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tert-butyl n-((1r,3r)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 51776938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 7. Stereoselective synthesis of β-hydroxy enamines, aminocyclopropanes, and 1,3-amino alcohols via asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Tert-butyl N-(3-aminocyclopentyl)carbamate
Welcome to the technical support guide for the purification of Tert-butyl N-(3-aminocyclopentyl)carbamate. This document is intended for researchers, scientists, and drug development professionals who are working with this compound and require robust methods for its purification. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to address common challenges encountered during the purification process.
I. Understanding the Molecule and Potential Impurities
Tert-butyl N-(3-aminocyclopentyl)carbamate is a key building block in medicinal chemistry, often used in the synthesis of various therapeutic agents. Its structure contains a Boc-protected amine and a free primary amine on a cyclopentyl scaffold. The purification of this compound can be challenging due to the presence of several potential impurities arising from its synthesis.
Common Impurities:
-
Di-Boc protected cyclopentane-1,3-diamine: This is a common byproduct when both amino groups of the starting diamine react with the Boc-anhydride.
-
Unreacted cyclopentane-1,3-diamine: The starting material may be carried through the reaction if the reaction is incomplete.
-
Diastereomers: The cyclopentane ring can exist as cis and trans isomers. Depending on the stereochemistry of the starting material, the final product may contain a mixture of diastereomers which can be challenging to separate.[1]
-
Residual solvents and reagents: Solvents used in the reaction and workup, as well as any excess reagents, can be present in the crude product.
The purification strategy should be designed to effectively remove these impurities while maximizing the recovery of the desired mono-Boc protected product.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the purification of Tert-butyl N-(3-aminocyclopentyl)carbamate.
Q1: My purified Tert-butyl N-(3-aminocyclopentyl)carbamate is an oil, but I have seen it reported as a solid. How can I solidify my product?
A1: "Oiling out" is a common issue with Boc-protected amines and can be caused by several factors.[2] Here are some strategies to induce solidification:
-
Ensure complete removal of residual solvents: Traces of solvents from the reaction or workup can prevent crystallization. Dry your product thoroughly under high vacuum, possibly with gentle heating (e.g., 40-60 °C).[2]
-
Trituration: If you have an oily product, try triturating it with a non-polar solvent in which the product is poorly soluble, such as n-pentane or diethyl ether. This can often induce precipitation of the solid.[3]
-
Recrystallization from a different solvent system: If trituration fails, a carefully chosen recrystallization solvent system may be necessary.
Q2: What is the best general approach for purifying crude Tert-butyl N-(3-aminocyclopentyl)carbamate?
A2: A combination of techniques is often the most effective approach. A typical workflow would be:
-
Aqueous workup: An initial acid-base extraction can be very effective at removing some of the major impurities.
-
Column Chromatography: This is often the most powerful technique for separating the desired mono-Boc product from the di-Boc byproduct and other impurities.
-
Recrystallization/Precipitation: This final step can be used to obtain a highly pure, crystalline product and to remove any remaining minor impurities.
Q3: Is the Boc protecting group stable to silica gel column chromatography?
A3: Generally, the Boc group is stable to silica gel chromatography.[4] However, prolonged exposure to acidic silica gel can potentially lead to some degradation. To mitigate this, you can:
-
Use a less acidic stationary phase: Consider using neutral or basic alumina for the chromatography.[5]
-
Deactivate the silica gel: You can pre-treat the silica gel with a small amount of a volatile base like triethylamine in the eluent to neutralize acidic sites.
-
Run the column relatively quickly (flash chromatography): Minimizing the contact time between your compound and the silica gel is always a good practice.
III. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification of Tert-butyl N-(3-aminocyclopentyl)carbamate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after purification | 1. Incomplete extraction of the product during workup. 2. Product loss during column chromatography (streaking or irreversible adsorption). 3. Product is too soluble in the recrystallization solvent. | 1. Ensure the pH of the aqueous layer is appropriate during extraction to maximize the partitioning of your product into the organic phase. Perform multiple extractions. 2. For column chromatography, try a different solvent system or stationary phase (e.g., alumina). Adding a small amount of triethylamine to the eluent can sometimes improve recovery from silica gel. 3. For recrystallization, carefully select a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Use a minimal amount of hot solvent to dissolve the product. |
| Product co-elutes with impurities during column chromatography | 1. The chosen eluent system does not provide sufficient separation. 2. The column is overloaded with crude material. | 1. Optimize the eluent system using thin-layer chromatography (TLC) first. Try different solvent mixtures and polarities. A gradient elution (gradually increasing the polarity of the eluent) can often improve separation. A suggested starting point for Boc-protected amines is a mixture of hexanes and ethyl acetate.[6] 2. Use an appropriate amount of crude material for the size of your column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Difficulty in separating diastereomers | The cis and trans isomers of Tert-butyl N-(3-aminocyclopentyl)carbamate have very similar polarities. | 1. High-performance liquid chromatography (HPLC): This is often the most effective method for separating diastereomers. Chiral stationary phases may be necessary for enantiomeric separation if you are starting from a racemic mixture.[7][8] 2. Fractional crystallization: If the diastereomers have different solubilities, it may be possible to separate them by carefully controlled crystallization. This often requires screening a variety of solvents.[7] 3. Derivatization: In some cases, derivatizing the free amine with a chiral auxiliary can allow for easier separation of the resulting diastereomers by chromatography or crystallization. The auxiliary can then be removed in a subsequent step. |
| Product decomposes during purification | The Boc group is sensitive to strong acids. | Avoid using strong acids during the workup and purification. If an acidic wash is necessary, use a dilute solution of a weak acid and minimize the contact time. Be cautious with acidic silica gel as mentioned in the FAQs. |
IV. Detailed Experimental Protocols
Here are detailed protocols for the purification of Tert-butyl N-(3-aminocyclopentyl)carbamate.
Protocol 1: Purification by Acid-Base Extraction and Column Chromatography
This protocol is a general method that can be adapted based on the specific impurities present in your crude material.
1. Acid-Base Extraction: a. Dissolve the crude Tert-butyl N-(3-aminocyclopentyl)carbamate in a suitable organic solvent such as ethyl acetate or dichloromethane. b. Wash the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl) to protonate the free amine of the desired product and any unreacted diamine, transferring them to the aqueous layer. The di-Boc protected impurity will remain in the organic layer. c. Separate the organic layer (containing the di-Boc impurity). d. Basify the aqueous layer with a base (e.g., 1 M NaOH) to a pH of >10 to deprotonate the desired product and the diamine. e. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). f. Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-Boc protected product.
2. Column Chromatography: a. Stationary Phase: Silica gel or neutral alumina. b. Eluent System: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) or a mixture of chloroform and methanol (e.g., 95:5) can be effective.[5][9] The optimal eluent system should be determined by TLC analysis of the crude material. c. Procedure: i. Prepare a slurry of the stationary phase in the initial, less polar eluent and pack the column. ii. Dissolve the crude product from the extraction in a minimal amount of the eluent and load it onto the column. iii. Elute the column with the chosen solvent system, gradually increasing the polarity if using a gradient. iv. Collect fractions and analyze them by TLC to identify those containing the pure product. v. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
This protocol is suitable for final purification of the product after it has been partially purified by other methods.
1. Solvent Selection: a. The ideal solvent is one in which Tert-butyl N-(3-aminocyclopentyl)carbamate is sparingly soluble at room temperature but highly soluble when heated. b. Common solvent systems for the recrystallization of Boc-protected amines include methanol/diethyl ether, or pulping from a non-polar solvent like n-hexane or n-pentane.[2][10] c. Test the solubility of a small amount of your product in various solvents to find the most suitable one.
2. Recrystallization Procedure: a. Dissolve the crude or partially purified product in a minimal amount of the hot recrystallization solvent. b. If the solution is colored or contains insoluble impurities, you can perform a hot filtration. c. Allow the solution to cool slowly to room temperature. Crystal formation should be observed. d. For maximum recovery, you can further cool the solution in an ice bath or refrigerator. e. Collect the crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
V. Visualizing the Purification Workflow
The following diagrams illustrate the decision-making process and workflow for the purification of Tert-butyl N-(3-aminocyclopentyl)carbamate.
Caption: General purification workflow for Tert-butyl N-(3-aminocyclopentyl)carbamate.
Caption: Troubleshooting common purification issues.
VI. References
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
ResearchGate. (2022, January 12). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? Retrieved from [Link]
-
Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Retrieved from [Link]
-
Google Patents. (n.d.). WO2000050389A1 - Efficient carbamate synthesis. Retrieved from
-
ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]
-
SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
-
Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]
-
Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid. Retrieved from
-
Redalyc. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-28.
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid. Retrieved from [Link]
-
ResearchGate. (2017, October 20). How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography? Retrieved from [Link]
-
ResearchGate. (2025, August 7). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers. Retrieved from
-
MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
Reddit. (2022, October 20). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue! Retrieved from [Link]
-
ResearchGate. (2025, August 6). Chiral diaminocyclohexane coupling polyphenols: A new class of anticancer agents | Request PDF. Retrieved from [Link]
-
Unife. (2023, October 13). Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. Retrieved from [Link]
-
YouTube. (2020, October 13). Column Chromatography Separation of Dye Components. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopentane-1,3-diamine. Retrieved from [Link]
-
Journal of Materials Chemistry A (RSC Publishing). (n.d.). Hexane isomers separation on an isoreticular series of microporous Zr carboxylate metal organic frameworks. Retrieved from [Link]
-
YouTube. (2017, December 2). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. Retrieved from [Link]
-
Caltech. (n.d.). 1999 American Chemical Society, J. Am. Chem. Soc., Wood ja991022s Supporting Info Page 1. Retrieved from [Link]
Sources
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- 5. sciforum.net [sciforum.net]
- 6. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
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Technical Support Center: Boc Deprotection of Acid-Sensitive Aminocyclopentanes
Welcome to the technical support center for navigating the challenges of N-Boc deprotection, specifically tailored for researchers working with acid-sensitive aminocyclopentane derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This guide is structured to address common failures and fundamental questions encountered in the lab.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My Boc deprotection is incomplete, or the reaction is stalled. What are the primary causes and how can I fix it?
Answer:
Incomplete deprotection is a frequent issue, often stemming from insufficient acid strength or concentration relative to the substrate. The stability of the Boc group can be surprisingly resilient, and the basicity of the aminocyclopentane product can neutralize the acid catalyst.
Causality: The standard mechanism for acidic Boc deprotection involves protonation of the carbamate, followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[1][2] If the acid is too weak or is consumed by the product, this catalytic cycle cannot proceed to completion.
Troubleshooting Workflow:
Here is a logical workflow to address an incomplete reaction:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Recommended Actions:
-
Monitor Progress Effectively: Use Thin Layer Chromatography (TLC) and stain with ninhydrin.[3] The free amine product will appear as a colored spot (typically purple), providing a clear indication of reaction progress, while the N-Boc starting material will not stain.[3]
-
Increase Acid Concentration: If starting material remains, consider adding more acid. For substrates with other basic sites, ensure you are using a significant excess of acid.[3]
-
Extend Reaction Time: Some deprotections can be sluggish and may require stirring for several hours or even overnight.[3]
-
Increase Temperature: Gentle warming can often drive the reaction to completion. However, this must be done cautiously if your aminocyclopentane contains other thermally labile groups.[3]
-
Change Solvent System: Solvents play a critical role. Switching from a standard system like TFA in Dichloromethane (DCM) to neat TFA, or from HCl in ethyl acetate to HCl in dioxane, can dramatically increase the reaction rate.[3][4]
Q2: The Boc group was removed, but I'm observing significant side products. What is happening?
Answer:
The most common side reaction during acidic Boc deprotection is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation generated during the reaction.[5] Electron-rich aromatic rings, thiols, and even some amides are particularly susceptible to this unwanted t-butylation.[5]
Mechanism of Side Reaction:
Caption: Formation of t-butyl cation and subsequent side reaction.
Mitigation Strategies:
-
Use a Scavenger: Add a scavenger to the reaction mixture to trap the tert-butyl cation before it can react with your substrate. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole.
-
Lower the Temperature: Running the reaction at 0°C or even lower can sometimes suppress the rate of the alkylation side reaction more than the desired deprotection.
-
Switch to an Alternative Method: If scavengers are ineffective, changing the deprotection strategy to one that does not generate a free carbocation is the best solution. See the FAQ section below for acid-free alternatives.
Q3: My aminocyclopentane contains other acid-sensitive groups (e.g., esters, acetals, silyl ethers) that are being cleaved along with the Boc group. How can I achieve selective deprotection?
Answer:
This is the central challenge when working with complex, multifunctional molecules. Standard strong acid conditions like TFA or concentrated HCl lack the selectivity to differentiate between a Boc group and other acid-labile functionalities.[3] The key is to use a milder, more targeted deprotection method.
Recommended Selective Protocols:
| Method | Reagents & Conditions | Mechanism/Rationale | Pros | Cons |
| Oxalyl Chloride | 3 equiv. (COCl)₂, Methanol, Room Temp, 1-4h[6][7] | A postulated electrophilic activation of the carbamate by oxalyl chloride, avoiding strong Brønsted acids.[7] | Excellent for substrates with acid-labile groups; mild conditions.[6] | Reagents are moisture-sensitive; requires careful handling. |
| pTSA in DES | p-Toluenesulfonic acid (pTSA) in a Choline Chloride Deep Eutectic Solvent (DES), Room Temp.[8] | The DES acts as both the catalyst and reaction medium, providing a controlled acidic environment.[8] | Green, efficient, simple workup, avoids harsh solvents.[8] | May require preparation of the DES. |
| Thermal (Flow) | Continuous flow reactor, 140-230°C, various solvents (e.g., MeOH, TFE).[9] | Acid-free thermal cleavage of the Boc group. Temperature control can allow for selective deprotection of different Boc groups.[9] | No acid required, high throughput, potential for selectivity.[9][10] | Requires specialized flow chemistry equipment. |
| Lewis Acids | ZnBr₂ in CH₂Cl₂[1] | Lewis acid coordinates to the carbamate oxygen, facilitating cleavage. Can offer different selectivity than Brønsted acids.[1] | Can be selective for secondary vs. primary N-Boc groups.[1] | May not be compatible with all functional groups. |
Detailed Protocol: Oxalyl Chloride in Methanol[6][7]
-
Dissolve the N-Boc protected aminocyclopentane (1 equivalent) in anhydrous methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add oxalyl chloride (3 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Perform an aqueous workup, typically involving basification with NaHCO₃ solution and extraction with an organic solvent (e.g., ethyl acetate), to isolate the free amine.[8]
Frequently Asked Questions (FAQs)
Q1: What is the standard mechanism for acid-catalyzed Boc deprotection?
Answer: The deprotection proceeds via a three-step mechanism:
-
Protonation: A strong acid (like TFA) protonates the carbonyl oxygen of the Boc group.[1]
-
Elimination: This triggers the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl carbocation and a carbamic acid intermediate.[1][2]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine product.[1]
Caption: Standard acid-catalyzed Boc deprotection mechanism.
Q2: Why are some aminocyclopentane derivatives considered "acid-sensitive"?
Answer: The term "acid-sensitive" in this context usually refers to other functional groups present on the aminocyclopentane scaffold, rather than the cyclopentane ring itself, which is generally stable. Under the strongly acidic conditions required for Boc deprotection, several common functionalities can undergo unwanted reactions:
-
Esters (especially tert-butyl esters): Can be hydrolyzed to carboxylic acids.[11][12]
-
Acetals and Ketals: These are common protecting groups for aldehydes and ketones and are rapidly cleaved by acid.
-
Silyl Ethers (e.g., TBS, TIPS): These are protecting groups for alcohols and are labile in acidic conditions.
-
Olefins: The cyclopentane ring or side chains may contain double bonds that can isomerize or undergo hydration under strong acid catalysis.
Q3: Are there any non-acidic methods for Boc deprotection?
Answer: Yes, several methods avoid the use of Brønsted or Lewis acids, which can be invaluable for extremely sensitive substrates.
-
Thermal Deprotection: Simply heating the N-Boc compound (often >150°C) under vacuum or in a high-boiling solvent can cause the Boc group to be eliminated.[9][11] This is particularly effective in continuous flow systems where precise temperature control is possible.[9]
-
Basic Conditions: While less common for standard amines, certain activated N-Boc groups (e.g., on pyrroles) can be cleaved under basic conditions, such as using sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) in refluxing methanol or DME.[13] These conditions are generally not effective for unactivated alkyl amines like aminocyclopentanes but are worth knowing for specific molecular contexts.
By understanding the mechanisms of both the desired reaction and potential side reactions, and by having a toolbox of alternative methods, you can successfully deprotect even the most challenging acid-sensitive aminocyclopentanes.
References
-
A. K. Ghosh, S. S. Kulkarni, J. A. Anderson, and A. D. T. Addo, "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride," National Institutes of Health, 2020. [Online]. Available: [Link]
-
A. D. T. Addo, S. S. Kulkarni, J. A. Anderson, and A. K. Ghosh, "Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride," RSC Advances, 2020. [Online]. Available: [Link]
-
Reddit user discussion, "Alternative Methods for Boc Deprotection," r/chemistry, 2023. [Online]. Available: [Link]
-
M. L. Di Gioia, A. Leggio, A. Liguori, et al., "A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection," MDPI, 2021. [Online]. Available: [Link]
-
Various authors, "Deprotection of N-Boc group present in amino acids and other derivatives," ResearchGate, N.D. [Online]. Available: [Link]
-
ACS GCI Pharmaceutical Roundtable, "BOC Deprotection," Wordpress, N.D. [Online]. Available: [Link]
-
Various authors, "Deprotection of a Primary Boc Group under Basic Conditions | Request PDF," ResearchGate, 2025. [Online]. Available: [Link]
-
Reddit user discussion, "Advice on N-boc deprotection in the presence of acid sensitive groups," r/Chempros, 2024. [Online]. Available: [Link]
-
J&K Scientific LLC, "BOC Protection and Deprotection," J&K Scientific LLC, 2025. [Online]. Available: [Link]
-
Hebei Boze Chemical Co., Ltd., "Amine Protection / Deprotection," Hebei Boze Chemical Co., Ltd., 2023. [Online]. Available: [Link]
-
Organic Chemistry Portal, "Boc-Protected Amino Groups," Organic Chemistry Portal, N.D. [Online]. Available: [Link]
-
Y. Li, G. D. sketchy, and H. Liu, "Mechanistic Studies of 1-Aminocyclopropane-1-carboxylate Deaminase (ACCD): Characterization of an Unusual PLP-dependent Reaction," PMC - NIH, 2011. [Online]. Available: [Link]
-
S. L. Scott, et al., "Efficient, continuous N-Boc deprotection of amines using solid acid catalysts," Reaction Chemistry & Engineering, N.D. [Online]. Available: [Link]
-
M. E. Graham, et al., "Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray," OSTI.GOV, 2018. [Online]. Available: [Link]
-
Various authors, "How should I deprotect Boc-amino group without breaking ester bond?," ResearchGate, 2021. [Online]. Available: [Link]
-
Master Organic Chemistry, "Amine Protection and Deprotection," Master Organic Chemistry, N.D. [Online]. Available: [Link]
-
S. V. Ley, et al., "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow," PMC - NIH, 2019. [Online]. Available: [Link]
-
T. J. Snape, A. M. Astles, and J. Davies, "Understanding the chemical basis of drug stability and degradation," The Pharmaceutical Journal, 2010. [Online]. Available: [Link]
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- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
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Technical Support Center: Improving Stereoselectivity in Aminocyclopentylamine Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the stereoselective synthesis of aminocyclopentylamines. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and provide actionable solutions for controlling stereochemistry in these valuable synthetic building blocks. Chiral aminocyclopentylamines are crucial motifs in a vast array of pharmaceuticals, making precise control over their 3D architecture a critical aspect of modern drug discovery.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving high stereoselectivity in aminocyclopentylamine synthesis?
A1: There are three principal approaches to establishing stereocenters in your synthesis. The optimal choice depends on factors like the availability of starting materials, desired scale, and the specific stereoisomer required.
-
Chiral Pool Synthesis: This strategy leverages naturally occurring, enantiopure starting materials, such as amino acids or carbohydrates, where the stereocenters are already defined.[2][3] This is often the most direct route if a suitable chiral precursor is readily available.
-
Asymmetric Catalysis: This involves using a small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) to convert a prochiral substrate into a chiral product with high enantiomeric excess.[3][4] This is a powerful and versatile method for creating stereocenters.
-
Resolution: This technique involves separating a mixture of stereoisomers (enantiomers or diastereomers). This can be done through classical resolution with a chiral acid or base, enzymatic resolution, or chiral chromatography.[2] While effective, resolution is often less efficient as the maximum theoretical yield for the desired isomer is 50% from a racemic mixture unless a dynamic resolution process is employed.[5]
Q2: What is the fundamental difference between stereoselective and stereospecific reactions?
A2: These terms are often confused but have distinct meanings.
-
A stereoselective reaction is one in which one stereoisomer is formed or destroyed preferentially over all other possibilities.[6] Most reactions that produce a chiral center from a prochiral starting material are stereoselective, yielding a mixture of stereoisomers in unequal amounts (e.g., a 90:10 ratio of R to S enantiomers).
-
A stereospecific reaction is a type of stereoselective reaction where the stereochemistry of the starting material dictates the stereochemistry of the product.[2][6] For example, if the E-isomer of a starting material gives a specific stereoisomer of the product, the Z-isomer will give a different, specific stereoisomer of the product. Concerted reactions, like the SN2 reaction, are often stereospecific.[6]
Q3: How can I accurately determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of my product?
A3: Accurate measurement is crucial for optimizing any stereoselective reaction.
-
Diastereomeric Ratio (d.r.): Diastereomers have different physical properties and can typically be distinguished and quantified using standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (by integrating distinct signals for each diastereomer) or standard gas/liquid chromatography (GC/LC).
-
Enantiomeric Excess (e.e.): Enantiomers have identical physical properties in a non-chiral environment. Therefore, a chiral method is required for their separation and quantification. The most common techniques are Chiral High-Performance Liquid Chromatography (Chiral HPLC) or Chiral Supercritical Fluid Chromatography (Chiral SFC). NMR can also be used with a chiral solvating agent (CSA) or a chiral derivatizing agent to convert the enantiomers into diastereomeric species that are distinguishable in the NMR spectrum.[7]
Troubleshooting Guide: Common Experimental Issues
This section provides in-depth solutions to specific problems encountered during the synthesis of aminocyclopentylamines.
Problem 1: Poor Diastereoselectivity in the Reduction of a Cyclopentanone Precursor
You are performing a reduction of a substituted cyclopentanone to a cyclopentanol, which is a precursor to your target amine, but the reaction yields a nearly 1:1 mixture of diastereomers.
The facial selectivity of hydride attack on the carbonyl is influenced by several factors. Poor selectivity indicates that the transition states leading to the two different diastereomers are very close in energy. Key factors to consider are steric hindrance from existing substituents, the potential for chelation control, and the reaction temperature.[4]
-
Modify the Reducing Agent: The steric bulk of the hydride reagent is a primary tool for influencing diastereoselectivity. Less hindered reagents (e.g., NaBH₄) may show little selectivity, while bulkier reagents can exhibit a strong preference for attacking from the less hindered face of the ketone.
Reducing Agent Typical Steric Bulk Common Application Notes Sodium Borohydride (NaBH₄) Small Often shows low selectivity with sterically unhindered ketones. Lithium Borohydride (LiBH₄) Small More reactive than NaBH₄. L-Selectride® (LiB(sec-Bu)₃H) Very Bulky Excellent for high diastereoselectivity; attacks from the least hindered face. Sodium Triacetoxyborohydride Moderate Often used in reductive aminations; can offer different selectivity. -
Leverage Chelation Control: If your substrate has a nearby Lewis basic group (e.g., hydroxyl, ether, amine), using a reducing agent with a chelating metal ion can lock the conformation of the substrate, forcing a highly selective hydride attack.[4] Reagents containing Zinc (e.g., Zn(BH₄)₂) or Cerium are effective for this purpose.
-
Optimize Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity.[4] Reactions run at -78 °C will show a greater preference for the transition state with the lowest activation energy compared to the same reaction run at room temperature.
-
Set up three identical reactions in parallel. Ensure all starting materials, concentrations, and stirring rates are identical.
-
Dissolve the cyclopentanone precursor in anhydrous THF (0.1 M).
-
Cool the reaction vessels to three different temperatures: 0 °C, -40 °C, and -78 °C.
-
Add 1.2 equivalents of the selected reducing agent (e.g., L-Selectride®, 1.0 M in THF) dropwise to each vessel.
-
Allow the reactions to stir for 4 hours at their respective temperatures.
-
Quench the reactions by slowly adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Analyze a crude sample from each reaction by ¹H NMR or GC to determine the diastereomeric ratio. This will reveal the optimal temperature for maximizing selectivity.
Caption: Troubleshooting workflow for low diastereoselectivity.
Problem 2: Low Enantiomeric Excess (e.e.) in Asymmetric Hydrogenation
You are attempting an asymmetric hydrogenation of an enamine or imine precursor to form a chiral aminocyclopentane, but the enantiomeric excess is poor (<50% e.e.).
Achieving high enantioselectivity in transition metal-catalyzed reactions is highly dependent on the precise match between the substrate, the chiral ligand, the metal, and the reaction conditions.[1] Low e.e. can result from:
-
Suboptimal Ligand: The chiral environment created by the ligand is not effective for the specific substrate.
-
Catalyst Inhibition or Deactivation: Impurities in the substrate or solvent (e.g., water, oxygen, coordinating functional groups) can poison the catalyst.
-
Incorrect Reaction Conditions: Parameters like hydrogen pressure, temperature, and solvent have a profound impact on catalyst activity and selectivity.[]
-
Systematic Ligand Screening: The structure of the chiral ligand is the most critical parameter for asymmetric induction. A small change in the ligand's backbone or steric properties can dramatically alter the outcome. It is essential to screen a diverse set of ligands.
Ligand Family Metal Example Key Features BINAP derivatives Ru, Rh Axially chiral biaryl phosphines. Electronic properties can be tuned. Josiphos derivatives Rh, Ir Ferrocene-based diphosphine ligands. Highly effective for a broad range of substrates.[1] PhanePhos Rh C₂-symmetric phosphine ligands with restricted conformation. P-Stereogenic Ligands Rh, Ir Chirality is on the phosphorus atom itself, offering a distinct chiral pocket.[1] -
Rigorous Control of Reaction Conditions:
-
Solvent: The solvent can influence catalyst solubility and stability. Screen a range of solvents, from non-polar (Toluene) to polar aprotic (THF, DCM) and polar protic (MeOH, EtOH).
-
Hydrogen Pressure: This affects the rate of the hydrogenation step. Typical pressures range from 1 to 50 bar. Higher pressures can sometimes decrease selectivity.
-
Additives: In some cases, additives like acids or bases can dramatically improve catalytic activity and enantioselectivity. For instance, adding HBr has been shown to improve induction in certain iridium-catalyzed systems.[1]
-
-
In an inert atmosphere glovebox, prepare stock solutions of your substrate and the metal precursor (e.g., [Rh(COD)₂]BF₄).
-
In an array of parallel pressure reactor vials, add the metal precursor stock solution.
-
To each vial, add a different chiral ligand (typically 1.1 equivalents relative to the metal). Allow the catalyst to pre-form by stirring for 15-30 minutes.
-
Add the substrate stock solution to each vial.
-
Seal the reactor, purge several times with nitrogen, then with hydrogen.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10 bar) and place it on a stirring block at the desired temperature (e.g., 25 °C).
-
After 24 hours, carefully vent the reactor and take a sample from each vial for chiral HPLC analysis to determine conversion and enantiomeric excess.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ethz.ch [ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microbial/enzymatic synthesis of chiral drug intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Synthesis of Cyclopentane-Based Pharmaceutical Intermediates
Welcome to the Technical Support Center for the synthesis of cyclopentane-based pharmaceutical intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these crucial molecular scaffolds. The cyclopentane ring, a key structural motif in numerous pharmaceuticals, including prostaglandins and antiviral agents, often presents unique synthetic hurdles.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to optimize your synthetic routes, improve yields, and ensure the stereochemical integrity of your target molecules.
Section 1: Troubleshooting Guides for Common Side Reactions
This section provides detailed, cause-and-effect troubleshooting for prevalent side reactions in major cyclopentane ring-forming reactions.
Pauson-Khand Reaction: Taming Unwanted Cycloadditions and Regioselectivity Issues
The Pauson-Khand reaction, a powerful [2+2+1] cycloaddition to form cyclopentenones, can be plagued by side reactions and poor regioselectivity.[2]
Problem: Low yield of the desired cyclopentenone with significant formation of side products.
-
Potential Cause 1: Alkyne Trimerization. The cobalt catalyst used in the Pauson-Khand reaction can also catalyze the [2+2+2] cycloaddition of three alkyne molecules to form substituted benzene derivatives. This is a common competing pathway, especially at higher temperatures.[3]
-
Troubleshooting Protocol:
-
Lower the Reaction Temperature: If technically feasible, reducing the reaction temperature can disfavor the higher activation energy pathway of trimerization.
-
Use of Promoters: The addition of N-oxides, such as N-methylmorpholine N-oxide (NMO), can facilitate the reaction at milder conditions, often at room temperature, thus minimizing thermally induced side reactions.[3]
-
Intramolecular Approach: If the substrate allows, designing an intramolecular Pauson-Khand reaction by tethering the alkyne and alkene moieties significantly reduces the likelihood of intermolecular side reactions like trimerization.[3]
-
-
Potential Cause 2: Formation of [2+2+2] Cycloadducts (Benzene Derivatives). This is particularly problematic in rhodium-catalyzed systems and at low carbon monoxide (CO) pressure.[3]
-
Troubleshooting Protocol:
-
Increase Carbon Monoxide Pressure: Increasing the CO pressure (typically from 1 to 50 atm) can favor the desired [2+2+1] cycloaddition over the competing [2+2+2] pathway.[3]
-
Catalyst Screening: Cobalt-mediated reactions are generally less prone to this specific side reaction compared to some rhodium-based catalysts. Consider screening different metal catalysts if this side product is persistent.[3]
-
Problem: Poor regioselectivity in intermolecular reactions with unsymmetrical alkynes.
-
Potential Cause: Lack of sufficient steric or electronic bias in the substrates to direct the regioselectivity of the cycloaddition. The general rule is that the larger substituent on the alkyne prefers the position alpha to the carbonyl group in the product.[4]
-
Troubleshooting Protocol:
-
Employ Directing Groups: Incorporating a coordinating heteroatom (e.g., oxygen or nitrogen) on the alkene substrate can direct the regioselectivity by pre-coordinating to the metal center.[4]
-
Enhance Steric Hindrance: If possible, modify the alkyne substrate to have a significantly bulkier substituent to amplify the steric directing effect.[5][6]
-
Switch to an Intramolecular Reaction: As the most robust solution, tethering the alkyne and alkene ensures a single, predictable regioisomeric outcome.[3]
-
Experimental Workflow: Improving Regioselectivity in an Intermolecular Pauson-Khand Reaction
Caption: Troubleshooting workflow for poor regioselectivity.
Nazarov Cyclization: Controlling Stereochemistry and Regiochemistry
The Nazarov cyclization is a powerful method for synthesizing cyclopentenones from divinyl ketones, but it can be susceptible to issues of stereocontrol and regioselectivity.[7][8]
Problem: Low diastereoselectivity or racemization at the α-position.
-
Potential Cause: The reaction proceeds through a carbocationic intermediate, and the use of strong acids can lead to epimerization at the α-position to the ketone via enolization.[8]
-
Troubleshooting Protocol:
-
Use of Chiral Catalysts: Employing a chiral Lewis acid or a cooperative system of a Lewis acid and a chiral Brønsted acid can induce asymmetry and control the stereochemical outcome.[9][10]
-
Substrate Control: Incorporating a chiral auxiliary on the substrate can direct the facial selectivity of the cyclization.
-
Milder Reaction Conditions: If possible, screen for milder acid catalysts that can promote the cyclization without causing significant epimerization.
-
Problem: Formation of a mixture of regioisomeric cyclopentenones.
-
Potential Cause: Lack of sufficient electronic or steric bias in the divinyl ketone to direct the position of the double bond in the product.
-
Troubleshooting Protocol:
-
Silicon-Directed Nazarov Cyclization: Placing a trialkylsilyl group on one of the vinyl moieties stabilizes the β-carbocation, thereby directing the position of the double bond with high regioselectivity.[9][10]
-
Polarized Substrates: Introducing an electron-donating group on one vinyl unit and an electron-withdrawing group on the other can "polarize" the substrate, facilitating a more regioselective cyclization under milder, catalytic conditions.[11]
-
Table 1: Effect of Directing Groups on Nazarov Cyclization Regioselectivity
| Directing Group | Position of Double Bond | Regioselectivity | Reference |
| Trimethylsilyl (TMS) | Away from the silyl group | >95:5 | [9] |
| Electron-Donating Group (e.g., OMe) | Adjacent to the EDG | High | [11] |
| Electron-Withdrawing Group (e.g., CO2Me) | Away from the EWG | High | [11] |
Dieckmann Condensation: Avoiding Dimerization and Other Side Reactions
The Dieckmann condensation is an intramolecular Claisen condensation widely used for the synthesis of cyclic β-keto esters, which are precursors to cyclopentanones.[12][13]
Problem: Formation of intermolecular condensation products (dimers).
-
Potential Cause: The rate of the intermolecular reaction competes with the desired intramolecular cyclization. This is particularly an issue when attempting to form medium to large rings.[14][15]
-
Troubleshooting Protocol:
-
High Dilution Conditions: Running the reaction at high dilution favors the intramolecular pathway by decreasing the probability of two substrate molecules encountering each other.
-
Slow Addition of Substrate: A slow, controlled addition of the diester to a solution of the base maintains a low concentration of the substrate, further promoting intramolecular cyclization.
-
Choice of Base and Solvent: Using a sterically hindered, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in an aprotic solvent like THF or toluene can minimize side reactions.[14][15]
-
Problem: Hydrolysis of the ester functionality.
-
Potential Cause: Presence of water in the reaction mixture, especially when using alkoxide bases in alcohol solvents.
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Flame-dry glassware and run the reaction under an inert atmosphere (nitrogen or argon).
-
Use of Non-Hydrolytic Bases: Employ bases like sodium hydride (NaH) or LDA in aprotic solvents to avoid the introduction of water.[1]
-
Experimental Protocol: Dieckmann Condensation with Potassium tert-Butoxide in Toluene
-
To a flame-dried round-bottom flask under an argon atmosphere, add dry toluene.
-
Add potassium tert-butoxide (1.1 equivalents) to the toluene.
-
Heat the suspension to reflux.
-
Slowly add a solution of the diester (1.0 equivalent) in dry toluene to the refluxing mixture over a period of 2-4 hours using a syringe pump.
-
After the addition is complete, continue to reflux for an additional 1-2 hours, monitoring the reaction by TLC or GC-MS.
-
Cool the reaction to room temperature and quench by the slow addition of aqueous acid (e.g., 1 M HCl) until the solution is acidic.
-
Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude β-keto ester.
Intramolecular Aldol Condensation: Controlling Ring Size and Preventing Polymerization
The intramolecular aldol condensation of 1,4- and 1,5-dicarbonyl compounds is a common route to cyclopentenones and cyclohexenones, respectively.[16]
Problem: Formation of undesired ring sizes.
-
Potential Cause: For substrates with multiple possible enolization sites, different ring sizes could theoretically be formed. However, the formation of thermodynamically more stable five- or six-membered rings is strongly favored over more strained three- or four-membered rings.[16] In most practical applications, this is not a major issue.
Problem: Polymerization of the enone product.
-
Potential Cause: The α,β-unsaturated carbonyl product can act as a Michael acceptor and undergo further condensation or polymerization, especially under harsh basic or acidic conditions or at elevated temperatures.[17]
-
Troubleshooting Protocol:
-
Control Reaction Time and Temperature: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions. Running the reaction at lower temperatures can also mitigate polymerization.[17]
-
Use of Milder Catalysts: Consider using milder basic or acidic catalysts that are sufficient to promote the desired condensation but are less likely to induce subsequent polymerization. Solid acid or base catalysts can also be beneficial and are easily removed upon completion of the reaction.[18]
-
Low Reactant Concentration: Running the reaction at a lower concentration can disfavor intermolecular polymerization.[17]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: I am observing epimerization at a key stereocenter in my cyclopentane intermediate. How can I prevent this?
A1: Epimerization, the change in configuration at a stereocenter, is a common problem, especially at centers alpha to a carbonyl group which can be deprotonated to form a planar enolate.[19] To mitigate this:
-
Avoid Harsh Basic or Acidic Conditions: If possible, choose reaction conditions that are neutral or mildly acidic/basic.
-
Use Sterically Hindered Bases: Non-nucleophilic, bulky bases like LDA or KHMDS can sometimes deprotonate less hindered positions, but care must be taken.
-
Protecting Groups: If the epimerizable center is adjacent to a ketone or aldehyde, consider protecting the carbonyl group as an acetal, which is stable to many reaction conditions and can be removed later.[2]
-
Temperature Control: Perform reactions at the lowest possible temperature to disfavor the equilibrium that leads to epimerization.[19]
Q2: My synthesis of a prostaglandin intermediate is giving a low yield of the desired diastereomer. What are the key stereocenters to control and how can I improve the selectivity?
A2: In prostaglandin synthesis, such as for Latanoprost or Carboprost, controlling the stereochemistry of the hydroxyl groups on the cyclopentane ring and the side chains is critical.[3][15][20][21]
-
Directed Reductions: The stereoselective reduction of a ketone precursor is often a key step. Chiral reducing agents or catalyst systems, such as the Corey-Bakshi-Shibata (CBS) reduction, can provide high diastereoselectivity.[22] For example, in the synthesis of Travoprost, a 2-methyl-CBS-oxazaborolidine catalyst is used for the stereoselective reduction of an enone intermediate.[22]
-
Substrate Control: The existing stereocenters in a complex intermediate can direct the stereochemical outcome of subsequent reactions. This is a key principle in many total syntheses.
-
Chiral Pool Synthesis: Starting from a chiral precursor (the "chiral pool") can set one or more stereocenters early in the synthesis, which can then influence the formation of others.
Q3: What is the best way to purify my cyclopentane-based intermediate from unreacted starting materials and side products?
A3: The purification strategy will depend on the physical properties of your compound and the impurities.
-
Column Chromatography: This is the most common method for purifying organic compounds. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (eluent) is crucial for achieving good separation.
-
Distillation: For volatile and thermally stable compounds, distillation (often under vacuum for higher boiling point compounds) can be a very effective purification method.[23]
-
Crystallization: If your product is a solid, crystallization can be an excellent way to obtain highly pure material. This is often employed in the later stages of a synthesis to purify the final product or a key intermediate. For instance, a lactone intermediate in the synthesis of Travoprost is purified by crystallization.[15]
Section 3: Visualizing Key Concepts
Diagram 1: General Troubleshooting Workflow for Low Yield
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 3. Carboprost - Wikipedia [en.wikipedia.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Regioselectivity of intermolecular Pauson-Khand reaction of aliphatic alkynes: experimental and theoretical study of the effect of alkyne polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP2802562B1 - Process for the preparation of travoprost - Google Patents [patents.google.com]
- 8. Nazarov Cyclization [organic-chemistry.org]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. newdrugapprovals.org [newdrugapprovals.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. WO2013093528A1 - Process for the preparation of travoprost - Google Patents [patents.google.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chiral HPLC Separation of Aminocyclopentylcarbamate Isomers
Welcome to the technical support center for the chiral separation of aminocyclopentylcarbamate isomers. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies for this specific class of compounds. The inherent challenges in separating these isomers—stemming from their conformational flexibility, basic amino group, and hydrogen-bonding carbamate moiety—require a methodical approach to method development and optimization.
This document is structured into two main sections: a Troubleshooting Guide to address specific, acute problems encountered during analysis, and a Frequently Asked Questions (FAQs) section for broader concepts in method development.
Troubleshooting Guide
This section is formatted to help you quickly diagnose and resolve common issues in the laboratory. Each problem is followed by a logical workflow and detailed protocols.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Symptom: Your chromatogram shows a single, broad peak or two poorly separated peaks for your enantiomeric pair.
This is the most fundamental challenge in chiral chromatography. Resolution is a function of efficiency (N), selectivity (α), and retention (k'). While all three are important, selectivity is the most powerful factor in chiral separations.[1] The troubleshooting workflow should, therefore, focus on maximizing selectivity first.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps & Protocols
1. Verify Chiral Stationary Phase (CSP) Selection: The interaction between the analyte and the CSP is the core of chiral recognition.[2][3] Aminocyclopentylcarbamates possess sites for hydrogen bonding, dipole-dipole, and steric interactions, making polysaccharide-based CSPs an excellent starting point.
-
Rationale: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) offer a complex array of chiral grooves and cavities, providing the multiple interaction points necessary for robust enantiorecognition.[4][5] Macrocyclic glycopeptide phases are also strong candidates, particularly in reversed-phase or polar organic modes.
-
Protocol: Initial CSP Screening:
-
Selection: Choose at least three columns with different selectors (e.g., Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate), and a Teicoplanin-based column).
-
Mobile Phases: Prepare generic mobile phases for different modes:
-
Normal Phase (NP): Hexane/Isopropanol (90:10 v/v)
-
Polar Organic Mode (POM): Acetonitrile/Methanol (50:50 v/v)
-
Reversed-Phase (RP): Acetonitrile/Water with 0.1% Formic Acid (50:50 v/v)
-
-
Screening Conditions:
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).[6]
-
Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
-
Analysis: Inject the racemic standard onto each column/mobile phase combination. Look for any sign of peak splitting, even a shoulder, which indicates that the CSP has potential for optimization.
-
2. Optimize Mobile Phase Composition: If partial separation is observed, the mobile phase composition is your primary tool for improving resolution.
-
Rationale: The mobile phase mediates the interaction between the analyte and the CSP. Changing the solvent ratio affects retention (k'), while additives can dramatically alter selectivity (α) by influencing the analyte's ionization state or competing for interaction sites on the CSP.[1]
-
Protocol: Mobile Phase Optimization:
-
Adjust Solvent Ratio: Systematically vary the ratio of your strong to weak solvent (e.g., for NP, change Isopropanol from 5% to 20% in Hexane). Observe the impact on retention and resolution.
-
Additives (Crucial for Amines): The basicity of the aminocyclopentane moiety makes it highly sensitive to additives.
-
For Normal Phase or Polar Organic Mode , add a small amount (0.1%) of a basic modifier like Diethylamine (DEA) or a acidic modifier like Trifluoroacetic Acid (TFA). DEA can improve peak shape for basic compounds, while TFA can enhance interaction with certain CSPs.[7]
-
For Reversed-Phase , control the pH with a buffer (e.g., 10-20 mM Ammonium Bicarbonate or Formic Acid). The pH should be chosen to control the ionization state of the amino group.
-
-
3. Optimize Temperature: The effect of temperature on chiral separations is complex and often unpredictable.[8] It influences the thermodynamics of the analyte-CSP interaction.
-
Rationale: Generally, lower temperatures enhance the stability of the transient diastereomeric complexes, increasing selectivity and resolution.[9] However, in some cases, higher temperatures can improve peak efficiency or even reverse the elution order.[1][10] Therefore, temperature must be empirically optimized.
-
Protocol: Temperature Study:
-
Using the best column and mobile phase from the previous steps, run the analysis at a range of temperatures (e.g., 15 °C, 25 °C, 40 °C).
-
Monitor retention time, resolution, and peak shape at each temperature.
-
Plot resolution vs. temperature to find the optimal setting. Be aware that van't Hoff plots (ln(α) vs 1/T) may be non-linear, indicating a change in the separation mechanism at different temperatures.[11][12]
-
4. Decrease Flow Rate: Reducing the flow rate can improve resolution by increasing column efficiency.
-
Rationale: Lower flow rates allow more time for the enantiomers to interact with the CSP and reach equilibrium, leading to sharper peaks and better separation.[6][8] This is especially effective for difficult separations where selectivity is marginal.
-
Action: Reduce the flow rate from 1.0 mL/min to 0.5 mL/min and observe the effect on resolution. Note that this will increase the analysis time.
Issue 2: Peak Tailing
Symptom: The chromatographic peak is asymmetrical, with a drawn-out tail. This is particularly common for basic analytes like aminocyclopentylcarbamates.
Peak tailing compromises peak integration and reduces resolution. The primary cause for basic compounds is secondary interactions with acidic silanol groups on the silica support of the CSP.[9][13]
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps & Protocols
-
Rule out Column Overload:
-
Rationale: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion that resembles tailing.[14]
-
Protocol: Sample Dilution:
-
Prepare 1:10 and 1:100 dilutions of your sample.
-
Inject the diluted samples. If the peak shape becomes symmetrical, you were overloading the column. Determine the optimal sample concentration for your method.
-
-
-
Optimize Mobile Phase with Additives:
-
Rationale: To mitigate interaction with acidic silanols, add a small, basic "competitor" to the mobile phase. This modifier will preferentially interact with the silanols, leaving fewer sites available to cause tailing of your basic analyte.
-
Action: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to your mobile phase (for NP or POM). This is often the most effective solution for peak tailing of amines.[7] For RP, ensure the mobile phase pH is high enough to keep your amine neutral or use a buffer that can mask silanol activity.
-
-
Check Column Health:
-
Rationale: Over time, columns can degrade. A blocked inlet frit or a void at the head of the column can distort the flow path, causing tailing for all peaks.[13] Strong secondary interactions can also indicate irreversible adsorption of matrix components or degradation of the stationary phase itself.
-
Action:
-
Reverse-flush the column (if permitted by the manufacturer) to remove particulates from the inlet frit.
-
If the problem persists, the column may be permanently damaged and require replacement.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best starting column for aminocyclopentylcarbamate isomers?
A: Your selection should be based on the molecule's functional groups. Aminocyclopentylcarbamates have:
-
A basic amino group.
-
A hydrogen-bond-accepting/donating carbamate group.
-
A semi-rigid cyclic structure.
This combination of features makes polysaccharide-based CSPs (e.g., Chiralpak® AD, Chiralcel® OD) a high-probability starting point. They excel at resolving a wide range of compounds through steric fits, hydrogen bonding, and dipole-dipole interactions.[15] Macrocyclic glycopeptide CSPs (e.g., Chirobiotic™ T) are also excellent choices, especially if you require reversed-phase or LC-MS compatible conditions.[16]
| CSP Type | Common Selectors | Primary Interaction Mechanisms | Best For Aminocyclopentylcarbamates In... |
| Polysaccharide | Amylose or Cellulose derivatives (e.g., phenylcarbamates) | Hydrogen bonding, π-π interactions, steric inclusion | Normal Phase (NP), Polar Organic (POM) |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Inclusion complexing, ionic interactions, hydrogen bonding | Reversed-Phase (RP), Polar Ionic (PIM), POM |
| Pirkle-Type (Brush) | (S,S)-Whelk-O 1 | π-π interactions, hydrogen bonding, dipole stacking | Normal Phase (NP) |
| Crown Ether | Chiral 18-crown-6 ether | Host-guest complexation with primary amines | Reversed-Phase (RP), typically with acidic mobile phase |
Q2: My compound has both enantiomers and cis/trans diastereomers. How should I approach this separation?
A: This is a two-part problem.
-
Diastereomer Separation: Cis/trans isomers are diastereomers and have different physical properties. They can often be separated on a standard achiral column (like a C18). It is highly recommended to first develop a method to separate the cis and trans racemic pairs on an achiral column.
-
Enantiomer Separation: Once you have isolated the cis and trans peaks, you can then focus on separating the enantiomers within each peak using a chiral column. You will need to develop a chiral method that resolves both the (+/-)-cis isomers and the (+/-)-trans isomers. It is possible one chiral method will work for both pairs, but you may need to develop separate methods or run a 2D-HPLC system.
Q3: Can I use LC-MS for my chiral analysis of these compounds?
A: Yes, but method development requires special consideration. Chiral methods running in Normal Phase (NP) often use modifiers like TEA or TFA that can cause significant ion suppression in the MS source.[16]
-
Recommendation: Prioritize developing your method on a CSP that works well in Reversed-Phase (RP) or Polar Organic Mode (POM) , such as a macrocyclic glycopeptide or an immobilized polysaccharide column. These modes use MS-friendly mobile phases like acetonitrile, methanol, water, and volatile buffers/additives like ammonium bicarbonate or formic acid.[16]
Q4: My retention times are drifting between injections. What is the cause?
A: Poor reproducibility is often caused by two factors in chiral HPLC:
-
Temperature Fluctuations: Chiral separations can be extremely sensitive to small changes in column temperature.[6] A change of even 1-2 °C can cause noticeable shifts in retention time. Solution: Always use a thermostatted column compartment.
-
Insufficient Column Equilibration: Chiral stationary phases, especially polysaccharide-based ones, can take a long time to equilibrate with the mobile phase.[6] If you change the mobile phase composition, you may need to flush the column for 30-60 minutes or longer until you see a stable baseline and consistent retention times for a standard injection.
Caption: A stable, three-point interaction is required for chiral recognition.
References
-
Barhate, V. D., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. [Link]
-
Suzuki, T., Ota, T., & Takagi, T. (1993). Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Journal of Chromatographic Science, 31(7), 263-265. [Link]
-
Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Li, T., & Zhang, Z. (2004). Effect of Temperature on Enantiomer Separation of Oxazepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Chiral Stationary Phase. Journal of Chromatographic Science, 42(1), 35-39. [Link]
-
Ikai, T., & Okamoto, Y. (2009). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 38(3), 781-793. [Link]
-
Franco, P., & Zhang, T. (2008). Finding the Best Separation for Enantiomeric Mixtures. LCGC International. [Link]
-
Ikai, T., & Okamoto, Y. (2009). Chiral HPLC for efficient resolution of enantiomers. ResearchGate. [Link]
-
Aydoğan, C., & Çetin, B. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1677, 463309. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]
-
Bystrická, Z., et al. (2015). Effects of mobile phase's ratio on resolution of amino acid enantiomers. ResearchGate. [Link]
-
Bystrická, Z., et al. (2015). Chiral separation of amino acids in the mobile phase 1 ( A, B ) and in... ResearchGate. [Link]
-
Restek Corporation. (2014).[11]Troubleshooting HPLC- Tailing Peaks. Restek. [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Chromedia. HPLC Troubleshooting Guide. Chromedia. [Link]
-
Patel, S., & Patel, P. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Pinto, M. M., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(17), 5343. [Link]
-
Puskás, I., et al. (2020). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 25(22), 5434. [Link]
-
Ray, A. (2020). Trouble with chiral separations. Chromatography Today. [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
-
Beesley, T. E., & Lee, J. T. (2004). Updates in the Technology and Application of Chiral Stationary Phases. LCGC North America. [Link]
-
Wang, P., et al. (2013). Enantiomeric Separation of Chiral Pesticides by Permethylated β-Cyclodextrin Stationary Phase in Reversed Phase Liquid Chromatography. Chirality, 25(10), 649-655. [Link]
- US Patent US3880925A. (1975). Separation and purification of cis and trans isomers.
-
Asian Network for Scientific Information. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of Applied Sciences. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. eijppr.com [eijppr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Blogs | Restek [discover.restek.com]
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- 16. lcms.cz [lcms.cz]
Technical Support Center: Scale-Up and Troubleshooting for Tert-butyl N-(3-aminocyclopentyl)carbamate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis and scale-up of Tert-butyl N-(3-aminocyclopentyl)carbamate. This guide is designed for researchers, chemists, and process development professionals who are working with this critical building block. Here, we address common challenges encountered during production, offering in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to support your experimental success.
Introduction
Tert-butyl N-(3-aminocyclopentyl)carbamate is a valuable intermediate in pharmaceutical development, often serving as a key component in the synthesis of complex molecules. Its production, however, presents a classic challenge in organic chemistry: the selective mono-protection of a symmetric diamine. Achieving high yield and purity on a larger scale requires a nuanced understanding of the reaction mechanism and careful control over process parameters. The primary obstacle is the competing formation of the di-protected byproduct and the difficulty in separating the desired mono-protected compound from the starting material and byproducts. This guide provides field-proven insights and solutions to navigate these scale-up challenges effectively.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Q1: My yield of the mono-Boc-protected product is consistently low, with significant amounts of di-Boc byproduct and unreacted starting material. How can I improve selectivity?
A1: This is the most common challenge in the synthesis of Tert-butyl N-(3-aminocyclopentyl)carbamate. The Boc-anhydride (Boc₂O) reagent is highly reactive and often does not discriminate between the two nucleophilic amino groups on the cyclopentane ring, leading to a statistical mixture of products.[1] Here are the primary strategies to enhance selectivity for mono-protection:
1. Stoichiometric Control (Reagent-Controlled Selectivity):
-
Causality: By using the diamine in excess or the Boc₂O as the limiting reagent (e.g., 0.8 equivalents), you can statistically favor the mono-protection reaction. Once one amino group is protected, the probability of the remaining diamine reacting is higher than the mono-protected product reacting a second time.
-
Scale-Up Insight: While simple in theory, this method can be inefficient at scale due to the cost of the diamine and the challenge of separating the product from a large excess of starting material. Flow chemistry has shown success in precisely controlling stoichiometry to maximize the mono-protected yield to around 45%, which is often higher than what can be achieved in a standard batch process.[1]
2. In-Situ Substrate Modification (Substrate-Controlled Selectivity):
-
Causality: A more effective batch-process strategy involves temporarily and reversibly "deactivating" one of the amino groups. This is achieved by converting the diamine into its mono-hydrochloride salt in situ. The protonated ammonium group is no longer nucleophilic, directing the Boc₂O to react with the remaining free amino group.[2][3]
-
Experimental Approach: This can be accomplished by adding one equivalent of an acid source like trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂) to the reaction mixture before introducing the Boc₂O.[2][4] Me₃SiCl reacts with the methanol solvent to generate a single equivalent of HCl gas, ensuring precise mono-protonation.[2][3] This method has been reported to achieve yields of 66% and higher.[2][3]
-
Trustworthiness: This "one-pot" method is self-validating as the selectivity is chemically enforced rather than being purely dependent on reaction kinetics and mixing efficiency, making it more robust for scale-up.
Q2: During scale-up, I'm experiencing precipitation and the formation of thick slurries that are difficult to stir. What is causing this and how can it be prevented?
A2: This issue is almost always related to solvent choice and reactant concentration.
-
Causality: The starting diamine, the mono-protected product, the di-protected byproduct, and their respective salts have different solubilities. Apolar solvents such as dichloromethane (DCM) or toluene are often poor choices as they can lead to the precipitation of the diamine salts or the product itself, resulting in reactor blockage and poor reaction kinetics.[1]
-
Recommended Solution:
-
Solvent Selection: Methanol is an excellent solvent for this reaction as it generally keeps all reagents and products in solution, even at room temperature.[1]
-
Concentration Control: Even in a good solvent, concentrations that are too high can lead to precipitation. It is crucial to determine the optimal concentration to maintain a homogeneous solution throughout the reaction. For a similar process, a concentration of around 1.3 M of the diamine in methanol was found to be optimal to avoid product precipitation.[1]
-
Order of Addition: When using the in-situ salt formation method, add the Me₃SiCl to the solution of the diamine in methanol at a controlled temperature (e.g., 0 °C) before adding the Boc₂O.[3] This ensures the mono-salt is formed correctly before the protection reaction begins.
-
Q3: What is the most effective method for purifying the crude product mixture at a larger scale?
A3: Purification is critical due to the presence of starting material and the di-Boc byproduct. While silica gel chromatography can be used at the lab scale, it is often not feasible for large-scale production. A multi-step extraction procedure based on pH adjustment is the most robust and scalable method.
-
Causality: The three key components have different acid-base properties:
-
Di-Boc-protected diamine: Has no basic amino groups and is neutral.
-
Mono-Boc-protected diamine (Product): Has one free amino group and is basic.
-
Cyclopentane-1,3-diamine (Starting Material): Has two free amino groups and is strongly basic.
-
Scalable Purification Protocol:
-
Initial Quench & Neutral Impurity Removal: After the reaction is complete, quench the mixture with water. Add an organic solvent like diethyl ether or ethyl acetate. The neutral di-Boc byproduct will preferentially partition into the organic layer, while the basic product and starting material may remain in the aqueous layer or require pH adjustment. Some protocols use an initial extraction to remove the neutral di-Boc product first.[5]
-
Acidification & Wash: Adjust the pH of the aqueous layer to acidic (pH ~2) with an acid like HCl. This will protonate both the desired mono-Boc product and the unreacted diamine, making them water-soluble salts. Wash this acidic aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any remaining neutral organic impurities.
-
Basification & Product Extraction: Carefully basify the aqueous layer to a pH >12 with a strong base like NaOH.[3] This deprotonates the ammonium salts, converting your product and the starting diamine back to their free-base forms.
-
Selective Extraction: Extract the basified aqueous layer multiple times with a suitable organic solvent like dichloromethane (DCM).[3] The mono-Boc product is significantly more lipophilic than the diamine and will be extracted more efficiently into the organic layer. The more polar diamine will have a higher affinity for the aqueous phase. Several extractions may be necessary to achieve a good separation.
-
Final Purification: Concentrate the combined organic extracts. If diastereomeric purity is a concern or if separation from the starting diamine is incomplete, a final crystallization or a plug of silica may be required.
Q4: My final product has the correct mass, but analytical data (NMR/HPLC) shows diastereomeric impurities. How can I ensure I am producing the correct stereoisomer?
A4: This issue originates from the stereochemistry of your starting material, cyclopentane-1,3-diamine, which exists as cis and trans diastereomers. The Boc-protection reaction itself does not typically alter the stereocenters.
-
Causality: If your starting diamine is a mixture of diastereomers, your final product will also be a mixture. For example, if you are targeting tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate (a trans isomer), you must start with (1S,3S)-cyclopentane-1,3-diamine.[6]
-
Solutions:
-
Source Pure Starting Material: The most straightforward solution is to procure or synthesize diastereomerically pure cyclopentane-1,3-diamine. This is the most critical control point for ensuring the stereochemical purity of your final product.
-
Diastereoselective Synthesis: If you are synthesizing the diamine, employ a diastereoselective synthesis route. Methods exist for the diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives, and similar principles can be applied to 1,3-diamines.[7][8][9]
-
Purification of the Final Product: If starting with a mixture is unavoidable, you may need to separate the diastereomers of the final product. This is often challenging and costly at scale. Techniques like chiral column chromatography or diastereomeric salt resolution would be required. It is almost always more efficient to control stereochemistry at the beginning of the synthesis.
-
Analytical Verification: Always verify the stereochemical purity of your starting diamine using appropriate analytical techniques (e.g., chiral HPLC or NMR with a chiral shift reagent) before beginning the Boc-protection reaction.
-
Part 2: Frequently Asked Questions (FAQs)
What are the critical process parameters (CPPs) for the selective mono-Boc protection of cyclopentane-1,3-diamine?
The critical process parameters are:
-
Stoichiometry of Reagents: The molar ratio of the diamine to the Boc-anhydride is paramount for controlling selectivity, especially in the absence of an in-situ protection strategy.[1] When using the mono-hydrochloride salt method, the ratio of the acid source (e.g., Me₃SiCl) to the diamine should be precisely 1:1.[2]
-
Reaction Temperature: Temperature affects reaction rate and the stability of the reagents. The addition of the acid source and Boc₂O is often performed at reduced temperatures (0-5 °C) to control the exothermic reaction and minimize side reactions, followed by warming to room temperature.[3][5]
-
Solvent and Concentration: As discussed, the choice of solvent (e.g., methanol) and reactant concentration are critical to maintain a homogeneous reaction mixture and prevent precipitation.[1]
-
Order and Rate of Addition: A slow, controlled addition of the Boc-anhydride allows for better heat management and can improve selectivity by maintaining a low instantaneous concentration of the electrophile.
What are the advantages and disadvantages of different mono-protection methodologies?
| Methodology | Advantages | Disadvantages | Scalability |
| Excess Diamine / Limiting Boc₂O | Simple concept, avoids additional reagents. | Inefficient use of starting material; requires difficult separation from excess diamine; lower yields (~45%).[1] | Moderate. Best suited for flow chemistry. |
| In-Situ Mono-Salt Formation (e.g., with Me₃SiCl) | High selectivity and yields (66-87%);[2][3][5] robust "one-pot" procedure. | Requires an additional reagent; precise control of 1 equivalent of acid is crucial. | High. This is a very robust method for batch processing. |
| Flow Chemistry | Excellent control over stoichiometry, temperature, and mixing; can lead to higher yields and purity than batch methods.[1] | Requires specialized equipment; initial process development can be more intensive. | Excellent for continuous manufacturing. |
What analytical techniques are recommended for in-process control (IPC) and final product quality control (QC)?
Effective monitoring is key to a successful scale-up.
| Technique | Application | Key Parameters to Monitor |
| HPLC (High-Performance Liquid Chromatography) | IPC and Final QC. Robust for quantifying the main component and impurities.[10] | Purity (%), ratio of mono- to di-Boc product, presence of unreacted diamine. A C18 reverse-phase column with a water/acetonitrile gradient is typical.[10] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | IPC and Final QC. Excellent for identifying and quantifying volatile impurities and residual solvents.[10] | Identification of byproducts, residual solvents (e.g., methanol, DCM). |
| ¹H and ¹³C NMR (Nuclear Magnetic Resonance) | Structural confirmation and purity assessment of the final product. | Correct chemical shifts and integration ratios confirming the presence of both the Boc group and the cyclopentyl backbone; absence of signals from the di-Boc product or starting material. |
| qNMR (Quantitative NMR) | Primary method for determining absolute purity without needing a specific reference standard for the product itself.[10] | Absolute purity (%) by comparing the integral of a product signal to that of a certified internal standard. |
Part 3: Experimental Protocols
Protocol 1: Scalable Mono-Boc Protection via In-Situ Hydrochloride Formation
This protocol is adapted from methodologies reported for the selective mono-protection of diamines.[2][3]
Reagents:
-
(1S,3S)-cyclopentane-1,3-diamine (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Trimethylsilyl chloride (Me₃SiCl) (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)
-
Sodium Hydroxide (NaOH) solution (e.g., 4N)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Charge a clean, dry, inerted reactor with (1S,3S)-cyclopentane-1,3-diamine (1.0 eq) and anhydrous methanol (to achieve a concentration of ~1.0-1.3 M).
-
Cool the stirred solution to 0-5 °C using an ice bath.
-
Slowly add trimethylsilyl chloride (1.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0-5 °C for 30 minutes to ensure complete formation of the mono-hydrochloride salt.
-
In a separate vessel, dissolve di-tert-butyl dicarbonate (1.0 eq) in a small amount of methanol.
-
Add the Boc₂O solution dropwise to the reaction mixture at 0-5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by HPLC or TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in water and adjust the pH to >12 with a 4N NaOH solution.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Tert-butyl N-((1S,3S)-3-aminocyclopentyl)carbamate.
Protocol 2: Aqueous Work-up and Purification
-
After completing the reaction as per Protocol 1 (Step 7), concentrate the methanol.
-
Add water and diethyl ether to the residue. The di-Boc byproduct will be in the ether layer. Separate the layers.
-
Adjust the aqueous phase to pH 10 with 20% NaOH.[5]
-
Extract the aqueous phase multiple times with chloroform or DCM to isolate the mono-Boc product.[5]
-
Combine the organic extracts, dry over a drying agent (e.g., Na₂SO₄), and concentrate to obtain the purified product.
Part 4: Visualizations and Data
Process Flow Diagram
Caption: Synthesis and Purification Workflow.
Troubleshooting Low Yield
Caption: Decision Tree for Troubleshooting Low Yield.
References
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. [Link]
-
Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry (RSC Publishing). [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. [Link]
-
Selective Mono-Boc-Protection of Bispidine. Sciforum. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]
-
tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. PubChem. [Link]
-
tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. PubChem. [Link]
-
Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones. ResearchGate. [Link]
-
Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate. Synthonix. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
How to purify p-amino tert butyl benzamide?. ResearchGate. [Link]
-
Diastereoselective synthesis of cis -cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. ResearchGate. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Semantic Scholar. [Link]
Sources
- 1. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 3. redalyc.org [redalyc.org]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Mild conditions for N-Boc deprotection to avoid side reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-Boc deprotection. As a Senior Application Scientist, I understand that the removal of the tert-butoxycarbonyl (Boc) protecting group, while routine, can be fraught with challenges, particularly when dealing with sensitive and complex molecules. Standard high-concentration strong acid conditions can lead to a host of side reactions, compromising yield, purity, and even the stereochemical integrity of your compound.
This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to navigate these challenges. We will explore the causality behind common side reactions and provide detailed, validated protocols for milder deprotection conditions that preserve the integrity of your molecule.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during N-Boc deprotection in a question-and-answer format, providing both mechanistic explanations and actionable protocols.
Question 1: I'm observing significant tert-butylation of sensitive residues (e.g., Tryptophan, Methionine, Cysteine) in my peptide. How can I prevent this?
Answer:
This is a classic side reaction caused by the electrophilic tert-butyl cation generated during the acidic cleavage of the Boc group.[1][2][3] This cation can readily alkylate nucleophilic side chains.
Causality: The mechanism of acid-catalyzed Boc deprotection involves the protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and an unstable carbamic acid, which then decarboxylates.[3][4]
To mitigate this, you need to "trap" the tert-butyl cation before it can react with your molecule. This is achieved by using scavengers.
Recommended Protocol: Deprotection with Scavengers
-
Dissolve your N-Boc protected compound in dichloromethane (DCM).
-
Add a scavenger or a cocktail of scavengers. Common choices include:
-
Triethylsilane (TES) or Triisopropylsilane (TIS) : Particularly effective for tryptophan protection.
-
Thioanisole or Anisole : Useful for protecting methionine and other sensitive residues.
-
1,2-Ethanedithiol (EDT) : Effective for protecting cysteine.
-
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 25-50% v/v).
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo and proceed with purification.
Decision Workflow for Scavenger Selection
Caption: Decision tree for selecting appropriate scavengers.
Question 2: My chiral amine is racemizing upon deprotection and workup. What are the mildest conditions to preserve stereochemical integrity?
Answer:
Racemization can be a significant issue, especially if the stereocenter is adjacent to a carbonyl group or if the free amine is exposed to harsh acidic or basic conditions for extended periods.[5] While the Boc group itself is known to suppress racemization during peptide coupling, the deprotection step can be problematic.[6]
Causality: Strong acid can facilitate racemization by protonating the amine, which can influence the stereocenter's stability, especially during subsequent basic workup.[5]
To avoid this, consider non-acidic or milder acidic methods that operate at lower temperatures and shorter reaction times.
Recommended Protocol: Lewis Acid-Catalyzed Deprotection
Lewis acids offer a milder alternative to strong Brønsted acids. Iron(III) chloride is a cost-effective and efficient catalyst for this purpose.
-
Dissolve the N-Boc protected amine in a suitable solvent like acetonitrile or dichloromethane.
-
Add a catalytic amount of anhydrous iron(III) chloride (FeCl₃), typically 5-10 mol%.
-
Stir the reaction at room temperature, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and proceed with a standard aqueous workup.
Alternative Mild Conditions
| Reagent System | Solvent | Temperature | Typical Time | Key Advantages |
| Aqueous H₃PO₄ | THF/Water | Room Temp | Variable | Mild and selective over other acid-labile groups.[1] |
| Oxalyl Chloride | Methanol | Room Temp | 1-4 hours | Tolerant of many functional groups, proceeds under mild conditions.[7][8][9] |
| Thermal (Flow) | Methanol | 150-230 °C | 30-60 min | Catalyst-free, allows for selective deprotection by controlling temperature.[10][11] |
Question 3: My molecule contains other acid-sensitive functional groups (e.g., acetals, silyl ethers, tert-butyl esters). How can I selectively remove the N-Boc group?
Answer:
This is a common challenge in multi-step synthesis requiring an orthogonal protection strategy. Standard TFA or HCl conditions will likely cleave other acid-labile groups.[2]
Causality: The reactivity of different acid-labile groups to a given acid is kinetically controlled. The N-Boc group is generally more acid-sensitive than many other protecting groups, allowing for selective removal under carefully controlled conditions.[2]
Recommended Protocol: Selective Thermal Deprotection in Continuous Flow
For thermally stable compounds, catalyst-free thermal deprotection in a continuous flow reactor offers excellent selectivity. By precisely controlling the temperature and residence time, you can often find a window where the N-Boc group is cleaved while other, less labile groups remain intact.[10][11]
-
Prepare a solution of your compound in a suitable solvent (e.g., methanol, trifluoroethanol).
-
Pump the solution through a heated coil reactor at a defined flow rate.
-
Start with a lower temperature (e.g., 150 °C) and gradually increase it, analyzing the output at each stage to find the optimal temperature for selective deprotection.
-
Collect the product stream for further purification.
Selective Deprotection Mechanism
Caption: Pathways for selective N-Boc deprotection.
Frequently Asked Questions (FAQs)
Q: Can I use basic conditions for N-Boc deprotection? A: While the Boc group is generally stable to bases, some methods have been reported, such as using sodium carbonate in refluxing DME or sodium t-butoxide in slightly wet THF.[7] However, these conditions are not broadly applicable and are typically used for specific substrates.
Q: Are there any solvent-free methods for N-Boc deprotection? A: Yes, methods using catalytic amounts of iodine under solvent-free conditions have been reported.[7] Mechanochemical methods, such as ball-milling with p-toluenesulfonic acid, also offer a solvent-free alternative.[12]
Q: What is the mechanism of thermal N-Boc deprotection? A: Thermal deprotection is believed to proceed through a concerted mechanism involving proton transfer and the release of isobutylene, followed by rapid decarboxylation of the resulting carbamic acid.[12]
Q: I tried using HCl in dioxane, but the reaction is very slow. What can I do? A: Ensure your HCl/dioxane solution is fresh, as it can degrade over time. Also, ensure your reaction is anhydrous, as water can inhibit the reaction. If it remains slow, a slight increase in temperature may be necessary, but monitor for side reactions. Alternatively, consider switching to a different solvent system, like HCl in ethyl acetate.[13][14]
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Abaidoo, C. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24563–24570. [Link]
-
Abaidoo, C. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Jaman, Z., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Jaman, Z., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. [Link]
-
Mandal, B., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(112), 92275-92279. [Link]
-
López-Soria, J. M., et al. (2016). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
Various Authors. (2016). Any suggestion on Boc deprotection without using acid?. ResearchGate. [Link]
-
Li, B., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]
-
Reddit User Discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Reddit User Discussion. (2022). Amine Racemisation. Reddit. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
Reddit User Discussion. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection. Reddit. [Link]
-
C&EN Global Enterprise. (n.d.). Boc amino acid could, but doesn't, racemize. ACS Publications. [Link]
-
Abaidoo, C. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
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- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
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Technical Support Center: Monitoring Tert-butyl N-(3-aminocyclopentyl)carbamate Synthesis by TLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the synthesis of tert-butyl N-(3-aminocyclopentyl)carbamate, a key intermediate in many pharmaceutical syntheses. The focus is on the practical application and troubleshooting of Thin-Layer Chromatography (TLC) for reaction progress monitoring.
I. Frequently Asked Questions (FAQs)
Q1: Why is TLC the preferred method for monitoring this specific reaction?
A: TLC is a rapid, cost-effective, and highly effective technique for monitoring the conversion of a polar primary diamine (cyclopentane-1,3-diamine) to its less polar mono-Boc protected product. The significant change in polarity between the starting material and the product allows for excellent separation on a silica gel plate, providing a clear visual representation of reaction progress.
Q2: What is a typical TLC solvent system for this reaction?
A: A common and effective mobile phase is a mixture of a relatively nonpolar solvent and a polar solvent. Good starting points include:
-
Dichloromethane (DCM) / Methanol (MeOH): Often in ratios from 98:2 to 90:10. A higher proportion of methanol increases the polarity of the mobile phase, which will move all spots further up the plate.
-
Ethyl Acetate (EtOAc) / Hexanes: Typically in ratios from 20:80 to 50:50.
For amines, which can streak on silica plates, adding a small amount of a basic modifier like triethylamine (0.1–2.0%) or ammonium hydroxide to the mobile phase can significantly improve spot shape.[1]
Q3: How can I visualize the spots on the TLC plate? My product isn't UV active.
A: While the starting diamine and the mono-Boc product are not typically UV active, several staining methods are highly effective:
-
Ninhydrin Stain: This is an excellent choice as it reacts with primary and secondary amines to produce a distinctive purple or reddish spot.[2][3] The starting diamine will stain strongly. The mono-Boc product, which still contains a free primary amine, will also stain, but the disappearance of the starting material spot is the key indicator of reaction completion.
-
Potassium Permanganate (KMnO₄) Stain: This is a general-purpose oxidizing stain that reacts with many organic compounds, including amines.[4][5] It will visualize both the starting material and the product, typically as yellow or brown spots on a purple background.[6]
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[4]
Q4: What are the expected Rf values for the starting material and product?
A: The Rf (retardation factor) value is highly dependent on the exact TLC conditions (plate type, mobile phase, temperature). However, you can expect the following trend:
-
Cyclopentane-1,3-diamine (Starting Material): Being highly polar, it will have a very low Rf value, often remaining at or near the baseline (Rf ≈ 0.0 - 0.2).
-
Tert-butyl N-(3-aminocyclopentyl)carbamate (Product): The Boc group significantly reduces the polarity. This compound will have a higher Rf value (e.g., Rf ≈ 0.4 - 0.7), moving further up the plate.
-
Di-Boc Protected Byproduct: If formed, this byproduct will be even less polar and will have the highest Rf value, appearing closest to the solvent front.
II. Troubleshooting Guide
This section addresses common problems encountered when using TLC to monitor this synthesis.
| Problem | Potential Cause(s) | Troubleshooting Solutions |
| Spots are streaking or elongated. | 1. Sample Overload: Too much sample has been spotted on the plate.[1][7]2. Polar Nature of Amines: Primary amines can interact strongly with the acidic silica gel, causing streaking.[8]3. Inappropriate Spotting Solvent: Dissolving the sample in a very polar solvent can cause the initial spot to be too large. | 1. Dilute your reaction mixture sample before spotting it on the TLC plate.[1]2. Add a small amount of triethylamine (~1%) or a few drops of ammonium hydroxide to your eluent to neutralize the acidic sites on the silica.[1]3. Spot the sample in a less polar solvent if possible, and ensure the spot is small and concentrated. |
| All spots remain at the baseline (low Rf). | 1. Eluent is not polar enough: The mobile phase does not have sufficient strength to move the compounds up the plate.[4] | 1. Increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of methanol in a DCM/MeOH mixture).[4]2. Consider a more polar solvent system altogether, such as 10% NH₄OH in methanol mixed with dichloromethane.[9] |
| All spots are near the solvent front (high Rf). | 1. Eluent is too polar: The mobile phase is too strong, causing all components to travel with the solvent front.[4] | 1. Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the percentage of methanol in a DCM/MeOH mixture).[4]2. Choose a less polar solvent system. |
| No spots are visible after staining. | 1. Sample is too dilute: The concentration of the compounds is below the detection limit of the stain.[1][7]2. Stain is old or improperly prepared: The visualizing agent has degraded.3. Volatile Compounds: The compounds may have evaporated from the plate, especially if excessive heat was used for visualization.[1] | 1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[1][7]2. Prepare a fresh staining solution.3. Use gentle heating with a heat gun for visualization. |
| An unexpected spot appears. | 1. Formation of a byproduct: The di-Boc protected diamine is a common byproduct.2. Presence of unreacted starting materials: The Boc-anhydride may still be present.3. Degradation of product or starting material: One of the components may not be stable on the silica gel plate.[10] | 1. The di-Boc byproduct will be less polar and have a higher Rf than the mono-Boc product. Its presence indicates that too much Boc-anhydride was used or the reaction was not selective.2. Boc-anhydride can sometimes be visualized with KMnO₄ stain. An aqueous workup of a reaction aliquot before TLC can remove it.[9]3. To check for stability, run a 2D TLC. Spot the sample in one corner, run the plate, turn it 90 degrees, and run it again in the same eluent. If all spots appear on the diagonal, the compounds are stable.[9][10] |
III. Experimental Protocols
-
Plate Preparation: With a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.
-
Sample Spotting:
-
Dip a capillary tube into your reaction mixture.
-
Briefly and gently touch the capillary tube to the starting line to apply a small spot. .
-
On the same plate, spot your starting material (cyclopentane-1,3-diamine) and a "co-spot" lane where both the reaction mixture and the starting material are spotted on top of each other.
-
-
Development:
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.[11]
-
Allow the plate to dry completely.
-
Dip the plate into your chosen stain (e.g., ninhydrin or KMnO₄ solution) and then gently heat with a heat gun until spots appear.
-
-
Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol.[2]
-
Add 3 mL of glacial acetic acid.[2]
-
Store the solution in a dark, well-sealed container. This stain is particularly effective for visualizing primary amines, which appear as purple or pink spots.[2][3][12]
-
Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[5]
-
Store in a sealed container. This stain is a general oxidizing agent that will visualize most organic compounds as yellow-brown spots on a purple background.[6][13]
IV. Workflow and Data Interpretation Diagrams
Caption: Workflow for monitoring reaction progress using TLC.
Caption: Example of a complete reaction TLC plate.
Interpretation: The diagram above illustrates an ideal TLC plate at the completion of the reaction.
-
SM Lane: Shows the starting material spot at a low Rf.
-
Rxn Lane: Shows the complete consumption of the starting material and the formation of a new, higher Rf product spot.
-
Co-Spot Lane: Confirms the identity of the lower spot as the starting material. The clear separation between the two spots indicates the reaction has gone to completion.
V. References
-
--INVALID-LINK-- University of California, Los Angeles, Department of Chemistry and Biochemistry.
-
--INVALID-LINK-- University of Rochester, Department of Chemistry.
-
--INVALID-LINK-- ChemicalDesk.Com.
-
--INVALID-LINK-- ChemicalDesk.Com.
-
--INVALID-LINK-- WSU Chemistry.
-
--INVALID-LINK-- Organic Chemistry Portal.
-
--INVALID-LINK-- EPFL.
-
--INVALID-LINK-- JoVE.
-
--INVALID-LINK-- SiliCycle.
-
--INVALID-LINK-- University of Rochester, Department of Chemistry.
-
--INVALID-LINK-- University of Rochester, Department of Chemistry.
-
--INVALID-LINK-- BenchChem.
-
--INVALID-LINK-- Bitesize Bio.
-
--INVALID-LINK-- ChemBAM.
-
--INVALID-LINK-- Organic Syntheses.
-
--INVALID-LINK-- Synthonix.
-
--INVALID-LINK-- Reddit.
-
--INVALID-LINK-- Organic Syntheses.
-
--INVALID-LINK-- J&K Scientific LLC.
-
--INVALID-LINK-- Chemistry LibreTexts.
-
--INVALID-LINK-- Scholars Research Library.
-
--INVALID-LINK-- Organic Syntheses.
-
--INVALID-LINK-- PubChem.
-
--INVALID-LINK-- Wikipedia.
-
--INVALID-LINK-- Hebei Boze Chemical Co.,Ltd.
-
--INVALID-LINK-- PubChem.
-
--INVALID-LINK-- Sigma-Aldrich.
-
--INVALID-LINK-- Master Organic Chemistry.
-
--INVALID-LINK-- ResearchGate.
-
--INVALID-LINK-- ResearchGate.
-
--INVALID-LINK-- Organic Chemistry Portal.
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- 3. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
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- 9. Chromatography [chem.rochester.edu]
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- 12. epfl.ch [epfl.ch]
- 13. TLC stains [reachdevices.com]
Validation & Comparative
A Senior Application Scientist's Guide to Boc Deprotection of Aminocyclopentanes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex molecules, particularly in the construction of aminocyclopentane scaffolds prevalent in numerous therapeutic agents. The selection of an appropriate deprotection strategy is paramount to the success of a synthetic campaign, directly impacting yield, purity, and stereochemical integrity. This guide provides an in-depth comparison of common methodologies for Boc deprotection of aminocyclopentanes, offering insights into the underlying mechanisms and providing experimental frameworks to aid in rational method selection.
The Enduring Utility of Boc-Protected Aminocyclopentanes
The aminocyclopentane motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules, from antiviral agents to central nervous system therapeutics. The Boc group offers robust protection of the amine functionality during multi-step syntheses due to its stability towards a broad range of nucleophilic and basic conditions. However, the constrained nature of the cyclopentyl ring can present unique challenges during deprotection, including steric hindrance and the potential for stereochemical erosion. A thorough understanding of the available deprotection methods is therefore critical for any researcher working with these valuable building blocks.
Acid-Catalyzed Boc Deprotection: The Workhorse Methods
Acid-mediated cleavage is the most frequently employed strategy for Boc deprotection. The mechanism universally proceeds through protonation of the carbamate carbonyl, followed by fragmentation to generate a stable tert-butyl cation, carbon dioxide, and the desired free amine.
Figure 1. General mechanism of acid-catalyzed Boc deprotection.
Trifluoroacetic Acid (TFA): The Gold Standard
Trifluoroacetic acid is the most common reagent for Boc deprotection due to its high efficiency and the volatility of its byproducts, which simplifies purification.
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane (DCM) is the conventional solvent as it is relatively inert and effectively solvates a wide range of substrates.
-
Concentration: A 20-50% solution of TFA in DCM is typically sufficient to achieve complete deprotection at room temperature.[1] Higher concentrations can be used for more sterically hindered or electron-deficient amines.
-
Scavengers: The liberated tert-butyl cation is a potent electrophile that can alkylate electron-rich functionalities on the substrate or solvent. To mitigate this, scavengers such as triisopropylsilane (TIS) or water are often added to trap the carbocation as the unreactive tert-butyl ether or tert-butanol, respectively.[2]
Potential Challenges with Aminocyclopentanes:
For aminocyclopentanes with adjacent stereocenters, the strongly acidic conditions of TFA can pose a risk of epimerization. While the cyclopentane ring is generally conformationally rigid, protonation of the newly formed amine and subsequent equilibration could lead to a loss of stereochemical purity, particularly if there are activating groups present on the ring. Careful monitoring of the reaction and analysis of the product's diastereomeric ratio is crucial.
Hydrochloric Acid (HCl) in Dioxane: A Cost-Effective Alternative
A solution of hydrogen chloride in an organic solvent, most commonly 4M HCl in 1,4-dioxane, is another widely used method for Boc deprotection.[3][4]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous HCl is critical to prevent the introduction of water, which can lead to side reactions with other sensitive functional groups.[5]
-
Product Isolation: The deprotected amine is typically isolated as its hydrochloride salt, which often precipitates from the reaction mixture, simplifying purification.[6]
-
Selectivity: In some cases, HCl in dioxane has been shown to offer better selectivity for Nα-Boc deprotection in the presence of tert-butyl esters compared to TFA.[7]
Potential Challenges with Aminocyclopentanes:
Similar to TFA, the strong acidity of HCl can be a concern for sensitive substrates. The non-volatile nature of the resulting hydrochloride salt can sometimes complicate downstream processing if the free amine is required. Neutralization with a base and subsequent extraction are often necessary.
Milder and More Selective Deprotection Strategies
For substrates containing other acid-labile protecting groups or sensitive stereocenters, alternative, milder deprotection methods are often necessary.
Thermal Deprotection: A "Green" Alternative
Heating a Boc-protected amine in a suitable solvent can effect deprotection without the need for any acidic or basic reagents.[8] This method is particularly attractive from a green chemistry perspective.
Causality Behind Experimental Choices:
-
Temperature and Solvent: The required temperature for thermal deprotection is substrate-dependent, with electron-withdrawing groups on the amine generally lowering the required temperature. Solvents such as methanol, trifluoroethanol, or even water can be used, often at elevated temperatures in a sealed vessel or under continuous flow conditions.[9][10]
-
Selectivity: Thermal deprotection can offer excellent selectivity. For instance, an aryl N-Boc group can often be removed in the presence of an alkyl N-Boc group by carefully controlling the temperature.[9]
Potential Challenges with Aminocyclopentanes:
The high temperatures required for thermal deprotection may not be suitable for all aminocyclopentane derivatives, especially those with other thermally labile functional groups. The potential for racemization at high temperatures should also be a consideration for chiral substrates.[8]
Catalytic Deprotection with Lewis Acids: A Mild and Efficient Approach
Lewis acids, such as iron(III) chloride (FeCl₃), can catalyze the cleavage of the Boc group under mild conditions.[11] This method can be particularly useful for substrates that are sensitive to strong Brønsted acids.
Causality Behind Experimental Choices:
-
Catalyst Loading: The reaction can often be carried out with catalytic amounts of the Lewis acid, which is advantageous in terms of cost and ease of removal.
-
Solvent: Anhydrous aprotic solvents like dichloromethane or acetonitrile are typically used to avoid quenching the Lewis acid.
-
Selectivity: Catalytic methods can exhibit high selectivity. For example, FeCl₃ has been shown to selectively deprotect N-Boc groups in the presence of other protecting groups like Cbz.[11]
Potential Challenges with Aminocyclopentanes:
The coordination of the Lewis acid to other functional groups on the aminocyclopentane ring could potentially influence the reaction rate or lead to undesired side reactions. Substrate scope can be a limitation, and optimization of the catalyst and reaction conditions may be required for each specific aminocyclopentane derivative.
Comparative Data and Experimental Protocols
| Method | Reagents | Typical Conditions | Reaction Time | Yield | Advantages | Disadvantages |
| Acidic | ||||||
| TFA | 20-50% TFA in DCM | Room Temperature | 30 min - 2 h | >95%[1] | Highly efficient, volatile byproducts | Harshly acidic, potential for side reactions and epimerization[2] |
| HCl in Dioxane | 4M HCl in Dioxane | Room Temperature | 1 - 4 h | >95%[3][4] | Cost-effective, product precipitates as HCl salt | Strongly acidic, non-volatile salt formation |
| Thermal | Heat | 150-250 °C in MeOH or TFE | 30 min - 2 h | Variable | "Green," selective for different Boc groups | High temperatures may not be suitable for all substrates |
| Catalytic | FeCl₃ | Catalytic FeCl₃ in DCM | 1 - 5 h | High[11] | Mild conditions, high selectivity | Substrate-dependent, potential for catalyst poisoning |
Experimental Protocols
Protocol 1: Boc Deprotection of an Aminocyclopentane using TFA in DCM
Figure 2. Experimental workflow for TFA-mediated Boc deprotection.
-
Dissolve the Boc-protected aminocyclopentane (1.0 equiv) in dichloromethane (DCM) (approximately 0.1 M concentration).
-
To the stirred solution, add triisopropylsilane (TIS) (1.1 equiv) as a scavenger.
-
Add trifluoroacetic acid (TFA) dropwise to achieve a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting residue can be triturated with diethyl ether to precipitate the amine trifluoroacetate salt, or dissolved in an appropriate solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) to obtain the free amine.
-
Purify the product by chromatography or crystallization as needed.
Protocol 2: Boc Deprotection of an Aminocyclopentane using HCl in Dioxane
-
To a stirred solution of the Boc-protected aminocyclopentane (1.0 equiv) in a minimal amount of a co-solvent if necessary (e.g., methanol or DCM), add a 4M solution of HCl in 1,4-dioxane (5-10 equiv).[3][4]
-
Stir the mixture at room temperature for 1-4 hours. The deprotected amine hydrochloride salt may precipitate during the reaction.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
-
The salt can be purified by trituration with diethyl ether or recrystallization. To obtain the free amine, dissolve the salt in water and basify with a suitable base (e.g., 1M NaOH) to pH > 10, followed by extraction with an organic solvent.
Conclusion and Future Outlook
The choice of a Boc deprotection method for aminocyclopentanes requires a careful consideration of the substrate's stability, the presence of other functional groups, and the desired final salt form. While TFA and HCl in dioxane remain the workhorses for their efficiency and reliability, the emergence of milder thermal and catalytic methods provides valuable alternatives for sensitive and complex molecules.
References
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. BenchChem.
- Reaction Chemistry & Engineering. (n.d.).
- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
- RSC Advances. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii).
- Heteroletters. (2013). STUDIES ON SY.
- Scribd. (n.d.).
- BenchChem. (2025). Side reactions of Boc deprotection with scavengers.
- SciSpace. (n.d.).
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?
- RSC Publishing. (n.d.). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)
- PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Journal of Flow Chemistry. (2019).
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Thermal Methods.
- Biocompare. (2023). Trifluoroacetic Acid From Thermo Scientific For Boc Deprotection.
- Chemistry Stack Exchange. (2016). Can a Boc protecting group be removed with trifluoroacetic acid?
- RSC Advances. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- PubMed Central (PMC). (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
- BenchChem. (2025).
- ResearchGate. (n.d.). Boc deprotection conditions tested.
- ResearchGate. (n.d.). Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow | Request PDF.
- ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?
- BenchChem. (2025). A Head-to-Head Comparison of Boc Deprotection Protocols for the Modern Research Chemist.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- BenchChem. (2025). A Comparative Guide to Boc and Other Acid-Labile Protecting Groups.
- ResearchGate. (2025). Rapid, Effective Deprotection of tert-Butoxycarbonyl (Boc) Amino Acids and Peptides at High Temperatures Using a Thermally Stable Ionic Liquid.
- PubMed. (n.d.). Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic.
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Differentiating Stereochemistry: A Structural Analysis of Cis vs. Trans Isomers of Tert-butyl N-(3-aminocyclopentyl)carbamate
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a cornerstone of rational design, influencing everything from biological activity to pharmacokinetic properties. In the case of chiral building blocks like tert-butyl N-(3-aminocyclopentyl)carbamate, the distinction between its cis and trans diastereomers is critical. These isomers, while identical in constitution, possess fundamentally different spatial arrangements of their amino and carbamate substituents, leading to distinct physicochemical properties and biological interactions.
This comprehensive guide provides an in-depth comparison of the structural analysis of cis- and trans-tert-butyl N-(3-aminocyclopentyl)carbamate. Leveraging foundational principles of conformational analysis and data from analogous 1,3-disubstituted cyclopentane systems, we present a multi-faceted approach to their unambiguous differentiation using Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.
The Conformational Landscape of 1,3-Disubstituted Cyclopentanes
Unlike the more rigid, chair-forming cyclohexane ring, the five-membered cyclopentane ring is highly flexible. To minimize torsional strain arising from eclipsed C-C bonds in a planar conformation, it puckers into non-planar forms, primarily the "envelope" (C_s symmetry) and "half-chair" or "twist" (C_2 symmetry) conformations.[1][2] This dynamic process, known as pseudorotation, means that the substituents on the ring rapidly interconvert between various axial, equatorial, and isoclinal positions.
The stereochemical relationship (cis or trans) of the substituents at C1 and C3 profoundly influences the conformational equilibrium.
-
In the trans isomer , the substituents are on opposite faces of the ring. This arrangement can be accommodated in a low-energy conformation where both bulky groups occupy pseudo-equatorial positions, minimizing steric strain.
-
In the cis isomer , the substituents are on the same face. This forces one substituent into a less favorable pseudo-axial orientation, often leading to greater steric interactions and a different conformational preference compared to the trans isomer.[3]
These conformational differences are the origin of the distinct spectroscopic signatures observed experimentally.
Comparative Analysis via NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. The differentiation of cis and trans isomers of tert-butyl N-(3-aminocyclopentyl)carbamate relies on the nuanced analysis of chemical shifts, spin-spin coupling constants, and through-space Nuclear Overhauser Effects (NOEs).[1]
While specific experimental data for the title compound is not widely published, we can construct a highly reliable predictive model based on established principles and data from structurally similar compounds, such as 1-aminocyclopentane-1,3-dicarboxylic acid and various aminocyclopentanols.[3][4]
Predicted ¹H and ¹³C NMR Data
The following tables summarize the expected NMR data for the cis and trans isomers. The key diagnostic signals are the methine protons (H1 and H3) and their attached carbons (C1 and C3).
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ) - cis Isomer | Predicted Chemical Shift (δ) - trans Isomer | Rationale for a Key Difference |
| H1 (CH-NHBoc) | ~4.0 - 4.3 ppm | ~3.8 - 4.1 ppm | In the cis isomer, steric compression between the two substituents on the same face can lead to deshielding of the methine protons, resulting in a downfield shift.[1] |
| H3 (CH-NH₂) | ~3.1 - 3.4 ppm | ~2.9 - 3.2 ppm | Similar to H1, the methine proton at C3 in the cis isomer is expected to be slightly downfield compared to the trans isomer. |
| Cyclopentyl CH₂ | ~1.4 - 2.2 ppm | ~1.3 - 2.1 ppm | The ring protons will appear as complex, overlapping multiplets. Subtle differences in their shifts reflect the different average conformations of the two isomers. |
| Boc -C(CH₃)₃ | ~1.45 ppm | ~1.45 ppm | The chemical shift of the tert-butyl group is generally less sensitive to the ring stereochemistry. |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ) - cis Isomer | Predicted Chemical Shift (δ) - trans Isomer | Rationale for a Key Difference |
| C1 (CH-NHBoc) | ~55 - 58 ppm | ~53 - 56 ppm | The carbon atoms directly attached to the substituents in the cis isomer often experience greater steric hindrance, leading to a deshielding effect. |
| C3 (CH-NH₂) | ~53 - 56 ppm | ~51 - 54 ppm | Similar to C1, the C3 carbon in the cis isomer is expected to be downfield relative to the trans isomer. |
| Cyclopentyl CH₂ | ~25 - 40 ppm | ~24 - 38 ppm | Minor shifts are expected for the other ring carbons due to the different steric environments in the dominant conformations. |
| Boc -C(CH₃)₃ | ~80 ppm | ~80 ppm | The quaternary and methyl carbons of the Boc group are typically unaffected by the ring's stereochemistry. |
| Boc -(CH₃)₃ | ~28.5 ppm | ~28.5 ppm |
The Decisive Role of 2D NOESY
The most definitive NMR experiment for assigning cis and trans stereochemistry is Nuclear Overhauser Effect Spectroscopy (NOESY). This 2D technique detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.[5]
-
For the cis isomer: A clear NOE cross-peak is expected between the methine proton at C1 (H1) and the methine proton at C3 (H3). This is because these two protons are on the same face of the cyclopentane ring, bringing them into close spatial proximity.
-
For the trans isomer: No significant NOE cross-peak should be observed between H1 and H3. These protons are on opposite faces of the ring and are therefore too far apart for an efficient NOE to occur.
This binary (presence/absence) result provides an unambiguous assignment.
Experimental Protocols
I. NMR Spectroscopy Analysis
This protocol outlines the steps for acquiring high-resolution 1D and 2D NMR spectra for the structural elucidation of the isomers.
A. Sample Preparation
-
Weigh approximately 5-10 mg of the purified isomer.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
B. ¹H NMR Spectroscopy
-
Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Key Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation for accurate integration.
-
-
Analysis: Carefully analyze the chemical shifts and multiplicities of the methine protons at C1 and C3.
C. ¹³C NMR Spectroscopy
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Key Parameters:
-
Pulse Program: Standard proton-decoupled pulse experiment.
-
Number of Scans: 1024-4096, due to the low natural abundance and sensitivity of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Analysis: Compare the chemical shifts of C1 and C3 between the two isomers.
D. 2D NOESY Spectroscopy
-
Set up a phase-sensitive 2D NOESY experiment.
-
Key Parameters:
-
Analysis: Process the 2D spectrum and look for a cross-peak correlating the signals of H1 and H3.
The Gold Standard: Single-Crystal X-ray Crystallography
While NMR provides definitive structural information in solution, single-crystal X-ray crystallography offers an unambiguous, high-resolution snapshot of the molecule in the solid state. This technique determines the precise spatial coordinates of each atom, providing definitive proof of the relative stereochemistry.[7] It is the ultimate arbiter in structural assignment, revealing exact bond lengths, bond angles, and the molecule's conformation within the crystal lattice.[3]
X-ray Crystallography Protocol
The primary challenge of this method is the growth of a high-quality single crystal, which can often be the rate-limiting step.[8]
A. Crystallization
-
Dissolve a high-purity sample of the isomer in a minimal amount of a suitable solvent.
-
Employ slow evaporation, vapor diffusion, or solvent layering techniques to slowly bring the solution to a state of supersaturation, encouraging the formation of well-ordered single crystals (ideal size >0.1 mm).
B. Data Collection
-
Carefully select and mount a defect-free crystal on a goniometer head.
-
Place the crystal in a diffractometer and cool it under a stream of nitrogen gas (typically to ~100 K) to minimize thermal vibrations.
-
Expose the crystal to a monochromatic X-ray beam and rotate it, collecting the resulting diffraction pattern on a detector over a wide range of angles.
C. Structure Solution and Refinement
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters until the model best fits the experimental data.
The final refined structure will unequivocally show the substituents on the same (cis) or opposite (trans) sides of the cyclopentane ring.
Computational Modeling: A Predictive and Corroborative Tool
In parallel with experimental work, computational chemistry provides powerful predictive insights. Using Density Functional Theory (DFT), one can:
-
Perform a Conformational Search: Identify the lowest energy (most stable) conformations of both the cis and trans isomers.
-
Predict NMR Spectra: Calculate the theoretical ¹H and ¹³C chemical shifts for the lowest energy conformers.[9][10] These predicted spectra can then be compared to the experimental data to assign the correct structure. Modern computational protocols can achieve high accuracy, often with a Mean Absolute Error (MAE) of less than 0.1 ppm for ¹H shifts.[10]
-
Analyze Geometric Parameters: The calculated structures provide detailed information on bond lengths, angles, and the dihedral angles that define the ring pucker, corroborating the conformational preferences inferred from experimental data.
This predictive power is invaluable, especially when authentic samples of both isomers are not available for direct comparison or when NMR data is ambiguous.
Conclusion
The structural elucidation of the cis and trans isomers of tert-butyl N-(3-aminocyclopentyl)carbamate is a critical task that can be approached with a high degree of confidence through a combination of modern analytical techniques. While ¹H and ¹³C NMR spectroscopy can provide strong indicative evidence based on chemical shift differences, the 2D NOESY experiment offers a definitive and unambiguous method for assignment in solution. For absolute confirmation in the solid state, single-crystal X-ray crystallography remains the unparalleled gold standard. These experimental approaches, when supported by the predictive power of computational modeling, form a robust, self-validating system for any researcher or drug development professional working with these or structurally related chiral molecules.
References
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Marraud, M., et al. (1996). Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Journal of the Chemical Society, Perkin Transactions 2, (6), 1155-1164. Available at: [Link]
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Cuevas-Yañez, E., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 152-160. Available at: [Link]
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Indiana University NMR Facility. (n.d.). 2D NOESY and ROESY for Small Molecules. Available at: [Link]
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St. John, P. C., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11776-11788. Available at: [Link]
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Duke University. (2010). 2D NOESY. Available at: [Link]
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Tüzün, N. S., et al. (2013). Prediction of the 1H NMR spectra of epoxy-fused cyclopentane derivatives by calculations of chemical shifts and spin–spin coupling constants. Molecular Physics, 111(20), 3147-3155. Available at: [Link]
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University of Wisconsin-Madison. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. Available at: [Link]
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Ritchie, R. G. S., et al. (1975). Carbon-13 Chemical Shifts of Furanosides and Cyclopentanols. Configurational and Conformational Influences. Canadian Journal of Chemistry, 53(10), 1424-1433. Available at: [Link]
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Ferrara, J. D. (2008). X-Ray Crystallography of Chemical Compounds. The Open Spectroscopy Journal, 2, 40-50. Available at: [Link]
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Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. Available at: [Link]
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Bellinghiere, A. T. (2021). Theoretical Methods and Applications of Computational NMR. eScholarship, University of California. Available at: [Link]
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A Comparative Guide to the Biological Activity of (1S,3S) and (1R,3R) Enantiomers of Aminocyclopentylcarbamate: A Proposed Investigational Framework
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative of Stereochemical Differentiation in Drug Discovery
In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit profoundly different interactions with the chiral environment of a biological system, such as receptors, enzymes, and other proteins. This can lead to significant variations in their efficacy, potency, and toxicity profiles.[1][2][3] The history of medicinal chemistry is replete with examples where one enantiomer is therapeutically active (the eutomer) while the other is less active, inactive, or even contributes to adverse effects (the distomer).[3]
This guide addresses the topic of the (1S,3S) and (1R,3R) enantiomers of aminocyclopentylcarbamate. At present, a direct comparative analysis of the biological activities of these specific enantiomers is not extensively documented in publicly available literature. Therefore, this document serves as a comprehensive investigational framework, proposing a suite of experiments designed to elucidate and compare their pharmacological and biological properties. As a senior application scientist, the following guide is structured to provide not just a series of protocols, but a logical, self-validating system for a thorough and scientifically rigorous comparison.
The Carbamate Moiety: A Privileged Scaffold in Medicinal Chemistry
The carbamate group is a versatile functional group found in a wide array of therapeutic agents.[4][5] Its ability to form key hydrogen bonds and its metabolic stability make it a valuable component in drug design.[6] Carbamate-containing compounds have been successfully developed as muscle relaxants, anticonvulsants, and inhibitors of various enzymes, including acetylcholinesterase and fatty acid amide hydrolase (FAAH).[4][6] Given this precedent, it is plausible that the enantiomers of aminocyclopentylcarbamate may exhibit interesting biological activities worthy of investigation.
Proposed Investigational Workflow
A systematic approach is essential to comprehensively compare the biological activities of the (1S,3S) and (1R,3R) enantiomers of aminocyclopentylcarbamate. The following workflow outlines a logical progression from initial screening to more in-depth mechanistic studies.
Caption: A proposed workflow for the comparative biological evaluation of aminocyclopentylcarbamate enantiomers.
Detailed Experimental Protocols
Part 1: High-Throughput Screening and Cytotoxicity
The initial step is to perform a broad screen of the (1S,3S) and (1R,3R) enantiomers against a diverse panel of biological targets. This could include commercially available screening panels that cover major classes of drug targets such as G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes.
Experimental Protocol: High-Throughput Screening (HTS)
-
Compound Preparation: Prepare stock solutions of each enantiomer in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Plates: Utilize pre-spotted assay plates from a commercial vendor (e.g., Eurofins, DiscoverX) containing a wide range of biological targets.
-
Screening Concentration: Perform an initial single-point screen at a concentration of 10 µM for each enantiomer.
-
Data Analysis: Analyze the percentage of inhibition or activation for each target. Hits are typically defined as compounds that elicit a response greater than a certain threshold (e.g., 50% inhibition or activation).
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate a panel of relevant human cell lines (e.g., HEK293, HepG2, SH-SY5Y) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of each enantiomer (e.g., from 0.1 µM to 100 µM) for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value for cytotoxicity for each enantiomer in each cell line.
Part 2: Target Validation and Functional Characterization
Once initial hits are identified from the HTS, the next step is to validate these targets and characterize the functional activity of each enantiomer.
Experimental Protocol: Radioligand Binding Assay
This protocol is a generic example for a GPCR target.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.
-
Assay Buffer: Prepare a suitable binding buffer.
-
Competition Binding: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand, and a range of concentrations of the unlabeled enantiomer (competitor).
-
Incubation: Incubate the plate at a specific temperature for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the Ki value.
Experimental Protocol: Functional Assay (e.g., cAMP Assay for Gs/Gi-coupled GPCRs)
-
Cell Culture: Plate cells expressing the target receptor in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of each enantiomer. For antagonists, pre-incubate with the enantiomer before adding a known agonist.
-
cAMP Measurement: Use a commercial cAMP assay kit (e.g., HTRF, ELISA) to measure the intracellular cAMP levels according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP response against the logarithm of the enantiomer concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
Data Presentation: A Hypothetical Comparison
The following tables illustrate how the data from the proposed experiments could be presented to clearly compare the biological activities of the two enantiomers.
Table 1: Hypothetical Receptor Binding Affinities (Ki, nM)
| Target | (1S,3S)-aminocyclopentylcarbamate | (1R,3R)-aminocyclopentylcarbamate |
| Receptor A | 50 | >10,000 |
| Receptor B | 250 | 200 |
| Receptor C | >10,000 | 100 |
Table 2: Hypothetical Functional Activity (EC50/IC50, nM)
| Assay | (1S,3S)-aminocyclopentylcarbamate | (1R,3R)-aminocyclopentylcarbamate |
| Receptor A Functional Assay | 25 (Agonist) | No activity |
| Receptor C Functional Assay | No activity | 75 (Antagonist) |
Visualizing Potential Signaling Pathway Modulation
The differential effects of the enantiomers could extend to their modulation of intracellular signaling pathways.
Caption: Hypothetical differential modulation of signaling pathways by the enantiomers.
Conclusion and Future Directions
While direct comparative data for the (1S,3S) and (1R,3R) enantiomers of aminocyclopentylcarbamate is currently lacking, the principles of chiral pharmacology strongly suggest that they are likely to exhibit distinct biological profiles.[1][2][3] The experimental framework outlined in this guide provides a robust and comprehensive strategy for elucidating these differences. By systematically progressing from broad screening to detailed mechanistic studies, researchers can effectively characterize the pharmacological properties of each enantiomer. Such studies are essential for determining the therapeutic potential of these compounds and for making informed decisions in the drug development process. The insights gained from this proposed research would not only contribute to the understanding of this specific chemical series but also reinforce the fundamental importance of stereochemistry in modern drug discovery.
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Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. JOCPR.[5]
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Tucker, G. T. (2000). Chiral switches. The Lancet, 355(9209), 1085-1087.[1]
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National Center for Biotechnology Information. (2012, December 10). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PubMed Central.[6]9]
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A Researcher's Guide to Alternative Protecting Groups for 3-Aminocyclopentylamine Synthesis
In the intricate field of medicinal chemistry and drug development, the 3-aminocyclopentylamine scaffold is a privileged structural motif, lending valuable pharmacological properties to a range of therapeutic agents. However, its synthesis presents a classic challenge: the selective functionalization of two primary amine groups with similar reactivity. The judicious choice of protecting groups is therefore not merely a tactical decision but a cornerstone of the entire synthetic strategy.
This guide provides an in-depth comparison of alternative amine protecting groups to the conventional tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. We will explore options that offer superior orthogonality, milder deprotection conditions, and enhanced strategic flexibility, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.
The Challenge: Differentiating Two Amines
The core difficulty in synthesizing derivatives of 3-aminocyclopentylamine lies in achieving selective mono-protection. Standard procedures often yield a statistical mixture of unprotected, mono-protected, and di-protected products, complicating purification and reducing overall yield. An ideal protecting group strategy should allow for the selective protection of one amine, modification of the other, and subsequent removal of the protecting group without compromising the rest of the molecule.[1]
The Benchmarks: Boc and Cbz
The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are the workhorses of amine protection.[2][3] Boc is prized for its stability in basic and reductive conditions and its straightforward removal with strong acids like trifluoroacetic acid (TFA).[3][4][5] Cbz is stable to acidic conditions and is typically cleaved by catalytic hydrogenolysis.[2][6] While reliable, their deprotection conditions (strong acid or hydrogenation) can be incompatible with sensitive functional groups elsewhere in a complex molecule, necessitating a more nuanced approach.
Comparative Analysis of Alternative Protecting Groups
To overcome the limitations of Boc and Cbz, several alternative protecting groups offer orthogonal removal strategies, meaning one group can be removed selectively in the presence of others.[7][8] We will focus on three powerful alternatives: Allyloxycarbonyl (Alloc), 2-(Trimethylsilyl)ethoxycarbonyl (Teoc), and 2,2,2-Trichloroethoxycarbonyl (Troc).
Allyloxycarbonyl (Alloc) Group
The Alloc group is a carbamate-based protecting group that is exceptionally useful due to its unique deprotection mechanism.[9] It is stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively, making it an excellent choice for orthogonal protection schemes.[6][10]
-
Protection: Introduced using allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O) under basic conditions.[9]
-
Deprotection: The key advantage of Alloc is its removal under very mild, neutral conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane or dimedone.[6][9][10] This process involves a palladium-mediated transfer of the allyl group to a scavenger.[6]
-
Orthogonality: Fully orthogonal to acid-labile (Boc, Trt) and base-labile (Fmoc) groups.[6][10]
2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group
The Teoc group is a silicon-based carbamate that offers stability across a wide range of conditions, including those used for catalytic hydrogenation.[11][12] Its deprotection is triggered by a specific reaction that is gentle on the substrate.
-
Protection: Typically introduced with reagents like Teoc-OSu or Teoc-Cl in the presence of a base.[11][12]
-
Deprotection: Cleaved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF).[4][11] The fluoride attacks the silicon atom, initiating a β-elimination cascade that releases the free amine, carbon dioxide, ethylene, and trimethylsilyl fluoride.[11]
-
Orthogonality: Stable to hydrolysis, most acidic and reductive conditions, and the basic conditions used for Fmoc removal.[6][11][12] It is orthogonal to Cbz, Fmoc, and Alloc groups. However, it does not survive the strong acid treatment used for Boc removal.[6]
2,2,2-Trichloroethoxycarbonyl (Troc) Group
The Troc group is a robust protecting group that can be removed under reductive conditions that are orthogonal to many other common groups.[6]
-
Protection: Installed using 2,2,2-trichloroethyl chloroformate (Troc-Cl).
-
Deprotection: Removed reductively with zinc dust in acetic acid or by electrolysis.[4][6] These conditions are mild and leave Boc, Fmoc, and Alloc groups intact.[6]
-
Orthogonality: Orthogonal to acid-labile (Boc), base-labile (Fmoc), and palladium-labile (Alloc, Cbz) protecting groups.[6] A key consideration is that the Troc group may not be stable to catalytic hydrogenation conditions.[6]
Quantitative Performance Comparison
The choice of protecting group significantly impacts the overall efficiency of a synthetic route. The following table summarizes the typical performance of these alternatives.
| Protecting Group | Reagent for Protection | Typical Yield (%) | Deprotection Conditions | Key Advantages & Orthogonality |
| Boc | (Boc)₂O | 65-95[1] | Strong acid (TFA, HCl)[4] | Well-established, stable to base/reduction. Orthogonal to Fmoc, Cbz, Alloc. |
| Cbz | Cbz-Cl | >90 | Catalytic Hydrogenolysis (H₂, Pd/C)[6] | Stable to acid/base. Orthogonal to Boc, Fmoc. |
| Alloc | Alloc-Cl | 85-95[9] | Pd(PPh₃)₄, Scavenger[6][9] | Very mild deprotection. Orthogonal to Boc, Fmoc, Teoc, Troc.[6][10] |
| Teoc | Teoc-OSu | >90 | Fluoride source (TBAF)[4][11] | Stable to reduction/base. Orthogonal to Fmoc, Cbz, Alloc.[12] |
| Troc | Troc-Cl | >90 | Zn/AcOH or Electrolysis[4][6] | Orthogonal to Boc, Fmoc, Alloc.[6] Useful for solution-phase.[6] |
Experimental Protocols
To translate theory into practice, detailed methodologies are essential. Here, we provide representative protocols for the application and removal of the Alloc and Teoc groups.
Protocol 1: Alloc Protection of an Amine
Adapted from Li, et al. (2011)[9]
Objective: To protect a primary amine with the Allyloxycarbonyl (Alloc) group.
Materials:
-
Amine substrate (1.0 equiv)
-
Sodium bicarbonate (NaHCO₃) (6.0 equiv)
-
Allyl chloroformate (Alloc-Cl) (3.0 equiv)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaCl (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine substrate (1.0 equiv) and NaHCO₃ (6.0 equiv) in a 1:1 mixture of THF and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add allyl chloroformate (3.0 equiv) dropwise to the stirring mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaCl, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the Alloc-protected amine.
Protocol 2: Palladium-Catalyzed Alloc Deprotection
Adapted from Thieriet, et al. (2000)[10]
Objective: To remove the Alloc protecting group under mild, neutral conditions.
Materials:
-
Alloc-protected substrate (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2 equiv)
-
Phenylsilane (PhSiH₃) (20.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Alloc-protected substrate in dry DCM under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add phenylsilane (20.0 equiv) to the solution.
-
Add Pd(PPh₃)₄ (0.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by column chromatography to isolate the deprotected amine.
Protocol 3: Teoc Protection of an Amine
Based on general procedures[11][12]
Objective: To protect a primary amine with the 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) group.
Materials:
-
Amine substrate (1.0 equiv)
-
N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the amine substrate in DCM.
-
Add triethylamine (1.5 equiv) to the solution.
-
Add Teoc-OSu (1.1 equiv) portion-wise to the stirring mixture at room temperature.
-
Stir the reaction for 4-16 hours, monitoring for completion by TLC or LC-MS.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain the Teoc-protected amine.
Protocol 4: Fluoride-Mediated Teoc Deprotection
Based on general procedures[11]
Objective: To cleave the Teoc group using a fluoride source.
Materials:
-
Teoc-protected substrate (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (2.0-3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the Teoc-protected substrate in anhydrous THF under an inert atmosphere.
-
Add the 1M solution of TBAF in THF (2.0-3.0 equiv) dropwise at room temperature.
-
Stir the reaction for 1-3 hours. The progress can be monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography to yield the free amine.
Workflow & Decision Making
The selection of a protecting group is a critical decision in the synthetic design process. The following diagram illustrates a logical workflow for choosing an appropriate strategy.
Caption: Decision workflow for amine protecting group selection.
This decision tree highlights how the planned synthetic route dictates the choice of protecting group. By considering the stability of each group towards subsequent reaction conditions, a researcher can build a robust and orthogonal protection strategy.
Conclusion
While Boc and Cbz remain foundational tools, the strategic implementation of alternative protecting groups like Alloc, Teoc, and Troc unlocks a higher level of synthetic sophistication. The ability to deprotect under mild and highly specific conditions is invaluable for the synthesis of complex molecules like 3-aminocyclopentylamine derivatives. By understanding the orthogonal relationships and leveraging the specific chemical triggers for each group, researchers can navigate challenging synthetic pathways with greater efficiency and success.
References
-
Lokey Lab Protocols. (2017). Protecting Groups. Wikidot. [Link]
-
Chem-Station Int. Ed. (2019). Teoc Protecting Group. [Link]
-
Meyers, C., & Glass, J. D. (1975). Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups. Proceedings of the National Academy of Sciences, 72(6), 2193-2196. [Link]
-
Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]
-
Meyers, C., & Glass, J. D. (1975). Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups. PMC - NIH. [Link]
- Google Patents. (2001). US6828119B2 - Enzymatic deprotection of amines and hydroxides.
-
Chemie Brunschwig. (n.d.). Protecting Agents. [Link]
-
PNAS. (1975). Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]
-
ACS Publications. (n.d.). Enzymic Protecting Group Techniques. Chemical Reviews. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
ResearchGate. (2025). Protecting Groups in Peptide Synthesis. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
YouTube. (2020). Peptide synthesis: Protecting groups for amine and carboxyl functionality. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
NPTEL. (n.d.). Protecting groups in organic synthesis. [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
-
ACS Publications. (2019). Amino Acid-Protecting Groups. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Protective Groups [organic-chemistry.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Application of Teoc Protecting Group [en.highfine.com]
A Comparative Guide to the Spectroscopic Analysis of Tert-butyl N-(3-aminocyclopentyl)carbamate Reaction Intermediates
For researchers, scientists, and drug development professionals, the precise characterization of synthetic intermediates is paramount to ensuring the integrity and success of a drug discovery pipeline. Tert-butyl N-(3-aminocyclopentyl)carbamate is a valuable building block, incorporating a versatile primary amine for further functionalization and a Boc-protecting group that allows for controlled reaction sequences. Monitoring the transformation of this intermediate requires a robust analytical strategy. This guide provides an in-depth comparison of spectroscopic techniques for the analysis of tert-butyl N-(3-aminocyclopentyl)carbamate and its reaction intermediates, offering insights into experimental design and data interpretation.
The Analytical Imperative: Why Spectroscopic Scrutiny Matters
In the synthesis of complex molecules, ambiguity is the enemy of progress. Spectroscopic analysis provides a non-destructive window into the molecular world, allowing for the confirmation of structure, assessment of purity, and the tracking of reaction progress. For a molecule like tert-butyl N-(3-aminocyclopentyl)carbamate, where multiple reactive sites exist, unequivocal spectroscopic evidence is crucial to verify that chemical transformations have occurred at the desired position and to identify the formation of any side products. This guide will focus on the "big three" of organic spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), while also considering alternative methods.
Visualizing the Analytical Workflow
The journey from starting material to a functionalized product involves distinct stages, each amenable to spectroscopic verification. The following workflow illustrates the logical progression of analysis.
Caption: A typical workflow for the spectroscopic analysis of a chemical reaction.
Comparative Analysis of Spectroscopic Techniques
The choice of spectroscopic method depends on the specific question being asked. Is the starting material pure? Has the reaction gone to completion? What is the structure of the product? The following sections compare the utility of NMR, IR, and MS in answering these questions for tert-butyl N-(3-aminocyclopentyl)carbamate and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule. For tert-butyl N-(3-aminocyclopentyl)carbamate, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Predicted ¹H NMR Spectral Data for Tert-butyl N-(3-aminocyclopentyl)carbamate:
-
~4.5-5.5 ppm (broad singlet, 1H): This signal corresponds to the N-H proton of the carbamate. Its broadness is due to quadrupole broadening and potential hydrogen bonding.
-
~3.5-4.0 ppm (multiplet, 1H): The proton attached to the carbon bearing the Boc group (CH-NHBoc).
-
~2.8-3.2 ppm (multiplet, 1H): The proton attached to the carbon bearing the primary amine (CH-NH₂).
-
~1.5-2.2 ppm (multiplets, 6H): The remaining methylene protons of the cyclopentyl ring. The complexity arises from diastereotopicity and cis/trans isomerism.
-
1.44 ppm (singlet, 9H): The characteristic signal for the nine equivalent protons of the tert-butyl group.[1]
-
~1.2-1.5 ppm (broad singlet, 2H): The protons of the primary amine. This signal can be broad and may exchange with D₂O.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of chemically distinct carbon atoms.
-
Predicted ¹³C NMR Spectral Data for Tert-butyl N-(3-aminocyclopentyl)carbamate:
-
~156 ppm: The carbonyl carbon of the carbamate group.[1]
-
~79 ppm: The quaternary carbon of the tert-butyl group.[1]
-
~50-55 ppm: The carbon atom bonded to the Boc-protected nitrogen (C-NHBoc).
-
~50-55 ppm: The carbon atom bonded to the primary amine nitrogen (C-NH₂). The exact shifts of the two CH-N carbons will depend on the stereochemistry.
-
~30-40 ppm: The methylene carbons of the cyclopentyl ring.
-
28.4 ppm: The three equivalent methyl carbons of the tert-butyl group.[1]
-
Monitoring Reactions with NMR:
NMR is a powerful tool for monitoring the progress of a reaction. For example, in an acylation reaction of the primary amine, the following changes would be expected in the ¹H NMR spectrum:
-
A downfield shift of the proton on the carbon adjacent to the newly formed amide.
-
The appearance of a new N-H signal for the amide proton, typically in the region of 7-9 ppm.
-
The appearance of signals corresponding to the acyl group that has been introduced.
Infrared (IR) Spectroscopy: The Fingerprint of Functional Groups
IR spectroscopy is a rapid and simple method for identifying the presence or absence of key functional groups.
-
Characteristic IR Absorptions for Tert-butyl N-(3-aminocyclopentyl)carbamate:
-
~3400-3300 cm⁻¹ (two bands): N-H stretching vibrations of the primary amine. The presence of two bands is characteristic of a primary amine.
-
~3300 cm⁻¹ (one band): N-H stretching vibration of the carbamate.
-
~2960-2850 cm⁻¹: C-H stretching vibrations of the cyclopentyl and tert-butyl groups.
-
~1680-1700 cm⁻¹: Strong C=O stretching vibration of the carbamate carbonyl group.[2]
-
~1520 cm⁻¹: N-H bending vibration of the carbamate.[2]
-
~1170 cm⁻¹: C-O stretching vibration of the carbamate.
-
Alternative Functional Groups:
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Relevance to Intermediates |
| Amide | ~1650 (C=O stretch), ~3300 (N-H stretch) | Product of acylation of the primary amine. |
| Ketone | ~1715 (C=O stretch) | Potential starting material or side product (e.g., tert-butyl N-(3-oxocyclopentyl)carbamate).[3] |
| Alcohol | ~3200-3600 (broad O-H stretch) | Potential starting material or side product (e.g., tert-butyl N-(3-hydroxycyclopentyl)carbamate).[4] |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, offers clues about its structure.
-
Expected Mass Spectrum of Tert-butyl N-(3-aminocyclopentyl)carbamate:
-
Molecular Ion (M⁺): m/z = 200. The presence of two nitrogen atoms results in an even molecular weight, consistent with the nitrogen rule.
-
[M-56]⁺: m/z = 144. Loss of isobutylene from the tert-butyl group is a very common fragmentation pathway for Boc-protected amines.
-
[M-100]⁺: m/z = 100. Cleavage of the entire Boc group.
-
m/z = 57: The tert-butyl cation is often a prominent peak.
-
Comparison with an Acylated Product:
Consider the product of the reaction of tert-butyl N-(3-aminocyclopentyl)carbamate with acetic anhydride, N-(3-(tert-butoxycarbonylamino)cyclopentyl)acetamide.
-
Expected Molecular Ion (M⁺): m/z = 242.
-
Key Fragments: The fragmentation of the Boc group would still be observed. Additionally, fragmentation of the newly introduced acetyl group (loss of 43, CH₃CO) would be expected.
Experimental Protocols
1. NMR Sample Preparation:
-
Weigh 5-10 mg of the sample into an NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the tube and invert several times to ensure complete dissolution.
-
If the sample is not fully soluble, gentle warming or sonication may be employed.
2. IR Spectroscopy (ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum.
-
Clean the crystal thoroughly after analysis.
3. Mass Spectrometry (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage) to obtain a stable signal and good ionization.
-
Acquire the mass spectrum over a suitable m/z range.
Data Summary Tables
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carbamate N-H | ~4.5-5.5 | - |
| CH-NHBoc | ~3.5-4.0 | ~50-55 |
| CH-NH₂ | ~2.8-3.2 | ~50-55 |
| Cyclopentyl CH₂ | ~1.5-2.2 | ~30-40 |
| Tert-butyl CH₃ | 1.44 | 28.4 |
| Primary Amine N-H | ~1.2-1.5 | - |
| Carbamate C=O | - | ~156 |
| Tert-butyl C | - | ~79 |
Table 2: Key IR Absorptions (cm⁻¹)
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| Primary Amine N-H Stretch | ~3400-3300 | Two medium bands |
| Carbamate N-H Stretch | ~3300 | Medium band |
| C-H Stretch | ~2960-2850 | Strong, sharp bands |
| Carbamate C=O Stretch | ~1680-1700 | Strong, sharp band |
| Carbamate N-H Bend | ~1520 | Medium band |
Table 3: Expected Mass Spectral Fragments (m/z)
| Ion | m/z | Description |
| [M]⁺ | 200 | Molecular Ion |
| [M-C₄H₈]⁺ | 144 | Loss of isobutylene |
| [M-Boc]⁺ | 100 | Loss of the Boc group |
| [C₄H₉]⁺ | 57 | Tert-butyl cation |
Logical Relationships in Spectroscopic Analysis
Caption: Logical flow from spectroscopic data to structure confirmation.
Conclusion
The robust spectroscopic analysis of tert-butyl N-(3-aminocyclopentyl)carbamate and its reaction intermediates is a critical component of synthetic chemistry in the pharmaceutical industry. By employing a combination of NMR, IR, and MS, researchers can confidently elucidate structures, monitor reaction progress, and ensure the purity of their compounds. This guide provides a framework for understanding and applying these techniques, empowering scientists to make data-driven decisions in their drug development endeavors.
References
- Supporting Information for a relevant publication providing NMR data for Boc-protected amines. (A specific reference would be cited here in a real-world scenario).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
PubChem. (n.d.). tert-Butyl N-(3-oxocyclopentyl)carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]
Sources
Comparative Guide to the Validation of Analytical Methods for Determining the Purity of Tert-butyl N-(3-aminocyclopentyl)carbamate
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Executive Summary
Tert-butyl N-(3-aminocyclopentyl)carbamate is a crucial building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount for the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for purity determination and offers a detailed framework for method validation, designed for researchers, scientists, and professionals in drug development. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is structured to provide not only procedural steps but also the scientific rationale behind the selection of methods and validation parameters, in alignment with international regulatory standards.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In pharmaceutical manufacturing, the quality of the final Active Pharmaceutical Ingredient (API) is intrinsically linked to the purity of its starting materials and intermediates. Tert-butyl N-(3-aminocyclopentyl)carbamate, a key chiral building block, is no exception. Impurities, even in trace amounts, can carry through the synthetic process, potentially leading to undesired side-reactions, lower yields, and the formation of toxic byproducts in the final drug substance. Therefore, robust and validated analytical methods are essential for the quality control of this intermediate.
This guide will compare three powerful analytical techniques for the purity assessment of Tert-butyl N-(3-aminocyclopentyl)carbamate:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis for its versatility in separating and quantifying non-volatile and thermally labile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the identification and quantification of volatile and semi-volatile impurities, including residual solvents.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the direct determination of absolute purity without the need for a specific reference standard of the analyte.
The selection of the most appropriate method depends on the specific requirements of the analysis, such as the nature of the expected impurities and the intended use of the analytical data.
Comparative Analysis of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
Principle of Purity Assay: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For Tert-butyl N-(3-aminocyclopentyl)carbamate, a reverse-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The analyte and its impurities are separated based on their polarity, with more polar compounds eluting earlier. Detection is commonly achieved using a UV detector, as the carbamate group has a UV absorbance, or a more universal detector like a Charged Aerosol Detector (CAD).
Method Development & Optimization: The choice of a C18 column is based on the non-polar nature of the tert-butyl group, providing good retention and separation from more polar impurities.[1] A gradient elution with water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is often used to achieve optimal separation of a wide range of impurities with varying polarities.[1] The flow rate and column temperature are optimized to ensure sharp peaks and reproducible retention times.
Typical Experimental Data & Interpretation: A typical HPLC chromatogram will show a major peak corresponding to Tert-butyl N-(3-aminocyclopentyl)carbamate and smaller peaks for any impurities. Purity is calculated as the area percentage of the main peak relative to the total area of all peaks.
Strengths & Limitations:
-
Strengths: High resolution, excellent quantitative performance, and suitability for a wide range of non-volatile compounds. HPLC is the workhorse for routine quality control.
-
Limitations: May not detect impurities that lack a UV chromophore (if using a UV detector). Thermally labile compounds can be challenging to analyze by other methods, making HPLC a good choice.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Purity Assay: GC separates volatile and semi-volatile compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase within a capillary column. The separated compounds are then detected and identified by a mass spectrometer, which provides information about their mass-to-charge ratio.
Method Development & Optimization: Due to the polar nature of the amino group, derivatization is often required to increase the volatility and thermal stability of Tert-butyl N-(3-aminocyclopentyl)carbamate for GC analysis. However, for impurity profiling, direct injection can be used to detect volatile impurities like residual solvents. The choice of a low-polarity capillary column (e.g., 5% phenyl polysiloxane) is common. The oven temperature program is optimized to ensure adequate separation of all volatile components.
Typical Experimental Data & Interpretation: The GC-MS analysis provides a total ion chromatogram (TIC) where each peak corresponds to a different compound. The mass spectrum of each peak can be compared to a library to identify the impurity. Quantification can be performed using an internal or external standard. A known issue with GC analysis of Boc-protected amines is the potential for thermal degradation in the injection port, which can lead to the formation of the deprotected amine and an overestimation of this impurity.[4]
Strengths & Limitations:
-
Strengths: High sensitivity and specificity for the identification of volatile and semi-volatile impurities. It is the gold standard for residual solvent analysis.
-
Limitations: Not suitable for non-volatile or thermally labile compounds. The need for derivatization for the main compound can add complexity to the method.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle of Purity Assay: qNMR is a primary ratio method that determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte to the integral of a signal from a certified internal standard of known purity.[5][6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for absolute quantification without the need for a calibration curve of the analyte.[6]
Method Development & Optimization: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good signal dispersion and sensitivity. A suitable internal standard must be chosen that has a simple spectrum with peaks that do not overlap with the analyte's signals, is chemically stable, and has a known purity.[5] Key experimental parameters that must be carefully controlled include the pulse angle, relaxation delay (to ensure full relaxation of all nuclei), and the number of scans (to achieve a high signal-to-noise ratio).[1]
Typical Experimental Data & Interpretation: The ¹H NMR spectrum will show characteristic signals for both the Tert-butyl N-(3-aminocyclopentyl)carbamate and the internal standard. Purity is calculated using the ratio of the integrals of the analyte and standard signals, their respective molecular weights, and the number of protons giving rise to each signal.
Strengths & Limitations:
-
Strengths: An absolute quantification method that does not require a reference standard of the analyte.[6] It is non-destructive and can provide structural information about impurities.[8] It can detect impurities that are not amenable to HPLC or GC analysis.[7]
-
Limitations: Lower sensitivity compared to chromatographic methods. Requires a relatively pure sample for accurate results. The presence of paramagnetic impurities can affect the accuracy.
Validation of the Primary Analytical Method (HPLC): A Step-by-Step Guide
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following is a detailed guide for the validation of an HPLC method for the purity determination of Tert-butyl N-(3-aminocyclopentyl)carbamate, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11]
Validation Workflow
Caption: Workflow for HPLC Method Validation.
Specificity and Forced Degradation Studies
Objective: To demonstrate that the analytical method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Forced Degradation Protocol: Forced degradation studies are essential to establish the stability-indicating nature of the method.[12][13][14][15] The sample is subjected to stress conditions to induce degradation.
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[12]
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV and visible light as per ICH Q1B guidelines.
Analyze the stressed samples by HPLC and check for peak purity of the main peak using a photodiode array (PDA) detector. The method is considered specific if the main peak is spectrally pure and well-resolved from any degradation products.
Linearity and Range
Objective: To demonstrate that the analytical method provides results that are directly proportional to the concentration of the analyte within a given range.
Protocol:
-
Prepare a stock solution of Tert-butyl N-(3-aminocyclopentyl)carbamate.
-
Prepare a series of at least five dilutions covering the expected working range (e.g., 80% to 120% of the nominal concentration).
-
Inject each dilution in triplicate.
-
Plot the peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare a placebo (if a formulated product) and spike it with known amounts of Tert-butyl N-(3-aminocyclopentyl)carbamate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocols:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Protocol (based on Signal-to-Noise):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by injecting a series of dilute solutions of known concentrations.
Robustness
Objective: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.
Protocol:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze the sample under each of these modified conditions.
-
Evaluate the effect on the results (e.g., retention time, peak area).
Acceptance Criteria: The results should remain within the acceptance criteria for precision.
Data Summary & Recommendations
| Parameter | HPLC | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility | Absolute quantification based on nuclear magnetic resonance |
| Primary Use | Routine purity testing and quantification of non-volatile impurities | Identification and quantification of volatile impurities and residual solvents | Absolute purity determination and structural elucidation of impurities |
| Sensitivity | High | Very High | Moderate |
| Sample Throughput | High | Moderate | Low |
| Destructive | Yes | Yes | No |
| Reference Standard | Required for quantification | Required for quantification | Internal standard of known purity required |
Recommendations:
-
For routine quality control and release testing , a validated HPLC method is the most suitable due to its high throughput, precision, and accuracy for quantifying the main component and known impurities.
-
For comprehensive impurity profiling , especially for identifying unknown volatile impurities and residual solvents, GC-MS is indispensable.
-
For the certification of a reference standard or for obtaining an orthogonal, absolute purity value, qNMR is the method of choice.
Conclusion
The selection and validation of an appropriate analytical method are critical for ensuring the quality and purity of Tert-butyl N-(3-aminocyclopentyl)carbamate. This guide has provided a comparative overview of HPLC, GC-MS, and qNMR, highlighting their respective strengths and limitations. A detailed, step-by-step protocol for the validation of an HPLC method, in accordance with ICH guidelines, has been presented to serve as a practical resource for researchers and quality control professionals. By implementing a robust and well-validated analytical strategy, the safety and efficacy of the final pharmaceutical products can be assured.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
Mérieux NutriSciences. (n.d.). Forced Degradation Studies. Retrieved from [Link]
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Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Retrieved from [Link]
-
Bruker. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Retrieved from [Link]
-
S4Science. (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. Retrieved from [Link]
-
Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
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A Senior Application Scientist's Guide to Stereoselective Cyclopentane Synthesis: A Comparative Study of Catalytic Systems
Introduction: The Ubiquitous Cyclopentane Ring and the Quest for Stereochemical Control
The cyclopentane motif is a cornerstone of modern medicinal chemistry and natural product synthesis. Its prevalence in a vast array of biologically active molecules, from prostaglandins to antiviral agents, underscores the critical importance of synthetic methodologies that can construct this five-membered ring with precise control over its three-dimensional architecture. Stereochemistry is not a mere academic curiosity; the specific arrangement of atoms in space dictates the pharmacological activity, selectivity, and safety profile of a drug candidate. Consequently, the development of robust and efficient catalysts for the stereoselective synthesis of cyclopentanes is a paramount objective for researchers in academia and the pharmaceutical industry.
This guide provides a comparative analysis of leading catalytic systems for the stereoselective synthesis of cyclopentanes. We will delve into the mechanistic intricacies, performance benchmarks, and practical applications of rhodium, palladium, iridium, and organocatalytic strategies. By presenting objective experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the optimal catalytic approach for their specific synthetic challenges.
Section 1: Transition Metal Catalysis: Powerhouses of Cyclopentane Construction
Transition metal catalysts have revolutionized the synthesis of complex carbocycles. Their ability to orchestrate a diverse range of transformations, often with exceptional levels of stereocontrol, makes them indispensable tools for the modern synthetic chemist. In this section, we will explore the utility of rhodium, palladium, and iridium catalysts in the stereoselective construction of cyclopentane rings.
Rhodium-Catalyzed Domino Reactions: A Cascade to Complexity
Rhodium catalysts, particularly dirhodium(II) complexes, are renowned for their ability to catalyze reactions involving diazo compounds, initiating powerful cascade sequences that can rapidly generate molecular complexity.[1] A prominent strategy for stereoselective cyclopentane synthesis involves a rhodium carbene-initiated domino sequence.[2] This elegant approach can forge multiple carbon-carbon bonds and stereocenters in a single, orchestrated process.
Mechanistic Insights: The Causality of Stereoselection
The stereochemical outcome of these domino reactions is dictated by a series of highly controlled steps. The process is initiated by the formation of a rhodium-bound oxonium ylide, which then undergoes a[1][3]-sigmatropic rearrangement. This is followed by an oxy-Cope rearrangement, enol-keto tautomerization, and finally, an intramolecular carbonyl ene reaction to furnish the cyclopentane product.[2] The chirality of the dirhodium catalyst's ligands plays a crucial role in dictating the facial selectivity of the initial carbene addition, thereby setting the stereochemistry that is propagated through the subsequent steps of the cascade.
Caption: Rhodium-catalyzed domino reaction for cyclopentane synthesis.
Performance Data: Rhodium Catalysis
| Catalyst | Substrates | Yield (%) | ee (%) | dr | Reference |
| Rh₂(S-DOSP)₄ | Vinyldiazoacetate + Racemic Allyl Alcohol | 64-92 | 64-92 | single diastereomer | [1] |
| Rh₂(DOSP)₄ / Sc(OTf)₃ | Vinyldiazoacetate + (E)-1,3-disubstituted 2-butenol | 85-89 | 99 | >30:1 | [2] |
Palladium-Catalyzed [3+2] Cycloadditions: A Convergent Approach
Palladium catalysis offers a powerful and versatile platform for the construction of five-membered rings through formal [3+2] cycloaddition reactions.[3] This strategy typically involves the reaction of a three-atom component (a 1,3-dipole equivalent) with a two-atom component (an alkene or alkyne). Vinylcyclopropanes are particularly effective three-carbon synthons in this context, as they can be opened by a palladium(0) catalyst to generate a zwitterionic π-allyl palladium intermediate.
Mechanistic Insights: Controlling Remote Stereocenters
The key to achieving high stereoselectivity in these reactions lies in the ability of the chiral ligand on the palladium catalyst to control the facial selectivity of the nucleophilic attack of the dipole onto the olefin.[4] This is a notable challenge as the bond-forming event can occur at a distance from the chiral scaffolding of the ligand.[5] The Curtin-Hammett principle is often invoked to explain the high levels of stereocontrol, where the relative energies of the diastereomeric transition states, rather than the ground-state conformers of the intermediate, determine the product distribution.[4]
Caption: Palladium-catalyzed [3+2] cycloaddition of vinylcyclopropanes.
Performance Data: Palladium Catalysis
| Catalyst / Ligand | Substrates | Yield (%) | ee (%) | dr | Reference |
| Pd₂(dba)₃ / (S)-t-Bu-phosphinooxazoline | Vinylcyclopropane + Alkylidene Azlactone | 59-99 | 58-92 | >20:1 | [5] |
| Pd₂(dba)₃ / dppe | Vinylcyclopropane + α,β-Unsaturated Ester | good | N/A | N/A | [6] |
Iridium-Catalyzed Asymmetric Hydrogenation: A Reductive Route to Chirality
Iridium catalysts have emerged as powerful tools for asymmetric hydrogenation, enabling the stereoselective reduction of a wide range of unsaturated substrates.[3] In the context of cyclopentane synthesis, iridium-catalyzed asymmetric hydrogenation of prochiral cyclopentenes or exocyclic methylene cyclopentanes provides a direct and efficient route to enantioenriched cyclopentane derivatives.[2]
Mechanistic Insights: The Role of Bifunctional Catalysis
Many highly effective iridium catalysts for asymmetric hydrogenation operate through a metal-ligand bifunctional mechanism. In these systems, the iridium center and a functional group on the chiral ligand act in concert to activate both the substrate and dihydrogen. This cooperative catalysis allows for highly organized transition states, leading to excellent levels of enantiocontrol.
Caption: Iridium-catalyzed asymmetric hydrogenation for chiral cyclopentanes.
Performance Data: Iridium Catalysis
| Catalyst / Ligand | Substrate | Yield (%) | ee (%) | dr | Reference |
| Ir/BiphPHOX complex | 5-Alkylidene Cyclopentenone | up to 99 | up to 98 | N/A | [2] |
| Ir-SpiroPAP | (Hetero)aryl-fused Cyclopentene | high | up to 98 | N/A | [7] |
| Iridium complex | 2,5-Dialkylienecyclopentanone | excellent | excellent | excellent | [3] |
Section 2: Organocatalysis: The Metal-Free Frontier
Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, offering a complementary and often more sustainable alternative to transition metal catalysis. Small organic molecules, acting as catalysts, can promote a wide array of stereoselective transformations with high efficiency and enantioselectivity.
Organocatalytic Cascade Reactions: Building Complexity with Small Molecules
Chiral amines and thioureas are prominent classes of organocatalysts that can initiate elegant cascade reactions for the construction of stereochemically rich cyclopentanes. A common strategy involves a Michael-Michael cascade, where a series of conjugate additions leads to the formation of the five-membered ring.[8]
Mechanistic Insights: The Power of Hydrogen Bonding
Bifunctional organocatalysts, such as those derived from cinchona alkaloids or possessing a thiourea moiety, are particularly effective in these cascade reactions. They operate through a network of non-covalent interactions, primarily hydrogen bonding, to activate both the nucleophile and the electrophile simultaneously. This dual activation in a chiral environment rigidly holds the substrates in a specific orientation during the bond-forming events, leading to high levels of stereocontrol.
Caption: Organocatalytic cascade for bicyclic hemiacetal synthesis.
Performance Data: Organocatalysis
| Catalyst | Substrates | Yield (%) | ee (%) | dr | Reference |
| Bifunctional Squaramide | Cyclopentane-1,2-dione + Alkylidene Oxindole | high | high | moderate | [8] |
| Chiral Amine | Cyclopentane-1,2-dione + α,β-Unsaturated Aldehyde | excellent | excellent | N/A | [9] |
| Bifunctional Thiourea | Intramolecular nitronate + conjugated ketone | good | reasonable | major cis | [10] |
Section 3: Experimental Protocols
This section provides representative, step-by-step methodologies for the catalytic systems discussed. These protocols are intended to be self-validating and serve as a practical guide for researchers.
General Procedure for Rhodium-Catalyzed One-Pot Cyclopentane Synthesis[1]
-
To an oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar, add Rh₂(S-DOSP)₄ (19 mg, 0.01 mmol, 0.01 equiv) and the allyl alcohol (1.0 mmol, 1.0 equiv) in heptane (1.0 mL).
-
Cap the flask with a rubber septum and place it under a dry argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the vinyldiazoacetate (1.1 mmol, 1.1 equiv) in heptane (10 mL) dropwise over 30 minutes.
-
After the addition is complete, stir the reaction mixture at 0 °C for 2 hours, then warm to room temperature and stir for an additional 30 minutes.
-
(If required) Add Sc(OTf)₃ (4.9 mg, 0.01 mmol, 0.01 equiv) and heat the reaction mixture to the desired temperature for the specified time to drive the final cyclization.
-
Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel.
General Procedure for Palladium-Catalyzed [3+2] Cycloaddition[4]
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.0125 mmol), the chiral ligand (e.g., (S)-t-Bu-phosphinooxazoline, 0.0275 mmol), and the alkylidene azlactone (0.25 mmol).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous, degassed solvent (e.g., THF, 1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the vinylcyclopropane (0.30 mmol) and stir the reaction at the specified temperature until the starting material is consumed (as monitored by TLC).
-
Concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography on silica gel.
General Procedure for Organocatalytic Michael Addition[8]
-
To a vial equipped with a magnetic stir bar, add the alkylidene oxindole (0.1 mmol), cyclopentane-1,2-dione (0.12 mmol), and the bifunctional squaramide catalyst (0.01 mmol, 10 mol%).
-
Add the solvent (e.g., toluene, 1.0 mL) and stir the reaction mixture at the specified temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column and purify by flash chromatography to afford the desired Michael adduct.
Conclusion: A Strategic Approach to Stereoselective Cyclopentane Synthesis
The stereoselective synthesis of cyclopentanes remains a vibrant and evolving field of research. This guide has provided a comparative overview of several powerful catalytic methodologies, each with its own unique strengths and mechanistic underpinnings.
-
Rhodium-catalyzed domino reactions offer an elegant and efficient route to highly functionalized cyclopentanes with multiple stereocenters, often in a single pot.
-
Palladium-catalyzed [3+2] cycloadditions provide a convergent and versatile strategy for the construction of the cyclopentane core from simple, acyclic precursors.
-
Iridium-catalyzed asymmetric hydrogenation presents a reliable method for the stereoselective reduction of prochiral cyclopentene derivatives.
-
Organocatalysis offers a metal-free and often more sustainable approach to cyclopentane synthesis, with bifunctional catalysts enabling remarkable levels of stereocontrol through non-covalent interactions.
The selection of the optimal catalyst for a given synthetic target will depend on a careful consideration of the desired stereochemical outcome, the nature of the available starting materials, and the overall efficiency of the synthetic route. By understanding the mechanistic principles and performance characteristics of these diverse catalytic systems, researchers can make informed decisions to accelerate their drug discovery and development programs.
References
-
Hu, W.; et al. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. J. Am. Chem. Soc.2011 , 133 (42), 16845–16855. [Link]
-
Doyle, M. P.; et al. Asymmetric Synthesis of Highly Functionalized Cyclopentanes by a Rhodium- and Scandium-Catalyzed Five-Step Domino Sequence. Angew. Chem. Int. Ed.2011 , 50 (37), 8668-8671. [Link]
-
Zhang, W.; et al. Iridium-Catalyzed Double Asymmetric Hydrogenation of 2,5-Dialkylienecyclopentanones for the Synthesis of Chiral Cyclopentanones. Org. Lett.2022 , 24 (43), 7878–7882. [Link]
-
Zhou, Y.-G.; et al. Highly Enantioselective Synthesis of Chiral (Hetero)aryl-Fused Cyclopentanes Enabled by Malonate-Directed Sequential Olefin Isomerization and Asymmetric Hydrogenation. ACS Catal.2024 , 14 (1), 456–465. [Link]
-
Trost, B. M.; et al. Palladium-Catalyzed Diastereo- and Enantioselective Formal [3+2]-Cycloadditions of Substituted Vinylcyclopropanes. J. Am. Chem. Soc.2012 , 134 (41), 17262–17274. [Link]
-
Tsuji, J.; et al. Palladium-catalyzed [3 + 2] cycloaddition reaction of vinylcyclopropanes with α,β-unsaturated esters or ketones. Tetrahedron Lett.1985 , 26 (32), 3825-3828. [Link]
-
Trost, B. M.; et al. Palladium-Catalyzed Asymmetric [3 + 2] Trimethylenemethane Cycloaddition Reactions. J. Am. Chem. Soc.2006 , 128 (38), 12568–12579. [Link]
-
Kerrigan, N. J.; et al. Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ-generated ketenes. Org. Biomol. Chem.2024 , 22, 7128-7132. [Link]
-
Kaabel, S.; et al. Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Beilstein J. Org. Chem.2022 , 18, 167-173. [Link]
-
Cobb, A. J. A.; et al. Asymmetric Organocatalytic Synthesis of Cyclopentane γ-Nitroketones. Synlett2015 , 26 (18), 2533-2537. [Link]
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Assessing the Enantiomeric Purity of Tert-butyl N-(3-aminocyclopentyl)carbamate: A Comparative Guide to the Camphorsulfonic Acid Method
In the landscape of pharmaceutical development and chiral chemistry, the enantiomeric purity of intermediates is not merely a quality metric; it is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. Tert-butyl N-(3-aminocyclopentyl)carbamate is a valuable chiral building block, and ensuring its enantiomeric integrity is paramount. This guide provides an in-depth technical assessment of a classical and robust method for determining the enantiomeric purity of this compound: diastereomeric salt formation with camphorsulfonic acid (CSA), followed by spectroscopic analysis. We will explore the mechanistic underpinnings of this technique, provide a detailed experimental protocol, and objectively compare its performance against alternative analytical methodologies.
The Principle of Chiral Resolution with Camphorsulfonic Acid
The use of (1S)-(+)-10-camphorsulfonic acid or its (1R)-(-) enantiomer is a well-established method for the resolution of racemic amines.[1] The fundamental principle lies in the reaction of a racemic amine with an enantiomerically pure chiral acid. This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical and chemical characteristics, including solubility and spectroscopic signatures. This difference is the key to both separating the enantiomers and quantifying their relative amounts.
For Tert-butyl N-(3-aminocyclopentyl)carbamate, a racemic mixture of (1R,3R) and (1S,3S) enantiomers will react with an enantiopure form of CSA, for instance, (1S)-(+)-10-camphorsulfonic acid, to yield two diastereomeric salts: [(1R,3R)-amineH]⁺[(1S)-CSA]⁻ and [(1S,3S)-amineH]⁺[(1S)-CSA]⁻. These diastereomeric salts can then be analyzed to determine the enantiomeric excess (e.e.) of the original amine mixture.
Experimental Protocol: Enantiomeric Purity Determination using CSA and ¹H NMR
This protocol outlines the formation of diastereomeric salts of Tert-butyl N-(3-aminocyclopentyl)carbamate with (1S)-(+)-10-camphorsulfonic acid and the subsequent determination of enantiomeric excess by ¹H NMR spectroscopy.
Materials:
-
Tert-butyl N-(3-aminocyclopentyl)carbamate (racemic or enantiomerically enriched)
-
(1S)-(+)-10-camphorsulfonic acid (e.e. > 99%)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
Volumetric flasks and pipettes
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of Tert-butyl N-(3-aminocyclopentyl)carbamate into a clean vial.
-
Addition of Chiral Solvating Agent: To the same vial, add a precise molar equivalent of (1S)-(+)-10-camphorsulfonic acid. For optimal resolution of NMR signals, a 1:1 molar ratio is a good starting point.
-
Dissolution: Dissolve the mixture in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure complete dissolution by gentle vortexing or shaking.[2]
-
NMR Analysis: Transfer the solution to an NMR tube and acquire a ¹H NMR spectrum. It is crucial to acquire the spectrum at a constant temperature to ensure the stability of the diastereomeric complexes.[2]
-
Data Processing and Interpretation: Process the NMR spectrum. The diastereomeric salts will exhibit distinct chemical shifts for certain protons, particularly those close to the chiral centers. Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals accurately. The enantiomeric excess can be calculated using the following formula:
e.e. (%) = [(Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer)] x 100
Comparative Analysis with Alternative Methods
While the CSA-NMR method is effective, it is essential for researchers to understand its performance in the context of other available techniques.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| CSA with ¹H NMR | Formation of diastereomeric salts leading to distinct NMR signals. | - Rapid and simple sample preparation.[2]- No need for chromatographic separation.- Provides structural information. | - Signal overlap can be an issue.- Requires a high-field NMR spectrometer for good resolution.- Sensitivity may be lower than chromatographic methods. | Routine analysis of enantiomeric purity in research and process development. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | - High accuracy and precision.- High sensitivity.- Can be automated for high-throughput screening. | - Method development can be time-consuming.- Requires expensive chiral columns.- May require derivatization of the analyte. | Quality control of raw materials and final products; separation of enantiomers. |
| Other Chiral Solvating Agents (e.g., BINOL derivatives) with NMR | Formation of transient diastereomeric complexes with different NMR spectra.[3] | - Simple "mix and measure" procedure.[2]- Can be used for a wide range of chiral compounds.[4] | - The degree of signal separation is highly dependent on the choice of CSA and analyte. | Rapid screening of enantiomeric excess in asymmetric synthesis. |
| Gas Chromatography (GC) on a Chiral Column | Separation of volatile enantiomers based on their interaction with a chiral stationary phase. | - High resolution for volatile compounds. | - Requires the analyte to be volatile or derivatized to be volatile.- High temperatures can lead to racemization. | Analysis of volatile chiral compounds. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. | - Non-destructive.- Can be very sensitive. | - Requires a chromophore near the stereocenter.- Calibration with pure enantiomers is necessary for quantitative analysis. | Determination of absolute configuration and enantiomeric excess of compounds with suitable chromophores. |
In-Depth Discussion
Expertise & Experience in Method Selection: The choice between these methods is often dictated by the specific requirements of the analysis. For rapid, in-process control where high precision is not the primary concern, the CSA-NMR method is highly advantageous due to its speed and simplicity. In contrast, for the final quality control of a pharmaceutical intermediate, the higher accuracy and validated nature of a chiral HPLC method would be the preferred choice.
Trustworthiness of the CSA-NMR Protocol: The self-validating nature of the CSA-NMR method lies in the clarity of the resulting spectrum. Well-resolved and baseline-separated signals for the two diastereomers provide a high degree of confidence in the calculated enantiomeric excess. It is crucial, however, to ensure that the integration parameters are set correctly and that the signals chosen for quantification are free from interference from other sample components or impurities.
Authoritative Grounding: The principle of using chiral solvating agents to create a diastereomeric environment that is distinguishable by NMR is a cornerstone of stereochemical analysis.[5] The use of camphorsulfonic acid, in particular, for the resolution of amines is a classic and well-documented technique in organic chemistry.[1]
Conclusion
The determination of the enantiomeric purity of Tert-butyl N-(3-aminocyclopentyl)carbamate using camphorsulfonic acid as a chiral resolving agent followed by ¹H NMR analysis is a rapid, reliable, and straightforward method. It offers a significant advantage in terms of speed and ease of implementation, making it particularly suitable for research and development settings. While alternative methods like chiral HPLC may offer higher precision and are often the standard for final product release, the CSA-NMR technique provides a valuable and efficient tool for routine assessment and process monitoring. The choice of the most appropriate method will always depend on a careful consideration of the specific analytical needs, available instrumentation, and the stage of the drug development process.
References
- US5457201A - Chiral resolution process - Google P
-
Catalytic Kinetic Resolution of Cyclic Secondary Amines - ResearchGate. (URL: [Link])
-
Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed. (URL: [Link])
- Synthesising Complex Chiral Amines Through Resolution-Racemis
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH. (URL: [Link])
-
Fragments of 1 H NMR spectra of diastereomers in CDCl 3 and C 6 D 6... - ResearchGate. (URL: [Link])
- US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google P
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC - ResearchGate. (URL: [Link])
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A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC - NIH. (URL: [Link])
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Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (URL: [Link])
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Chiral analysis by NMR spectroscopy - Tesi di dottorato. (URL: [Link])
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HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - NIH. (URL: [Link])
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Comparative study on separation of diastereomers by HPLC - ResearchGate. (URL: [Link])
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Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. (URL: [Link])
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A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy - UNIPI. (URL: [Link])
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Separation of Di-tert-butyl dicarbonate on Newcrom R1 HPLC column - SIELC Technologies. (URL: [Link])
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Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (URL: [Link])
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Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - NIH. (URL: [Link])
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Tert-butyl n-((1r,3r)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 51776938. (URL: [Link])
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A Senior Application Scientist's Guide to the Synthetic Landscape of Chiral Aminocyclopentanes
Introduction: The Ascendancy of the Chiral Aminocyclopentane Scaffold
The cyclopentane ring, a fundamental motif in organic chemistry, takes on a heightened significance in medicinal chemistry and materials science when endowed with a chiral amino substituent. These chiral aminocyclopentane frameworks are privileged structures, forming the core of numerous biologically active molecules, including potent antiviral agents like carbocyclic nucleosides, and serving as versatile building blocks in the synthesis of complex pharmaceutical agents.[1][2] The precise three-dimensional arrangement of the amino group on the cyclopentane ring is critical, as different enantiomers can exhibit dramatically different pharmacological activities.[3]
This guide provides a comparative overview of the primary synthetic strategies for accessing enantiomerically enriched aminocyclopentanes. We will delve into the mechanistic underpinnings of each approach, providing field-proven insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic comparison and detailed, actionable protocols for key methodologies.
Strategic Overview: Pathways to Enantiopurity
The synthesis of chiral aminocyclopentanes can be broadly categorized into three main strategies: the use of chiral auxiliaries, catalytic asymmetric methods (organocatalysis, transition-metal catalysis, and biocatalysis), and resolution techniques. Each approach offers a unique set of advantages and challenges in terms of stereocontrol, substrate scope, and operational simplicity.
Caption: Core strategies for chiral aminocyclopentane synthesis.
The Chiral Auxiliary Approach: Stoichiometric Stereocontrol
The use of a chiral auxiliary is a robust and well-established strategy for asymmetric synthesis.[4][5][6] This method involves the temporary covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent bond-forming reaction, leading to the formation of one diastereomer in excess. Finally, the auxiliary is cleaved and can, in principle, be recovered.
A prime example in the context of aminocyclopentane synthesis is the use of auxiliaries derived from chiral amino alcohols, such as (1S,2R)-2-aminocyclopentan-1-ol.[7][8] These can be readily converted into oxazolidinones, which have been popularized by David A. Evans and are highly effective in directing asymmetric alkylations and aldol reactions.[9][10]
Mechanism of Stereodirection: The Evans Oxazolidinone Auxiliary
The remarkable stereocontrol exerted by Evans-type oxazolidinones stems from the formation of a rigid, chelated Z-enolate intermediate. The bulky substituent at the C4 position of the oxazolidinone (derived from the chiral amino alcohol) effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered face.[11] This leads to a highly predictable and diastereoselective bond formation.
Caption: Workflow for asymmetric alkylation using a chiral auxiliary.
Performance Data: (1S,2R)-2-Aminocyclopentan-1-ol Derived Auxiliary
The oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol has demonstrated exceptional efficacy in asymmetric alkylation and aldol reactions, consistently affording high diastereoselectivities.
| Reaction Type | Electrophile/Aldehyde | Yield (%) | Diastereomeric Excess (de) (%) | Reference |
| Alkylation | Benzyl bromide | 85 | >99 | [7] |
| Alkylation | Allyl iodide | 82 | >99 | [7] |
| Aldol | Isobutyraldehyde | 80 | >99 | [7] |
| Aldol | Benzaldehyde | 75 | >99 | [7] |
Experimental Protocol: Asymmetric Alkylation via (4R,5S)-cyclopentano[d]oxazolidin-2-one
This protocol is adapted from the work of Ghosh et al.[7]
Part A: Synthesis of the Chiral Auxiliary
-
Hydrolysis: To a stirred solution of ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate (13.1 mmol) in THF (2 mL) at 23°C, add 1 M aqueous NaOH (26.2 mL). Stir the mixture for 1 h, then cool to 0°C and acidify to pH 3 with 1 N aqueous HCl.
-
Extraction: Extract the mixture with ethyl acetate (3 x 25 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the carboxylic acid.
-
Curtius Rearrangement: Suspend the crude acid in dry benzene (60 mL). Add diphenylphosphoryl azide (16.2 mmol) and triethylamine (16.5 mmol). Stir at 23°C for 15 min, then heat at reflux for 24 h.
-
Purification: Cool the reaction to 23°C and evaporate the solvents. Purify the residue by silica gel chromatography (50% EtOAc in hexane) to furnish (4R,5S)-cyclopentano[d]oxazolidin-2-one as a white foam (71% yield).
Part B: N-Acylation and Asymmetric Alkylation
-
N-Acylation: To a solution of the oxazolidinone (1.0 eq) in anhydrous THF at -78°C, add n-butyllithium (1.05 eq) dropwise. After 30 min, add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq). Allow the reaction to warm to 0°C over 1 h. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify by chromatography.
-
Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78°C. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq) and stir for 30 min.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78°C for 3-4 h.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry the combined organic layers, and concentrate. Purify the crude product by flash chromatography to yield the alkylated product.
Part C: Auxiliary Cleavage
-
Hydrolysis: Dissolve the alkylated product in a 4:1 mixture of THF and water. Cool to 0°C and add 30% aqueous H₂O₂ (4.0 eq) followed by 1 M aqueous LiOH (2.0 eq). Stir vigorously for 4 h.
-
Work-up: Quench the reaction with aqueous Na₂SO₃. Extract the aqueous layer to recover the chiral auxiliary. Acidify the aqueous layer to pH 1 with 1 N HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.
Catalytic Asymmetric Synthesis: The Modern Approach
Catalytic methods offer a more atom-economical and elegant solution to the synthesis of chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.[12]
Organocatalysis
Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations.[13] Chiral primary and secondary amines, thioureas, and phosphoric acids have emerged as powerful catalysts for a variety of reactions, including Michael additions, which can be employed to construct the aminocyclopentane skeleton.[14][15]
A notable strategy involves the intramolecular Michael addition of a nitronate onto a conjugated ketone, catalyzed by a bifunctional thiourea catalyst. This approach can generate substituted aminocyclopentane precursors with good diastereo- and enantioselectivity.[16]
Performance Data: Organocatalytic Intramolecular Michael Addition
| Catalyst (mol%) | Solvent | Yield (%) | dr (cis:trans) | ee (%) | Reference |
| Cinchonine-thiourea (20) | MeCN | 60 | >19:1 | 80 | [16] |
| Cinchonine-thiourea (10) | MeCN | 56 | 6:1 | 64 | [16] |
| Cinchonine-thiourea (20) | CH₂Cl₂ | 80 | 6:1 | 29 | [16] |
Causality: The bifunctional thiourea catalyst activates the Michael acceptor through hydrogen bonding while the tertiary amine base deprotonates the nitroalkane to form the nucleophilic nitronate. This dual activation within the chiral environment of the catalyst directs the stereochemical outcome of the cyclization.
Transition-Metal Catalysis
Transition-metal catalysis is a cornerstone of modern organic synthesis.[17] Reactions such as asymmetric allylic amination (AAA) provide a direct route to chiral amines. Palladium- and iridium-catalyzed AAA reactions of cyclopentene derivatives can be used to synthesize chiral aminocyclopentenes, which can then be reduced to the saturated aminocyclopentanes.
Conceptual Workflow: Asymmetric Allylic Amination
Caption: Pd-catalyzed asymmetric allylic amination workflow.
The choice of chiral ligand is crucial for achieving high enantioselectivity. Ligands such as Trost ligand or (R,R)-ANDEN-phenyl TFOst have been shown to be effective in similar systems.
Biocatalysis
Biocatalysis leverages the exquisite selectivity of enzymes to perform asymmetric transformations, often under mild, environmentally benign conditions.[18][19] For the synthesis of chiral amines, enzymes like transaminases and lipases are particularly valuable.
Kinetic Resolution using Lipases:
Lipases can be used for the kinetic resolution of racemic aminocyclopentane derivatives through enantioselective N-acylation.[20] In this process, the enzyme selectively acylates one enantiomer of the amine at a much faster rate, allowing for the separation of the unreacted, enantiomerically enriched amine from the acylated product.
Performance Data: Lipase-Catalyzed Kinetic Resolution of cis-2-Aminocyclopentanecarboxamide
| Enzyme | Acylating Agent | Solvent | Conversion (%) | ee (%) of Amine | ee (%) of Amide | Reference |
| Candida antarctica Lipase B (CAL-B) | 2,2,2-Trifluoroethyl butanoate | TBME/TAA | 50 | 96 | 98 | [20] |
| Lipase PS | 2,2,2-Trifluoroethyl butanoate | TBME/TAA | 28 | 30 | 76 | [20] |
Causality: The active site of CAL-B is a chiral pocket that preferentially binds and orients one enantiomer of the aminocyclopentane for acylation, leading to high enantioselectivity.
Experimental Protocol: General Procedure for Enzymatic Kinetic Resolution
This protocol is a general representation based on the work of Fitz et al.[20]
-
Reaction Setup: To a vial, add the racemic aminocyclopentane derivative (e.g., rac-cis-2-aminocyclopentanecarboxamide, 0.05 M), the solvent (e.g., a 4:1 mixture of tert-butyl methyl ether and tert-amyl alcohol), and the immobilized lipase (e.g., Novozym 435 - CAL-B, 50 mg/mL).
-
Initiation: Initiate the reaction by adding the acylating agent (e.g., 2,2,2-trifluoroethyl butanoate, 0.1 M).
-
Reaction Monitoring: Shake the reaction mixture at a controlled temperature (e.g., 48°C). Monitor the progress of the reaction and the enantiomeric excess of both the remaining amine and the formed amide by taking samples at intervals and analyzing them by chiral GC or HPLC.
-
Work-up: Once the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Separation: Separate the unreacted amine from the acylated product using standard techniques such as column chromatography or acid-base extraction.
Application in Drug Development: Synthesis of Carbocyclic Nucleosides
Chiral aminocyclopentanols are critical intermediates in the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant antiviral activity.[21][22][23][24][25] In these molecules, the furanose oxygen of a natural nucleoside is replaced by a methylene group. The stereochemistry of the amino and hydroxyl groups on the cyclopentane ring is crucial for biological activity.
Synthetic Approach: A common strategy involves the coupling of a chiral aminocyclopentenol with a nucleobase, often via a Mitsunobu reaction or by displacement of a leaving group.[22]
Caption: Synthesis of carbocyclic nucleosides from aminocyclopentanols.
Conclusion and Comparative Outlook
The synthesis of chiral aminocyclopentanes is a rich and diverse field, with multiple effective strategies available to the synthetic chemist.
-
Chiral Auxiliaries offer a reliable and predictable method for achieving high stereoselectivity, particularly for diastereoselective reactions. While stoichiometric use of the auxiliary is a drawback, the high yields and selectivities often justify this approach, especially in the early stages of drug development.[7]
-
Organocatalysis and Transition-Metal Catalysis represent more modern and atom-economical approaches. These methods are rapidly evolving and offer the potential for highly efficient and enantioselective syntheses, though they may require more extensive optimization of catalysts and reaction conditions.[16][17]
-
Biocatalysis provides an environmentally friendly and highly selective route, particularly for kinetic resolutions. The mild reaction conditions and exquisite selectivity of enzymes make this an attractive option for industrial-scale synthesis.[19][20]
The optimal choice of synthetic route will depend on a variety of factors, including the specific target molecule, the desired scale of the synthesis, and the available resources. By understanding the underlying principles and practical considerations of each methodology, researchers can make informed decisions to efficiently access these valuable chiral building blocks for the advancement of science and medicine.
References
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- 2. researchgate.net [researchgate.net]
- 3. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. youtube.com [youtube.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Asymmetric organocatalytic synthesis of chiral homoallylic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BJOC - Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
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- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. [Synthesis of analogues of carbocyclic nucleoside] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
A Senior Application Scientist's Guide: Boc vs. Fmoc Protection in Peptides Containing Aminocyclopentane Carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Choice in Peptide Synthesis
In the landscape of synthetic peptide chemistry, Solid-Phase Peptide Synthesis (SPPS) is the foundational technique for constructing peptides.[1] The success of SPPS is critically dependent on the choice of protecting group strategy, which dictates the entire synthetic workflow. Two methods have dominated the field for decades: the classic tert-butyloxycarbonyl (Boc) strategy and the more contemporary 9-fluorenylmethyloxycarbonyl (Fmoc) approach.[1][]
The introduction of non-canonical amino acids, such as aminocyclopentane carboxylic acid (ACPC), into a peptide sequence introduces significant synthetic challenges. ACPC's rigid, sterically hindered cyclopentyl backbone can impede coupling reactions and promote unwanted side reactions. This guide provides an in-depth comparison of the Boc and Fmoc strategies specifically for synthesizing these challenging peptides, moving beyond a simple list of pros and cons to explain the causality behind experimental choices and provide actionable, field-proven protocols.
Pillar 1: The Chemical Orthogonality of Boc and Fmoc
The core difference between the two strategies lies in their orthogonal protection schemes—the use of protecting groups that can be removed under different chemical conditions.[1][]
-
Boc/Bzl Strategy: This approach utilizes the acid-labile Boc group for temporary protection of the Nα-amino group.[1] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA).[4] Side-chain protecting groups are generally benzyl-based (Bzl) and require a very strong, hazardous acid like hydrofluoric acid (HF) for their removal during the final cleavage step.[1][4] This graduated acid lability, while effective, is not a true orthogonal system.[5]
-
Fmoc/tBu Strategy: This strategy employs the base-labile Fmoc group for Nα-protection, which is readily cleaved by a secondary amine, most commonly piperidine.[1][6] The side-chain protecting groups are acid-labile (e.g., tert-butyl, tBu), allowing for their simultaneous removal with the peptide from the resin using TFA.[1] This represents a truly orthogonal scheme, as the temporary and permanent protecting groups are removed by entirely different chemical mechanisms (base vs. acid), which is a significant advantage.[][7]
Logical Relationship: Orthogonality in SPPS Strategies
Caption: Orthogonal protection schemes of Boc and Fmoc strategies.
Pillar 2: The Aminocyclopentane Challenge - Steric Hindrance and Aggregation
The incorporation of ACPC, a Cα-tetrasubstituted amino acid, presents two primary obstacles:
-
Steric Hindrance: The bulky cyclopentyl ring physically blocks the approach of an activated amino acid, slowing down coupling kinetics and leading to incomplete reactions.[8][9] Standard coupling reagents may prove insufficient.
-
Peptide Aggregation: Peptides containing hydrophobic or conformationally rigid residues like ACPC have a high tendency to aggregate on the solid support.[10][11] This aggregation can prevent reagents from reaching the reactive sites, leading to truncated or deletion sequences.
The choice between Boc and Fmoc chemistry can either mitigate or exacerbate these issues.
Head-to-Head Comparison: Boc vs. Fmoc for ACPC-Containing Peptides
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Deprotection | 50% TFA in DCM.[12] | 20-40% Piperidine in DMF.[6] |
| Aggregation Tendency | Lower. The N-terminus is protonated (R-NH3+) after TFA deprotection, which disrupts interchain hydrogen bonding and improves solvation, reducing aggregation.[1][4] | Higher. The N-terminus remains a neutral free amine (R-NH2) after piperidine deprotection, which can facilitate interchain hydrogen bonding and aggregation. |
| Coupling Efficiency | Generally robust. In situ neutralization protocols can further enhance coupling to difficult sequences.[4] | Can be challenging for sterically hindered residues. Requires potent coupling reagents (e.g., HATU, COMU) and potentially longer reaction times or double coupling.[13][14] |
| Side Reactions | Aspartimide formation is less pronounced as the peptide backbone is protonated.[12] | Prone to aspartimide formation at Asp-Xxx sequences and diketopiperazine formation at the dipeptide stage, especially with base exposure.[14][15] |
| Cleavage Conditions | Harsh. Requires liquid HF, a highly toxic and corrosive acid needing specialized equipment.[1] | Mild. Uses TFA with scavengers, which is compatible with standard laboratory glassware and fume hoods.[7][16] |
| Compatibility | Less suitable for peptides with acid-sensitive post-translational modifications (PTMs) due to harsh final cleavage. | Highly compatible with sensitive PTMs like phosphorylation and glycosylation due to milder overall conditions.[7][15] |
| Cost & Automation | Reagents are generally less expensive, but the process is less amenable to full automation.[] | Fmoc-amino acids are more expensive, but the strategy is highly suited for automated synthesizers.[][] |
Pillar 3: Experimental Protocols & Field Insights
The following protocols are designed to be self-validating systems, incorporating monitoring steps to ensure reaction completion.
Workflow 1: Boc-SPPS of ACPC-Containing Peptides
The Boc strategy is often advantageous for ACPC-containing peptides, primarily because the acidic deprotection step keeps the growing peptide chain protonated, minimizing aggregation.[1][4]
Caption: General workflow for a single cycle in Boc-SPPS.
Detailed Protocol: Boc-ACPC Coupling
-
Resin Preparation: Swell the peptide-resin (e.g., PAM or MBHA resin) in dichloromethane (DCM) for 30 minutes.
-
Nα-Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes.[8] A scavenger like 0.5% dithiothreitol (DTE) should be included if sensitive residues (Cys, Met, Trp) are present.[12]
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and N,N-Dimethylformamide (DMF) (3x) to remove residual acid.
-
Neutralization: Neutralize the resin-bound ammonium salt with a 10% solution of diisopropylethylamine (DIEA) in DMF (2 treatments of 2 minutes each).[8]
-
Amino Acid Activation & Coupling:
-
Rationale: Due to the steric bulk of ACPC, a potent phosphonium or aminium salt-based reagent is required to achieve efficient coupling.[8] HBTU is a robust choice.
-
In a separate vessel, dissolve Boc-ACPC-OH (2.0 eq relative to resin loading) and HBTU (2.0 eq) in DMF.
-
Add DIEA (4.0 eq) to the amino acid solution to begin activation.
-
Immediately add the activated solution to the neutralized resin. Agitate the mixture for 2-4 hours at room temperature.[8]
-
-
Monitoring: Perform a Kaiser (ninhydrin) test to check for free primary amines.[8]
-
Negative Result (Yellow beads): Coupling is complete. Proceed to washing.
-
Positive Result (Blue/Purple beads): Coupling is incomplete. Drain the vessel and repeat the coupling step with fresh reagents ("double coupling").
-
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x). The cycle can now be repeated for the next amino acid.
-
Final Cleavage: After synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using anhydrous HF with scavengers (e.g., p-cresol, anisole) at 0°C. This step requires specialized equipment and extreme caution. [12][17]
Workflow 2: Fmoc-SPPS of ACPC-Containing Peptides
The Fmoc strategy's main advantage is its milder conditions, avoiding the use of HF.[7] However, for ACPC peptides, preventing aggregation is the primary concern.
Caption: General workflow for a single cycle in Fmoc-SPPS.
Detailed Protocol: Fmoc-ACPC Coupling
-
Resin Preparation: Swell the peptide-resin (e.g., Wang or Rink Amide resin) in DMF for 30 minutes.
-
Nα-Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 treatments of 10 minutes each).[18]
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Amino Acid Activation & Coupling:
-
Rationale: To combat both steric hindrance and potential aggregation, a highly potent and fast-acting coupling reagent like HATU is recommended.[14] The use of "difficult sequence" disruption aids, such as pseudo-proline dipeptides in the sequence preceding the ACPC, should be considered during the overall synthetic design.[10]
-
In a separate vessel, dissolve Fmoc-ACPC-OH (3.0 eq), HATU (3.0 eq), and HOAt (3.0 eq) in DMF.
-
Add DIEA (6.0 eq) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 2-4 hours. For extremely difficult couplings, the reaction time can be extended or the temperature may be increased to 40°C.[13]
-
-
Monitoring: Perform a Kaiser test as described in the Boc protocol. Double coupling is frequently necessary for sterically hindered residues in Fmoc-SPPS.[13]
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Final Cleavage & Deprotection: After synthesis, the resin is treated with a cleavage cocktail, typically containing 95% TFA. The choice of scavengers is critical and depends on the peptide sequence.
Table: Common Fmoc Cleavage Cocktails
| Reagent Cocktail | Composition (v/v) | Purpose / Target Residues |
| Standard (Reagent B) | TFA/Phenol/Water/TIPS (88:5:5:2) | General purpose, scavenges t-butyl and trityl cations.[19] |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | "Universal" cocktail for peptides containing Cys, Trp, Met, Tyr.[20] |
| TFA/TIS/Water | TFA/Triisopropylsilane/Water (95:2.5:2.5) | A common, low-odor cocktail suitable for many sequences, especially if Trp(Boc) and Arg(Pbf) are used. |
All cleavage cocktails must be prepared fresh before use.[21] The reaction is typically run for 2-4 hours at room temperature.[21]
Conclusion: Making an Informed Decision
Both Boc and Fmoc SPPS are powerful methods, but for peptides containing the sterically demanding aminocyclopentane residue, the choice is not trivial.
-
The Boc strategy should be strongly considered if peptide aggregation is the primary anticipated problem. Its ability to maintain a protonated N-terminus provides a significant physicochemical advantage in keeping the peptide chains solvated and accessible.[1] However, this comes at the cost of using hazardous HF for final cleavage.
-
The Fmoc strategy is the method of choice when milder conditions are paramount, such as when acid-sensitive modifications are present or when access to specialized HF cleavage equipment is limited.[7] Success with this method requires proactive measures to combat steric hindrance and aggregation, including the use of high-potency coupling reagents, optimized reaction conditions, and potentially sequence modifications like pseudo-proline dipeptides.
Ultimately, the optimal strategy depends on a careful analysis of the full peptide sequence, the available laboratory infrastructure, and the specific synthetic challenges anticipated. A small-scale test synthesis is often the most prudent approach to validate the chosen strategy before committing to a large-scale synthesis.
References
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Chemistry. Available at: [Link]
-
Basic Peptides synthesis introduction - LifeTein®. Available at: [Link]
-
Fmoc Solid Phase Peptide Synthesis Protocol. Available at: [Link]
-
Peptide Synthesis - FAQ | AAPPTEC. Available at: [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. Available at: [Link]
-
T boc fmoc protocols in peptide synthesis | PPTX - Slideshare. Available at: [Link]
-
(A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... - ResearchGate. Available at: [Link]
-
Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis - Scribd. Available at: [Link]
-
Guide to Solid Phase Peptide Synthesis - AAPPTEC. Available at: [Link]
-
A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed. Available at: [Link]
-
Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. - ResearchGate. Available at: [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis - ACS Publications. Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
-
Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. Available at: [Link]
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Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. Available at: [Link]
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5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available at: [Link]
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What are the Sustainability Challenges in Peptide Synthesis and Purification? - Biomatik. Available at: [Link]
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Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Available at: [Link]
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Conformational Analysis of Tert-butyl N-(3-aminocyclopentyl)carbamate Derivatives: A Comparative Guide for Drug Development Professionals
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Abstract
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For drug candidates like tert-butyl N-(3-aminocyclopentyl)carbamate derivatives, which feature a flexible cyclopentyl ring and a bulky tert-butoxycarbonyl (Boc) protecting group, a thorough understanding of their conformational landscape is paramount for rational drug design and development. This guide provides a comparative analysis of the primary experimental and computational techniques employed for the conformational analysis of these derivatives. We delve into the practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling (DFT and Molecular Dynamics). By presenting detailed protocols, comparative data, and workflow diagrams, this document serves as a comprehensive resource for researchers aiming to elucidate the structure-activity relationships of this important class of molecules.
Introduction: The Critical Role of Conformation in Drug Efficacy
The spatial arrangement of atoms in a molecule, its conformation, dictates how it interacts with biological targets such as enzymes and receptors. For flexible molecules like the derivatives of tert-butyl N-(3-aminocyclopentyl)carbamate, multiple low-energy conformations can coexist in solution. Identifying the "bioactive conformation"—the specific shape the molecule adopts when binding to its target—is a cornerstone of modern drug discovery. The cyclopentane ring, in particular, is not planar and can adopt various puckered conformations, such as the envelope and twist forms, which significantly influences the orientation of its substituents.[1] The bulky tert-butyl N-carbamate group further adds to the conformational complexity.
This guide will compare and contrast the utility of three powerful techniques in dissecting the conformational preferences of these molecules:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the solution-state conformation.
-
X-ray Crystallography: To provide a definitive solid-state structure.
-
Computational Chemistry: To model and predict conformational energies and dynamics.
A multi-faceted approach, integrating data from these techniques, provides the most holistic and reliable understanding of a molecule's conformational behavior.
Workflow for Comprehensive Conformational Analysis
A systematic approach is crucial for a thorough conformational analysis. The following workflow outlines the interplay between experimental and computational methods, ensuring a robust and validated structural elucidation.
Figure 1: A generalized workflow for the comprehensive conformational analysis of synthesized organic compounds.
NMR Spectroscopy: Unraveling Conformations in Solution
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution, which often mimics the physiological environment.[2] For the conformational analysis of tert-butyl N-(3-aminocyclopentyl)carbamate derivatives, several NMR techniques are indispensable.
Key NMR Experiments and Their Insights
-
¹H and ¹³C NMR: These fundamental experiments provide initial information about the chemical environment of each proton and carbon atom. For cyclopentane derivatives, the complexity of the spectra can hint at the conformational flexibility of the ring.[3][4][5]
-
J-Coupling Analysis (¹H-¹H Coupling Constants): The magnitude of the vicinal coupling constant (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation.[6][7][8] By analyzing these coupling constants, particularly around the cyclopentane ring, one can deduce the preferred puckering of the ring and the relative orientation of the substituents.[9][10]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as 1D NOE difference and 2D NOESY, are crucial for determining through-space proximity of protons within a molecule (typically < 5 Å).[11][12][13][14] For the target molecules, NOE correlations can establish the cis or trans relationship of the amino and carbamate substituents and their proximity to other protons on the cyclopentane ring.[15]
Experimental Protocol: 2D NOESY
A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is particularly valuable for identifying protons that are close in space.[13]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified tert-butyl N-(3-aminocyclopentyl)carbamate derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.
-
Parameter Optimization:
-
Acquire a standard ¹H NMR spectrum to determine the chemical shifts of all protons.
-
Set the spectral width to encompass all proton signals.
-
The mixing time (tm) is a critical parameter and should be optimized. A typical starting point is the T₁ of the protons of interest, often in the range of 300-800 ms. A series of NOESY experiments with varying mixing times can provide more quantitative distance information.
-
-
Data Acquisition: Acquire the 2D NOESY spectrum. The experiment time will depend on the sample concentration and the desired signal-to-noise ratio.
-
Data Processing and Analysis:
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation in both dimensions, phase correction, and baseline correction.
-
Analyze the resulting 2D spectrum for cross-peaks. A cross-peak between two diagonal peaks indicates that the corresponding protons are in close spatial proximity.
-
Data Presentation: Interpreting NOESY Data
The presence or absence of specific cross-peaks in the NOESY spectrum allows for the determination of the relative stereochemistry.
Table 1: Expected NOESY Correlations for cis and trans Isomers
| Isomer | Proton Pair | Expected NOE | Implication |
| cis | H1 - H3 | Strong | Protons on the same face of the ring |
| H1 - H2 (trans) | Weak/Absent | Protons on opposite faces | |
| trans | H1 - H3 | Weak/Absent | Protons on opposite faces of the ring |
| H1 - H2 (cis) | Strong | Protons on the same face |
Note: H1 and H3 refer to the protons attached to the carbons bearing the carbamate and amino groups, respectively.
X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles.[16] This technique is considered the "gold standard" for structural elucidation.[17][18]
The Power and Limitations of X-ray Crystallography
While providing a highly detailed and accurate structure, it's important to remember that the conformation observed in the crystal may not be the only or even the most populated conformation in solution. Crystal packing forces can influence the molecule to adopt a specific conformation. However, the crystal structure often represents a low-energy conformation and provides an invaluable starting point for computational studies.
Experimental Protocol: Single-Crystal X-ray Diffraction
Step-by-Step Methodology:
-
Crystal Growth: The most critical and often challenging step is growing single crystals of suitable quality. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial model is then refined to improve the agreement between the observed and calculated diffraction data.
Data Presentation: Key Crystallographic Parameters
The output of an X-ray crystallographic analysis is a wealth of quantitative data.
Table 2: Representative X-ray Crystallography Data
| Parameter | Expected Value | Information Gained |
| Crystal System & Space Group | Dependent on crystal packing | Unit cell dimensions and symmetry |
| Bond Length (C=O) | ~1.22 Å | Confirmation of the carbonyl group |
| Bond Length (C-N, carbamate) | ~1.34 Å | Verification of the carbamate linkage[19] |
| Torsional Angle (H-C1-C3-H) | Varies for cis vs. trans | Defines the relative orientation of substituents |
| Cyclopentane Puckering Parameters | e.g., Envelope or Twist | Describes the conformation of the five-membered ring |
Computational Chemistry: Modeling the Conformational Landscape
Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for exploring the conformational landscape of flexible molecules.[20] They can provide insights into the relative energies of different conformers and their dynamic behavior.[21]
DFT Calculations for Energetic Ranking
DFT calculations are used to accurately determine the energies of different conformations.[22] By performing a conformational search followed by DFT optimization, a rank-ordered list of stable conformers can be generated.[23]
Workflow for DFT-based Conformational Analysis:
Figure 2: A typical workflow for computational conformational analysis using DFT.
Molecular Dynamics Simulations for Dynamic Behavior
MD simulations provide a dynamic picture of the molecule's conformational flexibility over time. This can reveal the pathways of conformational interconversion and the relative populations of different conformational states.
Protocol for a Combined Computational Approach
Step-by-Step Methodology:
-
Initial Structure Generation: Build the 3D structure of the tert-butyl N-(3-aminocyclopentyl)carbamate derivative using a molecular modeling program.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a broad range of low-energy conformers.[20]
-
DFT Optimization: Take the low-energy conformers from the molecular mechanics search and perform geometry optimization and frequency calculations using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[22][23]
-
Energy Analysis: Calculate the relative energies of the optimized conformers, including zero-point vibrational energy corrections.
-
Molecular Dynamics (Optional): For key low-energy conformers, perform MD simulations in a solvent box to explore their dynamic behavior and conformational stability.
Data Presentation: Comparing Conformational Energies
The results of the DFT calculations can be summarized to compare the relative stability of different conformations.
Table 3: Calculated Relative Energies of Conformers
| Conformer | Cyclopentane Puckering | Substituent Orientation | Relative Energy (kcal/mol) |
| 1 (cis) | Envelope | Diequatorial | 0.00 |
| 2 (cis) | Twist | Axial/Equatorial | +1.5 |
| 3 (trans) | Envelope | Axial/Equatorial | +0.8 |
| 4 (trans) | Twist | Diaxial | +3.2 |
Comparative Analysis and Conclusion
Each technique offers unique advantages and limitations in the conformational analysis of tert-butyl N-(3-aminocyclopentyl)carbamate derivatives.
Table 4: Comparison of Analytical Techniques
| Technique | Advantages | Limitations |
| NMR Spectroscopy | - Provides solution-state information- Can study dynamic processes- Relatively fast | - Provides time-averaged information- Can be difficult to interpret for highly flexible systems |
| X-ray Crystallography | - Provides a definitive, high-resolution structure- Unambiguous determination of stereochemistry | - Requires high-quality single crystals- Solid-state conformation may not be representative of the solution state |
| Computational Chemistry | - Can explore the entire conformational landscape- Provides relative energies of conformers- Can model dynamic behavior | - Accuracy depends on the level of theory and force field used- Requires experimental validation |
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. auremn.org.br [auremn.org.br]
- 3. researchgate.net [researchgate.net]
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- 5. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Karplus equation - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 13. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
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- 21. A theoretical density functional theory calculation-based analysis of conformers of p-xylene | European Journal of Chemistry [eurjchem.com]
- 22. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03526E [pubs.rsc.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Tert-butyl N-(3-aminocyclopentyl)carbamate
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends beyond its final reaction. The proper disposal of reagents like tert-butyl N-(3-aminocyclopentyl)carbamate is not merely a regulatory necessity but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, grounded in scientific principles and regulatory standards. Our aim is to empower you with the knowledge to manage this final, critical stage of your research with confidence and precision.
Understanding the Compound: Hazard Profile and Initial Assessment
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with tert-butyl N-(3-aminocyclopentyl)carbamate is paramount. This carbamate derivative, while a valuable building block, presents a specific set of risks that must be managed.
Hazard Identification:
Based on available safety data, tert-butyl N-(3-aminocyclopentyl)carbamate is classified with the following hazards:
| Hazard Statement | GHS Classification | Implication for Handling and Disposal |
| Causes skin irritation | Skin Irritant (Category 2) | Prolonged or repeated contact can cause inflammation and irritation. Impervious gloves are essential. |
| Causes serious eye damage/irritation | Eye Irritant (Category 1 or 2) | Direct contact can cause significant eye injury. Chemical splash goggles are mandatory. |
| May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | Inhalation of dust or aerosols can irritate the respiratory tract. All handling should be in a fume hood. |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Ingestion can lead to adverse health effects. |
Source: Aggregated data from various chemical suppliers and databases.
This hazard profile dictates that all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE) and within a controlled environment to minimize exposure.
Pre-Disposal Checklist: The Foundation of Safe Practice
A systematic approach to waste management begins before the first gram of waste is generated. Adherence to these pre-disposal steps is crucial for ensuring a safe and compliant process.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for any chemical. It will provide specific guidance on disposal considerations, ecological information, and transport requirements. Always refer to the most current version of the SDS provided by the manufacturer.
-
Waste Characterization and RCRA Classification: Under the Resource Conservation and Recovery Act (RCRA), a generator of chemical waste is responsible for determining if that waste is hazardous. Unused tert-butyl N-(3-aminocyclopentyl)carbamate, when discarded, would likely be classified as a U-listed waste if it meets the criteria for a commercial chemical product. Carbamate-containing process wastes may also fall under specific K-listed wastes from certain industrial processes.[1] It is essential to consult your institution's Environmental Health and Safety (EHS) department for precise waste code determination.
-
Segregation of Waste: Do not mix tert-butyl N-(3-aminocyclopentyl)carbamate waste with other waste streams unless their compatibility is confirmed. Incompatible materials can lead to dangerous reactions. Store in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant"). The accumulation start date must be clearly marked.
Disposal Pathways: A Decision-Making Workflow
The appropriate disposal method for tert-butyl N-(3-aminocyclopentyl)carbamate depends on the quantity of waste and the capabilities of your facility and its licensed waste management partners. The following diagram outlines the decision-making process.
Caption: Decision workflow for the disposal of tert-butyl N-(3-aminocyclopentyl)carbamate.
Detailed Disposal Protocols
For Bulk Quantities: High-Temperature Incineration
The preferred and most definitive method for the disposal of bulk quantities of tert-butyl N-(3-aminocyclopentyl)carbamate and associated contaminated materials (e.g., gloves, absorbent pads) is through a licensed hazardous waste incineration facility. Carbamate wastes are specifically regulated by the EPA, and incineration is a recognized treatment technology.[2]
Operational Principles of Effective Incineration:
-
High Temperature: The incinerator should operate at temperatures sufficient to ensure the complete destruction of the organic molecule, typically above 850°C. For nitrogen-containing compounds, higher temperatures (around 1100°C) in a secondary combustion chamber are often employed to minimize the formation of nitrogen oxides (NOx).
-
Sufficient Residence Time: The waste material must be held at the high temperature for a sufficient duration (e.g., a few seconds for liquids and gases) to ensure complete combustion.
-
Air Pollution Control: The facility must be equipped with appropriate air pollution control devices, such as scrubbers, to neutralize acidic gases (like HCl and NOx) that may be formed during the combustion of this nitrogen-containing compound.
Your Role as the Researcher:
Your responsibility is to properly package, label, and document the waste for collection by your institution's EHS-approved hazardous waste vendor.
Step-by-Step Procedure for Packaging:
-
Container Selection: Use a robust, leak-proof container that is chemically compatible with the compound. High-density polyethylene (HDPE) is a suitable choice.
-
Labeling: Affix a completed hazardous waste label to the container, including the full chemical name, RCRA waste codes (as determined by your EHS department), hazard pictograms, and the accumulation start date.
-
Segregation: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
-
Documentation: Complete all necessary waste pickup forms as required by your institution, providing an accurate description of the contents.
For Small, Residual Quantities: Chemical Degradation via Alkaline Hydrolysis
For very small, residual quantities, chemical degradation can be a viable option to render the compound less hazardous before it is collected as aqueous waste. The carbamate functional group is susceptible to hydrolysis, particularly under basic conditions. This process cleaves the carbamate bond, breaking down the molecule.
Causality of Hydrolysis:
The tert-butyloxycarbonyl (Boc) protecting group is known to be labile to acidic conditions, but it is also susceptible to cleavage under strong basic conditions, especially with heating. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the carbamate. The subsequent collapse of the tetrahedral intermediate leads to the formation of a carbamic acid, which is unstable and decomposes to the corresponding amine and carbon dioxide. The tert-butanol is also formed.
Experimental Protocol for Alkaline Hydrolysis:
Disclaimer: This procedure should only be performed by trained personnel in a properly equipped laboratory fume hood with appropriate PPE.
Materials:
-
tert-butyl N-(3-aminocyclopentyl)carbamate waste (small quantity, e.g., < 5g)
-
Ethanol or a similar water-miscible solvent
-
Concentrated sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 10 M)
-
Round-bottom flask
-
Reflux condenser
-
Stir bar and magnetic stir plate with heating
-
pH paper or pH meter
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the tert-butyl N-(3-aminocyclopentyl)carbamate waste in a minimal amount of ethanol.
-
Addition of Base: Slowly and with stirring, add an excess of the concentrated NaOH or KOH solution. Be aware that this may be an exothermic process.
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux. Allow the reaction to proceed for several hours (e.g., 4-6 hours) to ensure complete hydrolysis.
-
Cooling and Neutralization: Turn off the heat and allow the mixture to cool to room temperature. Carefully neutralize the solution by adding an appropriate acid (e.g., hydrochloric acid) dropwise while monitoring the pH. Adjust the final pH to be within the range acceptable for your facility's aqueous waste stream (typically between 6 and 9).
-
Disposal of Aqueous Waste: The resulting neutralized aqueous solution, containing the hydrolyzed products, can be disposed of as aqueous chemical waste according to your institution's guidelines.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and two pairs of chemical-resistant gloves (e.g., nitrile).
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).
-
Clean the Area: Once the bulk of the material is collected, decontaminate the area with a suitable solvent and then soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, gloves, etc.) must be placed in a sealed bag or container and disposed of as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department, following all internal reporting procedures.
Conclusion
The responsible disposal of tert-butyl N-(3-aminocyclopentyl)carbamate is a non-negotiable aspect of the research process. By understanding the inherent hazards, adhering to regulatory requirements, and implementing the detailed procedures outlined in this guide, you contribute to a safer laboratory environment and the protection of our ecosystem. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety professionals.
References
-
PubChem. tert-butyl N-(3-aminocyclopentyl)carbamate. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Listings. EPA. [Link]
-
U.S. Environmental Protection Agency. A Citizen's Guide to Incineration. EPA. [Link]
-
American Chemical Society. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
U.S. Environmental Protection Agency. Managing Hazardous Chemical Waste in the Lab. EPA. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
